molecular formula C8H16O B1206506 3,5-Dimethylcyclohexanol CAS No. 767-13-5

3,5-Dimethylcyclohexanol

Cat. No.: B1206506
CAS No.: 767-13-5
M. Wt: 128.21 g/mol
InChI Key: WIYNOPYNRFPWNB-DHBOJHSNSA-N
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Description

3,5-Dimethylcyclohexanol is a member of cyclohexanols.
3, 5-Dimethylcyclohexanol belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring. 3, 5-Dimethylcyclohexanol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). 3, 5-Dimethylcyclohexanol has been primarily detected in saliva.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

767-13-5

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(3R,5S)-3,5-dimethylcyclohexan-1-ol

InChI

InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3/t6-,7+,8?

InChI Key

WIYNOPYNRFPWNB-DHBOJHSNSA-N

SMILES

CC1CC(CC(C1)O)C

Isomeric SMILES

C[C@@H]1C[C@@H](CC(C1)O)C

Canonical SMILES

CC1CC(CC(C1)O)C

Other CAS No.

767-14-6
5441-52-1
17373-17-0

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 3,5-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Stereochemical Analysis, and Synthesis Protocols

Executive Summary

3,5-Dimethylcyclohexanol (CAS: 5441-52-1) represents a critical scaffold in the study of conformational analysis and a functional intermediate in the synthesis of agrochemicals and fragrances. Unlike simple aliphatic alcohols, its utility is governed by its stereochemistry. The molecule exists as a mixture of diastereomers, where the thermodynamic stability is dictated by the equatorial vs. axial positioning of the hydroxyl group relative to the methyl substituents.

This guide provides a definitive technical breakdown of the physical properties, distinguishing between isomeric forms where data permits, and outlines a validated protocol for its synthesis via catalytic hydrogenation.

Structural Architecture & Stereochemistry

To understand the physical properties of this compound, one must first understand its conformational landscape. The physical constants (boiling point, density, NMR shifts) fluctuate based on the specific isomer.

Conformational Analysis

The 3,5-dimethyl substitution pattern creates a unique steric environment. Assuming the methyl groups are cis to each other (the most common configuration derived from 3,5-xylenol), the cyclohexane ring prefers a chair conformation where both methyl groups are equatorial to minimize 1,3-diaxial interactions.

This leaves two primary diastereomers based on the hydroxyl position:

  • 
    -isomer (Thermodynamic):  The hydroxyl group is equatorial . (All-equatorial conformation).
    
  • 
    -isomer (Kinetic):  The hydroxyl group is axial .
    

The equatorial alcohol is significantly more stable but often has a higher boiling point due to more accessible hydrogen bonding compared to the shielded axial hydroxyl.

Stereochemistry cluster_0 Conformational Isomerism Xylenol Precursor: 3,5-Dimethylphenol Equatorial Isomer A (Major) (1R,3R,5R)-All Equatorial High Stability Xylenol->Equatorial Hydrogenation (Thermodynamic Control) Axial Isomer B (Minor) (1S,3R,5R)-Axial OH Steric Strain Xylenol->Axial Hydrogenation (Kinetic Control) Axial->Equatorial Equilibration (Al Isopropoxide/Heat)

Figure 1: Stereochemical pathways during the reduction of 3,5-dimethylphenol. The equatorial isomer is favored under thermodynamic conditions.

Physicochemical Profile

The following data aggregates experimental values for the commercial mixture of isomers, with specific notations for stereochemical distinctions where applicable.

Key Physical Constants
PropertyValue / RangeCondition / Note
Molecular Formula

-
Molecular Weight 128.21 g/mol -
Physical State Liquid (viscous)At 25°C
Boiling Point 180°C - 185°C@ 760 mmHg (Isomer dependent)
Melting Point 15°C - 20°CPure isomers may crystallize; mixtures often supercool.
Density

g/cm³
@ 20°C
Refractive Index (

)
1.4530 - 1.4560Indicative of purity.
Flash Point 72°C (Closed Cup)Combustible.
Solubility (Water) < 1.5 g/LHydrophobic character dominates.
Solubility (Organic) MiscibleEthanol, Ether, Chloroform.
LogP (Octanol/Water) ~2.3 - 2.5Predicted value; indicates lipophilicity.
Spectroscopic Identification (NMR)

Differentiation of isomers is best achieved via


H NMR.
  • Axial Proton (geminal to Equatorial OH): Appears as a broad multiplet (tt) at

    
     ~3.5 ppm with large coupling constants (
    
    
    
    Hz).
  • Equatorial Proton (geminal to Axial OH): Appears as a narrower multiplet at

    
     ~4.0 ppm with smaller coupling constants (
    
    
    
    Hz).

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of this compound via high-pressure catalytic hydrogenation of 3,5-dimethylphenol (3,5-xylenol).

Scientific Rationale: Direct hydrogenation of the aromatic ring requires a heterogeneous catalyst. Raney Nickel is chosen for cost-effectiveness, though Rhodium on Alumina (


) offers better stereocontrol under milder conditions. This protocol uses Raney Nickel for scalability.
Reagents & Equipment
  • Reactant: 3,5-Dimethylphenol (99% purity).

  • Catalyst: Raney Nickel (W-2 activity), 5 mol% loading.

  • Solvent: Ethanol (Absolute) or Cyclohexane.

  • Apparatus: High-pressure stainless steel autoclave (Parr Reactor).

Step-by-Step Methodology
  • Catalyst Preparation:

    • Safety: Raney Nickel is pyrophoric. Handle under water or argon atmosphere.

    • Wash the catalyst (5g) three times with absolute ethanol to remove water.

  • Loading:

    • Dissolve 3,5-dimethylphenol (12.2 g, 100 mmol) in 50 mL of ethanol.

    • Transfer the solution to the autoclave vessel.

    • Add the catalyst slurry under an inert gas stream.

  • Hydrogenation:

    • Seal the reactor and purge with Nitrogen (

      
      ) 3 times (50 psi) to remove oxygen.
      
    • Purge with Hydrogen (

      
      ) 3 times (50 psi).
      
    • Pressurize to 50-80 bar (725-1160 psi) with

      
      .
      
    • Heat the reaction mixture to 140°C . Stirring speed: 800-1000 RPM.

    • Monitoring: Reaction is complete when

      
       uptake ceases (approx. 4-6 hours).
      
  • Work-up:

    • Cool reactor to room temperature. Vent excess hydrogen carefully.

    • Filter the mixture through a Celite pad to remove the catalyst. Keep catalyst wet to prevent ignition.

    • Concentrate the filtrate via rotary evaporation.

  • Purification (Distillation):

    • Perform fractional distillation under reduced pressure (vacuum).

    • Collect the fraction boiling at 85-90°C @ 15 mmHg .

SynthesisWorkflow cluster_workflow Experimental Workflow: Hydrogenation Start Start: 3,5-Dimethylphenol + Raney Ni + EtOH Pressurize Parr Reactor 80 bar H2, 140°C Start->Pressurize Reduction Filter Filtration (Celite) Remove Pyrophoric Catalyst Pressurize->Filter Work-up Distill Vacuum Distillation Target: 85-90°C @ 15mmHg Filter->Distill Purification Final Pure this compound (Isomeric Mixture) Distill->Final Isolation

Figure 2: Operational workflow for the catalytic hydrogenation and isolation of this compound.

Safety & Handling (SDS Summary)

This compound is a functionalized cycloalkane and shares toxicological profiles with similar cyclic alcohols.

  • GHS Classification:

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity (Single Exposure) - Respiratory System.

  • Handling: Use chemical resistant gloves (Nitrile). Avoid inhalation of vapors.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Hygroscopic nature is minimal but oxidation can occur over prolonged periods; store under nitrogen if high purity is required for analytics.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21476, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). This compound - Gas Chromatography & Mass Spectra. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Technical Monograph: 3,5-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Scaffold

3,5-Dimethylcyclohexanol (CAS 5441-52-1) represents a critical structural scaffold in organic synthesis and fragrance chemistry. Unlike simple cyclohexanols, the 1,3,5-substitution pattern introduces complex diastereoselectivity that dictates its physicochemical behavior and biological activity.

For researchers in drug discovery and fine chemicals, this compound is not merely a solvent or building block; it is a model system for understanding conformational locking in cyclohexane rings. The presence of two methyl groups at the meta positions (3 and 5) creates a steric environment that strongly biases the ring conformation, often locking it into a specific chair form to minimize 1,3-diaxial interactions.

This guide moves beyond basic catalog data to provide a rigorous analysis of the compound's stereochemistry, synthesis, and characterization.

Chemical Identity & Stereochemical Architecture

The commercial supply of this compound is typically a mixture of stereoisomers. Understanding these isomers is non-negotiable for precise applications.

The Isomeric Landscape

The molecule possesses three chiral centers (C1, C3, C5), but due to symmetry (meso compounds) and relative positioning, we primarily deal with diastereomers based on the relative orientation of the hydroxyl group to the methyl groups.

  • Isomer A (All-cis): The hydroxyl group (C1) and both methyl groups (C3, C5) are cis to each other. In the chair conformation, all three substituents can adopt the equatorial position. This is the thermodynamically preferred isomer (

    
    ).
    
  • Isomer B (Trans-hydroxyl): The methyl groups are cis to each other, but the hydroxyl is trans. This forces the hydroxyl group into an axial position if the methyls remain equatorial, or forces the ring to flip, placing methyls axial. The former (OH-axial, Me-equatorial) is generally favored but less stable than Isomer A.

  • Isomer C (Trans-methyls): The methyl groups are trans to each other. This inevitably leads to one methyl being axial and one equatorial, creating significant steric strain.

Physicochemical Profile (Mixture)
PropertyValueUnitNotes
CAS Number 5441-52-1 -General mixture
Molecular Formula C₈H₁₆O--
Molecular Weight 128.21 g/mol -
Boiling Point 185 - 188°C@ 760 mmHg
Density 0.903g/mL@ 25°C
Refractive Index 1.456n20/D-
Solubility LowWaterSoluble in EtOH, Ether

Synthesis Protocol: Catalytic Hydrogenation

Objective: Synthesis of this compound from 3,5-Dimethylphenol via heterogeneous catalysis.

Rationale: We utilize Rhodium on Alumina (Rh/Al₂O₃) rather than Palladium or Nickel. Rhodium is effective at reducing the aromatic ring at moderate pressures without causing extensive hydrogenolysis (cleavage) of the C-O bond, preserving the hydroxyl functionality.

Reaction Pathway Visualization

The following diagram illustrates the hydrogenation logic and potential side reactions.

G Phenol 3,5-Dimethylphenol (Aromatic Precursor) Int_Enol Enol Intermediate Phenol->Int_Enol + 2 H₂ H2 H₂ / Rh-Cat H2->Phenol Ketone 3,5-Dimethylcyclohexanone (Transient) Int_Enol->Ketone Tautomerization Product This compound (Target) Ketone->Product + H₂, Stereoselective Side Methylcyclohexane (Over-reduction) Product->Side High T/P

Figure 1: Step-wise hydrogenation pathway highlighting the ketone intermediate and risk of over-reduction.

Experimental Methodology

Safety: High-pressure hydrogen is explosive. Work in a rated autoclave behind a blast shield.

  • Preparation :

    • Load a 500 mL stainless steel autoclave with 3,5-Dimethylphenol (24.4 g, 0.2 mol) .

    • Add solvent: 2-Propanol (150 mL) . IPA is chosen for its good solubility and stability under hydrogenation conditions.

    • Add Catalyst: 5% Rh/Al₂O₃ (1.2 g) . (5 wt% loading relative to substrate).

  • Purging :

    • Seal the autoclave.

    • Purge with Nitrogen (3x 10 bar) to remove oxygen.

    • Purge with Hydrogen (3x 10 bar) to replace nitrogen.

  • Reaction :

    • Pressurize to 50 bar (725 psi) H₂.

    • Heat to 80°C with stirring (1000 rpm).

    • Note: Monitor H₂ uptake. The reaction is complete when pressure drop ceases (theoretical uptake: 3 eq H₂).

  • Workup :

    • Cool to room temperature and vent H₂ carefully.

    • Filter the reaction mixture through a Celite pad to recover the expensive Rh catalyst.

    • Concentrate the filtrate under reduced pressure (Rotavap).

  • Purification :

    • Perform vacuum distillation. Collect the fraction boiling at 85-90°C @ 15 mmHg .

    • Yield Expectation: 90-95%.

Analytical Characterization

Validating the structure requires distinguishing the isomer ratios.

Proton NMR (¹H-NMR)

The key diagnostic signal is the methine proton at C1 (attached to OH).

  • Axial Proton (Equatorial OH): Appears as a broad multiplet (tt) at δ 3.4 - 3.6 ppm with large coupling constants (

    
     Hz). This indicates the cis-isomer (Isomer A).
    
  • Equatorial Proton (Axial OH): Appears as a narrower multiplet at δ 3.9 - 4.1 ppm with smaller coupling constants (

    
     Hz). This indicates the trans-isomer.
    
Stereochemical Logic Flow

Use this logic to interpret your GC/NMR data.

Stereochem Start Analyze C1-H Signal (NMR) or GC Retention Time Split Signal Characteristics Start->Split Path1 Large J-coupling (10-12 Hz) Upfield Shift Split->Path1 Path2 Small J-coupling (<5 Hz) Downfield Shift Split->Path2 Result1 H is Axial -> OH is Equatorial (Thermodynamic Product) Path1->Result1 Result2 H is Equatorial -> OH is Axial (Kinetic/Steric Product) Path2->Result2

Figure 2: Decision tree for assigning stereochemistry based on ¹H-NMR coupling constants.

Applications in R&D

Fragrance Development

This compound is a precursor to 3,5-Dimethylcyclohexyl acetate .

  • Olfactory Profile: The alcohol itself has a dry, woody, camphoraceous scent. The esters are often used to impart "vetiver" or "sandalwood" nuances in perfumery.

  • Protocol: Acetylation with acetic anhydride/pyridine yields the acetate, which has higher volatility and a fruitier top-note.

Drug Delivery & Synthesis

In medicinal chemistry, the rigid cyclohexane ring serves as a bioisostere for phenyl rings, improving metabolic stability (blocking CYP450 oxidation at the para-position) and increasing lipophilicity (LogP).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21469, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Rylander, P. N. (1979).Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Eliel, E. L., & Wilen, S. H. (1994).Stereochemistry of Organic Compounds. Wiley-Interscience.

3,5-Dimethylcyclohexanol stereoisomers explained

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereoisomers of 3,5-Dimethylcyclohexanol for Drug Development Professionals

Introduction

In the landscape of modern pharmacology and drug development, the three-dimensional structure of a molecule is not a trivial detail—it is a critical determinant of biological activity. Stereoisomerism, the phenomenon where molecules share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, plays a pivotal role in the interaction between a drug and its biological target.[1] This guide, prepared for researchers, scientists, and drug development professionals, delves into the stereochemical complexity of this compound. This seemingly simple substituted cyclohexane serves as an excellent model system for understanding the profound impact of stereochemistry on molecular properties, the practical challenges of synthesis and separation, and the ultimate implications for therapeutic efficacy and safety.

This document provides a comprehensive exploration of the stereoisomers of this compound, moving from foundational theory and conformational analysis to practical, field-proven methodologies for synthesis, separation, and characterization. The objective is to equip scientists with the expert insights and causal understanding necessary to navigate the stereochemical challenges inherent in the development of cyclic molecules.

Part 1: The Theoretical Framework of this compound Stereoisomers

A thorough understanding of the stereochemical possibilities is the logical starting point for any investigation into a chiral molecule. The structure of this compound, with its substituted cyclohexane ring, gives rise to a fascinating array of stereoisomers.

Identifying Chiral Centers

A chiral center, or stereocenter, is typically a carbon atom bonded to four different groups.[2] In the this compound molecule, we can identify three such centers:

  • C1: The carbon atom bearing the hydroxyl (-OH) group. It is attached to an -OH group, a hydrogen atom, and two different pathways around the ring.

  • C3: The carbon atom with the first methyl (-CH₃) group. It is bonded to a -CH₃ group, a hydrogen atom, and two different ring pathways.

  • C5: The carbon atom with the second methyl (-CH₃) group. It is also attached to a -CH₃ group, a hydrogen atom, and two distinct ring segments.

With three stereocenters (n=3), the theoretical maximum number of stereoisomers is 2ⁿ, which equals 2³ or 8 stereoisomers. These eight stereoisomers exist as four pairs of enantiomers.

Enumerating the Stereoisomers

The spatial arrangement of the three substituent groups (one hydroxyl and two methyls) relative to the plane of the cyclohexane ring can be described using cis/trans nomenclature. This leads to four diastereomeric sets, each of which consists of a pair of enantiomers. Unlike some symmetrically substituted cyclohexanes, such as cis-1,3-dichlorocyclohexane, none of the this compound isomers possess an internal plane of symmetry that would make them meso compounds.[3][4][5] Therefore, all eight theoretical stereoisomers are chiral and optically active.

The four diastereomeric pairs can be described as follows:

  • all-cis: The -OH, C3-CH₃, and C5-CH₃ groups are all on the same side of the ring.

  • cis,cis,trans (or r-1, c-3, t-5): The C3-CH₃ is cis to the C1-OH, while the C5-CH₃ is trans.

  • cis,trans,cis (or r-1, t-3, c-5): The C3-CH₃ is trans to the C1-OH, while the C5-CH₃ is cis.

  • all-trans: The C3-CH₃ and C5-CH₃ groups are both on the opposite side of the ring relative to the C1-OH group.

Conformational Analysis: The Primacy of the Chair Conformation

The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation to minimize angle and torsional strain.[6] In this conformation, the substituents on the ring can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).[7]

A critical principle in conformational analysis is that a substituent in an equatorial position is generally more stable than in an axial position.[6][8] This is due to the presence of 1,3-diaxial interactions , which are steric clashes between an axial substituent and the axial hydrogens on carbons two positions away.[9] The larger the substituent, the more destabilizing these interactions are.

Each stereoisomer of this compound can exist as an equilibrium between two interconverting chair conformations, a process known as a "ring flip."[7] During a ring flip, all axial positions become equatorial, and all equatorial positions become axial. The most stable conformation for any given stereoisomer will be the one that places the maximum number of bulky groups in the equatorial position.[8][10]

Let's consider the all-cis isomer as an example. In one chair conformation, all three substituents could be axial (aaa), which is highly unstable. After a ring flip, they would all become equatorial (eee), a much more stable conformation. Therefore, the all-cis isomer will exist almost exclusively in the tri-equatorial conformation.

Conversely, for the all-trans isomer, the most stable conformation would place all three substituents in equatorial positions (e,e,e). This demonstrates that the relative stability of diastereomers is determined by the conformational arrangement that minimizes steric strain.

G cluster_conformerA Conformer A (e.g., a,a,e) cluster_conformerB Conformer B (e.g., e,e,a) cluster_energy Relative Stability A Axial/Equatorial Mix B Equatorial/Axial Mix A->B Ring Flip HighEnergy Higher Energy (More 1,3-Diaxial Strain) A->HighEnergy More Axial Groups LowEnergy Lower Energy (Less Strain) B->LowEnergy More Equatorial Groups caption Fig. 1: Chair Conformation Ring Flip and Stability.

Fig. 1: Chair Conformation Ring Flip and Stability.

Part 2: Synthesis and Separation of Stereoisomers

The practical challenge for any drug development professional is to access stereochemically pure compounds for biological evaluation. This requires robust synthetic methods and effective separation protocols.

Synthetic Pathways: Stereoselective Reduction

A common and effective method for synthesizing 3,5-dimethylcyclohexanols is the reduction of the corresponding ketone, 3,5-dimethylcyclohexanone.[11][12] The stereochemical outcome of this reaction is highly dependent on the nature of the reducing agent.

  • Mechanism of Reduction: The hydride (H⁻) from the reducing agent can attack the carbonyl carbon from either the axial or equatorial face. The trajectory of this attack determines the stereochemistry of the resulting alcohol.

  • Steric Hindrance and Reagent Choice:

    • Small Reducing Agents (e.g., Sodium Borohydride, NaBH₄): These reagents can approach the carbonyl from the less sterically hindered equatorial face, leading to the formation of an axial alcohol.

    • Bulky Reducing Agents (e.g., Lithium tri-sec-butylborohydride, L-Selectride®): These large reagents are sterically hindered from an equatorial approach and are more likely to attack from the axial face, resulting in the formation of the more thermodynamically stable equatorial alcohol.

By carefully selecting the reducing agent, a chemist can influence the diastereomeric ratio of the product mixture, favoring the synthesis of a desired stereoisomer.[11]

Experimental Protocol: Synthesis of cis,cis-3,5-Dimethylcyclohexanol[11]

This protocol is adapted from a patented procedure and serves as an illustrative example.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve 3,5-dimethylcyclohexanone (1 eq.) in methanol (10 vol.).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (0.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the pH is ~6-7.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 10 vol.).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product, a mixture of stereoisomers, can then be purified using column chromatography.

Separation and Purification Workflow

Separating stereoisomers is a non-trivial task due to their often-similar physical properties.[13]

  • Diastereomer Separation: Diastereomers have different physical properties (e.g., boiling points, solubility, and polarity) and can be separated using standard laboratory techniques like column chromatography, crystallization, or distillation.

  • Enantiomer Separation (Resolution): Enantiomers have identical physical properties in an achiral environment and require chiral methods for separation. This is often achieved using chiral chromatography, where the stationary phase is itself chiral, leading to differential interaction with the two enantiomers.

G cluster_synthesis Synthesis cluster_purification Purification & Separation start 3,5-Dimethyl- cyclohexanone reaction Stereoselective Reduction (e.g., NaBH₄) start->reaction mixture Mixture of Stereoisomers reaction->mixture diastereomer_sep Column Chromatography mixture->diastereomer_sep diastereomers Pure Diastereomers diastereomer_sep->diastereomers enantiomer_sep Chiral Chromatography enantiomers Pure Enantiomers enantiomer_sep->enantiomers diastereomers->enantiomer_sep caption Fig. 2: General workflow for synthesis and separation.

Fig. 2: General workflow for synthesis and separation.

Part 3: Spectroscopic Characterization

Unambiguous characterization of each isolated stereoisomer is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for this purpose, as the chemical environment of each nucleus is highly sensitive to its stereochemical orientation.

Spectroscopic Technique Parameter Axial Substituent Equatorial Substituent Rationale
¹H NMR Chemical Shift of H1Typically upfield (lower ppm)Typically downfield (higher ppm)Anisotropy of the C-C single bonds in the ring shields the axial proton.
¹H NMR Coupling Constant (J)Large J(H1a, H2a) ~8-13 HzSmall J(H1e, H2a/e) ~2-5 HzThe dihedral angle between axial-axial protons (~180°) leads to strong coupling, while other angles are less favorable.
¹³C NMR Chemical Shift of C1Typically upfield (lower ppm)Typically downfield (higher ppm)Steric compression (gamma-gauche effect) from the axial C3/C5 hydrogens shields the C1 nucleus.

Table 1: Expected NMR Trends for Axial vs. Equatorial Substituents on C1

By carefully analyzing the chemical shifts and, most importantly, the proton-proton coupling constants, a researcher can confidently assign the relative stereochemistry of a this compound isomer. For instance, an isomer displaying a signal for the C1 proton with a large coupling constant (>8 Hz) can be assigned a conformation where that proton is axial, meaning the hydroxyl group is equatorial.

Part 4: Critical Relevance in Drug Development

The principles of stereochemistry are not merely academic; they have profound, real-world consequences in drug discovery and development.[1]

The Principle of Chiral Recognition

Biological systems, including enzymes and receptors, are inherently chiral, constructed from L-amino acids and D-sugars. Consequently, they interact differently with the various stereoisomers of a chiral drug molecule. This interaction is often likened to a hand (the drug isomer) fitting into a glove (the biological target). A left-handed glove will not fit a right hand, and vice-versa.

Stereoisomers and Pharmacological Profiles

Different stereoisomers of the same compound can exhibit dramatically different biological properties:

  • Potency and Efficacy: Often, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) is significantly less active or completely inactive.[1]

  • Mechanism of Action: In some cases, isomers can have qualitatively different effects, with one being an agonist and the other an antagonist at the same receptor.

  • Toxicity and Side Effects: The inactive or less active isomer is not always benign. It may contribute to side effects or be metabolized to a toxic compound. The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, remains a stark reminder of this principle.

The ability to synthesize and test specific isomers allows for the development of safer and more effective drugs.[14][15] For instance, in compounds like 3,5-dimethylpiperidine, which is structurally analogous to our model, the choice of cis or trans isomers can significantly alter drug selectivity and persistence.[14]

Conclusion

This compound provides an exemplary platform for understanding the multifaceted nature of stereoisomerism in cyclic molecules. This guide has demonstrated that a comprehensive analysis requires a multi-pronged approach, integrating theoretical principles of conformational stability with practical strategies for stereoselective synthesis and chromatographic separation. For professionals in drug development, mastering these concepts is not optional. A deep, causal understanding of how stereochemistry dictates molecular behavior is fundamental to the rational design of new chemical entities, the optimization of lead compounds, and the development of safer, more effective medicines. The ability to isolate and evaluate individual stereoisomers is a critical capability in the modern pharmaceutical landscape, ensuring that therapeutic candidates are advanced based on a clear understanding of their structure-activity relationships.

References

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  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
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  • Slideshare. (n.d.). Stereochemistry of cyclohexane.pptx. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The Effect of Geometrical Isomerism of 3,5-Dicaffeoylquinic Acid on Its Binding Affinity to HIV-Integrase Enzyme: A Molecular Docking Study. Retrieved from [Link]

  • LookChem. (n.d.). CIS,TRANS,TRANS-3,5-DIMETHYLCYCLOHEXANOL. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylcyclohexan-1-ol. Retrieved from [Link]

  • Reddit. (2020, December 10). 3,5 dimethyl cyclohexanol stereoisomers. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, (mixture of isomers), 500 mL. Retrieved from [Link]

  • Unknown. (n.d.). Stereochemistry of disubstituted cyclohexane.
  • Google Patents. (n.d.). Preparation method of cis, cis-3, 5-dimethyl-1-cyclohexanol.
  • Chemistry LibreTexts. (2022, November 11). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Chiralpedia. (2025, October 2). Part 9: Stereochemistry in Drug Discovery and Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

  • Stack Exchange. (2019, June 9). Optical activity of (1r,3R,5S)-3,5-dimethyl-4-methylidenecyclohexan-1-ol. Retrieved from [Link]

  • Transformation Tutoring. (2019, October 1). Which Compounds Contain Chiral Centers (Stereocenters)? (with examples). Retrieved from [Link]

Sources

cis-3,5-Dimethylcyclohexanol conformational analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of cis-3,5-Dimethylcyclohexanol

Executive Summary

The three-dimensional architecture of molecules is a cornerstone of modern chemistry, dictating reactivity, biological activity, and material properties. For cyclic systems, particularly substituted cyclohexanes, this architecture is governed by a delicate balance of steric and electronic effects, resulting in a dynamic equilibrium of conformers. This guide provides a comprehensive analysis of cis-3,5-dimethylcyclohexanol, a molecule where the principles of conformational analysis are vividly demonstrated. We will dissect the energetic landscape of its chair conformers, establishing the overwhelming preference for the tri-equatorial arrangement. This analysis is grounded in both foundational stereochemical principles and the practical application of nuclear magnetic resonance (NMR) spectroscopy and computational chemistry, providing researchers and drug development professionals with a robust framework for understanding and predicting the behavior of substituted alicyclic systems.

The Primacy of Conformation in Alicyclic Systems

In the realm of drug design and stereoselective synthesis, the precise spatial arrangement of functional groups is paramount. Cyclohexane, a ubiquitous scaffold in natural products and synthetic pharmaceuticals, is not a planar hexagon as often depicted in two dimensions. Instead, to alleviate angle and torsional strain, it adopts a puckered, three-dimensional chair conformation.[1][2] The introduction of substituents onto this ring creates stereoisomers whose conformational preferences can dramatically alter their interaction with biological targets or their reactivity in chemical transformations. The molecule cis-3,5-dimethylcyclohexanol, where a hydroxyl group and two methyl groups are positioned on the same face of the ring, serves as an exemplary case study. Its analysis reveals how substituent interactions dictate a molecule's preferred shape and, by extension, its function.

Theoretical Framework: The Energetics of the Cyclohexane Chair

The conformational analysis of any substituted cyclohexane rests on a few core principles that govern the stability of its various spatial arrangements.

The Chair Conformation: A Dichotomy of Positions

The lowest energy conformation of cyclohexane is the chair form, which features two distinct types of substituent positions:

  • Axial (a): Six bonds that are parallel to the principal C3 symmetry axis of the ring, alternating between pointing "up" and "down".[3]

  • Equatorial (e): Six bonds that point outwards from the "equator" of the ring, also alternating between slightly "up" and slightly "down".[3]

Each carbon atom in the chair has one axial and one equatorial bond.[3]

The Chair Flip: A Dynamic Equilibrium

At room temperature, the cyclohexane ring is not static. It undergoes a rapid conformational interconversion known as a "ring flip" or "chair flip".[3] During this process, all axial bonds become equatorial, and all equatorial bonds become axial. For an unsubstituted cyclohexane ring, the two chair conformers are identical in energy. However, for a substituted cyclohexane, the two conformers are typically not isoenergetic.

1,3-Diaxial Interactions and A-Values: The Cost of Being Axial

The primary reason for the energy difference between conformers is steric strain. A substituent in the axial position experiences repulsive steric interactions with the other two axial substituents on the same side of the ring. These are known as 1,3-diaxial interactions . Because the equatorial position is less sterically hindered, substituents are generally more stable there.[4]

This energetic preference is quantified by the conformational free energy, commonly known as the A-value . The A-value represents the energy penalty (in kcal/mol) for a substituent to be in the axial position compared to the equatorial position.[5] A larger A-value signifies a stronger preference for the equatorial position.

SubstituentA-Value (kcal/mol)
-OH0.87
-CH₃1.74 - 1.75
-CH(CH₃)₂2.15
-C(CH₃)₃4.9
-Br0.43
Table 1: Selected A-values for common substituents on a cyclohexane ring. These values represent the energy cost of placing the group in an axial position.[5][6]

Conformational Analysis of cis-3,5-Dimethylcyclohexanol

For the cis isomer of 3,5-dimethylcyclohexanol, the hydroxyl group at C1 and the methyl groups at C3 and C5 are all on the same face of the ring. This specific stereochemistry leads to a stark difference in the stability of the two possible chair conformers.

The Two Chair Conformers: A Study in Contrasts

Let's consider the ring flip equilibrium for cis-3,5-dimethylcyclohexanol.

  • Conformer A (Tri-axial): In one chair conformation, the "up" bonds at positions 1, 3, and 5 are all axial. Therefore, to maintain the cis relationship, the hydroxyl group and both methyl groups must occupy axial positions (a,a,a).

  • Conformer B (Tri-equatorial): Upon ring flipping, all axial positions become equatorial. Consequently, the alternate chair conformation places all three substituents in equatorial positions (e,e,e).

G A A B B A->B B->A L1 Highly Unstable L2 Highly Stable

Figure 1: Chair-flip equilibrium for cis-3,5-dimethylcyclohexanol.
Energetic Assessment: The Inevitable Conclusion
  • Qualitative Analysis: Conformer A is severely destabilized by multiple 1,3-diaxial interactions. The axial hydroxyl group at C1 interacts with the axial methyl group at C3 and the axial methyl group at C5. Furthermore, the two axial methyl groups at C3 and C5 also repel each other. These cumulative steric clashes render the tri-axial conformer extremely high in energy. In contrast, Conformer B, with all bulky groups in the spacious equatorial positions, is free from these severe interactions and is therefore significantly more stable.[7]

  • Quantitative Estimation: We can approximate the energy difference using A-values. The total steric strain in the tri-axial conformer is roughly the sum of the individual A-values.

    • ΔG°(axial) ≈ A(OH) + A(CH₃) + A(CH₃)

    • ΔG°(axial) ≈ 0.87 + 1.75 + 1.75 = 4.37 kcal/mol

This value represents the energy difference (ΔG°) between the two conformers. Using the equation ΔG° = -RTlnK , we can calculate the equilibrium constant (K) at 298 K (25 °C). A ΔG° of 4.37 kcal/mol corresponds to an equilibrium that favors the tri-equatorial conformer by a ratio of over 1000:1, meaning the molecule exists almost exclusively as the tri-equatorial conformer.

Experimental Validation via NMR Spectroscopy

Theoretical predictions require experimental validation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the conformational equilibrium of molecules in solution.[8] The key is to analyze the signal of the proton attached to the carbon bearing the hydroxyl group (H1).

The Power of Coupling Constants

The magnitude of the spin-spin coupling constant (J-value) between adjacent protons is highly dependent on the dihedral angle between them. In a cyclohexane chair:

  • An axial proton has a gauche relationship (~60°) with its adjacent equatorial protons and an anti-periplanar relationship (~180°) with its adjacent axial protons. This results in one large axial-axial coupling (J_ax-ax ≈ 10-13 Hz) and one smaller axial-equatorial coupling (J_ax-eq ≈ 2-5 Hz).

  • An equatorial proton has only gauche relationships with its neighbors, resulting in two small couplings (J_eq-ax and J_eq-eq ≈ 2-5 Hz).

Protocol: ¹H NMR Analysis of cis-3,5-Dimethylcyclohexanol

Objective: To determine the dominant conformation by measuring the coupling constants of the H1 proton.

Methodology:

  • Sample Preparation: Dissolve a pure sample of cis-3,5-dimethylcyclohexanol in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Analysis:

    • Identify the multiplet corresponding to the H1 proton. This proton is attached to the same carbon as the electronegative oxygen atom, so its signal will be downfield-shifted (typically ~3.5-4.0 ppm) relative to the other ring protons.[9]

    • Analyze the splitting pattern (multiplicity) of this signal.

  • Interpretation:

    • Prediction for Tri-equatorial Conformer (OH is equatorial): If the OH group is equatorial, the H1 proton must be axial . Therefore, we expect to see at least one large coupling constant (J_ax-ax > 10 Hz) in its multiplet, which will likely appear as a triplet of triplets or a complex multiplet with a large width at half-height.

    • Prediction for Tri-axial Conformer (OH is axial): If the OH group were axial, the H1 proton would be equatorial . Its signal would be a narrow multiplet composed only of small J-values (2-5 Hz).

Expected Result: The experimental spectrum will show a broad multiplet for H1 with large coupling constants, unequivocally confirming that the dominant conformation in solution is the one where H1 is axial, and therefore the hydroxyl group (and the two methyl groups) are equatorial.

ConformerH1 PositionPredicted H1 Signal MultiplicityConclusion
Tri-equatorialAxialBroad multiplet, large J-values (~10-13 Hz)Conformation is dominant
Tri-axialEquatorialNarrow multiplet, small J-values (~2-5 Hz)Conformation is negligible
Table 2: Predicted ¹H NMR signatures for the H1 proton in the two chair conformers.

In Silico Analysis: A Computational Workflow

Computational chemistry provides a powerful, independent method to corroborate experimental findings and to visualize the underlying molecular structures and energetics.[10] Density Functional Theory (DFT) is a common method for obtaining accurate energies and geometries.

Protocol: DFT Energy Calculation

Objective: To calculate the relative Gibbs free energies of the tri-axial and tri-equatorial conformers.

G start Start: Define Molecule (cis-3,5-dimethylcyclohexanol) build_ax Step 1a: Build Tri-axial Conformer start->build_ax build_eq Step 1b: Build Tri-equatorial Conformer start->build_eq opt_ax Step 2a: Geometry Optimization (e.g., B3LYP/6-31G) build_ax->opt_ax opt_eq Step 2b: Geometry Optimization (e.g., B3LYP/6-31G) build_eq->opt_eq freq_ax Step 3a: Frequency Calculation (Confirm Minimum) opt_ax->freq_ax freq_eq Step 3b: Frequency Calculation (Confirm Minimum) opt_eq->freq_eq energy Step 4: Compare Gibbs Free Energies (ΔG = G_axial - G_eq) freq_ax->energy freq_eq->energy end Result: Determine Relative Stability & Conformer Population energy->end

Figure 2: Workflow for computational conformational analysis.

Methodology:

  • Structure Building: Using molecular modeling software, construct 3D models of both the tri-axial and tri-equatorial chair conformers.

  • Geometry Optimization: Perform a full geometry optimization on each conformer using a suitable level of theory (e.g., DFT with the B3LYP functional and a 6-31G* basis set). This process finds the lowest energy structure for each starting conformer.

  • Frequency Calculation: Perform a frequency calculation on both optimized structures. This serves two purposes:

    • It confirms that each structure is a true energy minimum (i.e., has no imaginary frequencies).

    • It provides the thermodynamic data (enthalpy and entropy) needed to calculate the Gibbs free energy (G).

Conclusion and Field Implications

The conformational analysis of cis-3,5-dimethylcyclohexanol is a definitive case where steric factors enforce a single, dominant conformation. The severe 1,3-diaxial interactions present in the tri-axial form make it energetically untenable, forcing the molecule to exist almost exclusively in the tri-equatorial state. This strong preference can be predicted theoretically using A-values, confirmed experimentally by the large coupling constants observed in ¹H NMR spectroscopy, and calculated with high accuracy using computational chemistry methods.

For researchers in drug development and organic synthesis, this "conformationally locked" nature is not a mere academic curiosity. It means the relative orientation of the hydroxyl and methyl groups is fixed and predictable. This rigidity can be exploited to:

  • Design selective ligands: A fixed geometry allows for precise docking into enzyme active sites or receptor binding pockets.

  • Control stereochemical outcomes: The molecule can serve as a chiral building block where its rigid conformation directs the approach of reagents in subsequent synthetic steps, leading to high levels of stereocontrol.

Ultimately, a thorough understanding of the principles demonstrated by this molecule is essential for the rational design and synthesis of complex, three-dimensional chemical entities.

References

  • Vertex AI Search Result[11] (Source: Homework.Study.com). Provides a basic description of the chair conformations of this compound. URL:

  • Chemistry LibreTexts. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. Source: Chemistry LibreTexts. URL: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Source: Chemistry LibreTexts. URL: [Link]

  • CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. (n.d.). Source: Unknown.
  • Rzepa, H. (2010). The conformation of cyclohexane. Source: Henry Rzepa's Blog. URL: [Link]

  • Wikipedia. (n.d.). Cyclohexane conformation. Source: Wikipedia. URL: [Link]

  • Chemistry LibreTexts. (2022). 4.6: Axial and Equatorial Bonds in Cyclohexane. Source: Chemistry LibreTexts. URL: [Link]

  • Reusch, W. (2023). Stereoisomerism in Disubstituted Cyclohexanes. Source: Chemistry LibreTexts. URL: [Link]

  • Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Source: Master Organic Chemistry. URL: [Link]

  • Eliel, E. L., & Gilbert, E. C. (1962). N.M.R. Spectra and Conformational Analysis of 4-Alkylcyclohexanols. Source: Journal of the American Chemical Society. URL: [Link]

  • Chem Help ASAP. (2019). chairs of substituted cyclohexanes. Source: YouTube. URL: [Link]

  • Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Source: auremn. URL: [Link]

  • longir. (2015). NMR spectrum of cyclohexanol - hints on integration. Source: Chemistry Stack Exchange. URL: [Link]

Sources

3,5-Dimethylcyclohexanol: Stereochemical & Spectral Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization and stereochemical analysis of 3,5-Dimethylcyclohexanol. This document is structured to provide researchers with a robust framework for isomer identification, synthesis of standards, and data interpretation.

Executive Summary

This compound (CAS: 5441-52-1 for mixture) presents a classic problem in conformational analysis. For drug development and fine chemical synthesis, distinguishing between the stereoisomers is critical, as the axial or equatorial orientation of the hydroxyl group significantly influences biological binding affinity and reactivity.

This guide focuses on the two primary diastereomers derived from the thermodynamically stable cis-3,5-dimethyl configuration:

  • Thermodynamic Isomer (All-Equatorial):

    
    -trimethylcyclohexane framework (assuming OH is priority).
    
  • Kinetic Isomer (Axial-OH): Hydroxyl group in the axial position.

Stereochemical Framework

Before analyzing spectra, one must define the conformational landscape. The 3,5-dimethyl substitution pattern (typically cis to avoid 1,3-diaxial methyl interactions) locks the cyclohexane ring into a preferred chair conformation where both methyl groups are equatorial.

  • Isomer A (Equatorial-OH): The hydroxyl group is equatorial. This is the most stable isomer (

    
    ).
    
  • Isomer B (Axial-OH): The hydroxyl group is axial (

    
    ). This suffers from 1,3-diaxial interactions between the axial OH and the axial protons at C3/C5.
    
Visualization: Isomer Conformations

The following diagram illustrates the relationship between the synthesis method and the resulting stereochemistry.

G Ketone 3,5-Dimethylcyclohexanone (Diequatorial Methyls) NaBH4 Reagent: NaBH4 (Small Nucleophile) Ketone->NaBH4 Selectride Reagent: L-Selectride (Bulky Nucleophile) Ketone->Selectride AxialAttack Axial Attack (Favored) NaBH4->AxialAttack EqAttack Equatorial Attack (Steric Control) Selectride->EqAttack Prod_Eq PRODUCT A: Equatorial Alcohol (Thermodynamic Isomer) NMR H-1: Axial (tt) AxialAttack->Prod_Eq Yields Prod_Ax PRODUCT B: Axial Alcohol (Kinetic Isomer) NMR H-1: Equatorial (bs) EqAttack->Prod_Ax Yields

Figure 1: Stereoselective synthesis pathways for generating analytical standards of this compound isomers.

Spectral Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing the isomers. The diagnostic signal is the carbinol proton (H-1) attached to the same carbon as the hydroxyl group.


H NMR: The H-1 Diagnostic

The multiplicity and chemical shift of the H-1 proton are dictated by the Karplus equation and local shielding effects.

FeatureIsomer A (Equatorial OH)Isomer B (Axial OH)Mechanistic Explanation
H-1 Orientation Axial Equatorial Inversion of OH geometry.
Multiplicity Triplet of Triplets (tt) Broad Singlet (bs) or Narrow Multiplet Axial H-1: Couples with 2 axial H (J11Hz) and 2 equatorial H (J4Hz). Equatorial H-1: No large axial-axial couplings; only small eq-ax and eq-eq couplings.
Coupling (

)

Hz

Hz

Hz

Hz
Large

values confirm axial orientation of the proton.
Chemical Shift ~3.4 - 3.6 ppm ~3.8 - 4.1 ppm Equatorial protons (Isomer B) are typically deshielded (downfield) relative to axial protons.

C NMR: Gamma-Gauche Effect

Carbon shifts provide secondary confirmation.

  • Carbinol Carbon (C-1): The carbon bearing an equatorial OH (Isomer A) typically resonates downfield (~70 ppm) compared to the axial OH (~65-66 ppm) due to the

    
    -gauche shielding effect experienced by the axial isomer.
    
  • Methyl Carbons: Shifts may vary slightly but are less diagnostic than the ring carbons.

Infrared Spectroscopy (IR)

While less specific than NMR for isomers, IR assesses the hydrogen bonding environment.

  • Free O-H Stretch: 3600–3650 cm

    
     (Dilute solution).
    
  • Intramolecular H-Bonding: The axial OH (Isomer B) is more sterically crowded and may show distinct solvation or concentration-dependent shifts compared to the more exposed equatorial OH.

  • C-O Stretch: Typically 1000–1050 cm

    
     for secondary alcohols.
    
Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  128 m/z (Often weak).
    
  • Base Peak: Often m/z 110 (

    
    ) or m/z 95 (
    
    
    
    ).
  • Differentiation: Isomers are difficult to distinguish by EI-MS alone. GC-MS retention time is the key differentiator here:

    • Equatorial OH (Isomer A): Generally longer retention time on non-polar columns (higher boiling point due to better H-bonding capability).

    • Axial OH (Isomer B): Generally shorter retention time.

Experimental Protocols

To ensure high-integrity data, researchers should synthesize their own standards using the following self-validating protocol.

Protocol 4.1: Synthesis of Standards (Self-Validation System)

Objective: Generate Isomer A and Isomer B to assign spectral peaks definitively.

Reagents:

  • 3,5-Dimethylcyclohexanone (Substrate)

  • Sodium Borohydride (NaBH

    
    )
    
  • L-Selectride (Lithium tri-sec-butylborohydride)

Workflow:

  • Reaction A (Thermodynamic Control):

    • Dissolve ketone in Methanol at 0°C.

    • Add NaBH

      
       (0.5 equiv). Stir for 1h.
      
    • Outcome: Predominantly Isomer A (Equatorial OH) .

  • Reaction B (Kinetic Control):

    • Dissolve ketone in THF at -78°C.

    • Add L-Selectride (1.1 equiv). Stir for 2h.

    • Outcome: Predominantly Isomer B (Axial OH) .

  • Validation:

    • Run

      
      H NMR on crude products.
      
    • Compare the H-1 signal width (

      
      ).
      
    • Reaction A product should have

      
       Hz (Axial H).
      
    • Reaction B product should have

      
       Hz (Equatorial H).
      
Protocol 4.2: NMR Sample Preparation
  • Solvent: CDCl

    
     is standard. If signal overlap occurs (specifically between H-1 and bulk CH
    
    
    
    ), switch to C
    
    
    D
    
    
    (Benzene-d6)
    . Benzene often induces an ASIS (Aromatic Solvent Induced Shift) that separates the carbinol proton from the aliphatic envelope.
  • Concentration: 10-15 mg per 0.6 mL solvent for clear

    
    C acquisition.
    

Analytical Decision Tree

Use this logic flow to classify an unknown sample of this compound.

DecisionTree Start Unknown Sample (this compound) H1_Check Analyze H-1 Signal (3.4 - 4.1 ppm) Start->H1_Check Broad Signal Shape: Wide Multiplet (tt) J ~ 11 Hz H1_Check->Broad Observed Narrow Signal Shape: Narrow / Broad Singlet J < 5 Hz H1_Check->Narrow Observed Result_Eq Conclusion: Equatorial Alcohol (Thermodynamic) Broad->Result_Eq Result_Ax Conclusion: Axial Alcohol (Kinetic) Narrow->Result_Ax

Figure 2: Logical workflow for assigning stereochemistry based on


H NMR multiplicity.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: this compound. NIST Chemistry WebBook. [Link]

  • AIST Spectral Database for Organic Compounds (SDBS). (2023). SDBS No. 5441-52-1 (Mixture) and Isomers. [Link]

  • Brown, H. C., & Krishnamurthy, S. (1979). "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity". Journal of the American Chemical Society. (Source for L-Selectride protocol).

Technical Guide: Mass Spectrometry Fragmentation Dynamics of 3,5-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a mechanistic analysis of the Electron Ionization (EI) mass spectrometry fragmentation of 3,5-dimethylcyclohexanol (


, MW 128.21). Designed for analytical chemists and drug development researchers, this document moves beyond simple spectral matching to explore the ion physics governing fragmentation. We examine the thermodynamic drivers of dehydration, ring-opening radical mechanisms, and the critical role of stereochemistry (cis/trans isomerism) in signal intensity, providing a robust framework for metabolite identification and impurity profiling.

Structural Context and Ionization Physics

This compound exists as a cyclic secondary alcohol. In the context of Gas Chromatography-Mass Spectrometry (GC-MS) utilizing 70 eV Electron Ionization, the molecule undergoes rapid internal energy redistribution prior to fragmentation.

The molecular ion (


, m/z 128) is thermodynamically unstable. The ionization potential of the oxygen non-bonding electrons is lower than that of the 

-bonds, localizing the initial positive charge and radical on the hydroxyl oxygen. This sets the stage for the two dominant primary decay channels: dehydration and

-cleavage
.
The Stability Paradox

Unlike aromatic alcohols, the alicyclic ring provides no resonance stabilization for the radical cation. Consequently, the molecular ion is often vanishingly small or absent in the spectrum, necessitating reliance on the


 ion and lower mass alkyl fragments for identification.

Mechanistic Fragmentation Pathways

The fragmentation of this compound is governed by the drive to form stable alkene or oxonium ion species.

Pathway A: Dehydration (The Dominant Channel)

The most characteristic feature of alkylcyclohexanols is the loss of water (


, 18 Da).
  • Precursor:

    
     (m/z 128)
    
  • Product:

    
     (m/z 110)
    
  • Mechanism: This is typically a 1,4-elimination or 1,3-elimination involving the abstraction of a hydrogen atom from the ring by the radical oxygen, followed by C-O bond cleavage. The resulting ion is a dimethylcyclohexene radical cation (

    
    ).
    
Pathway B: Ring Opening and Alkyl Elimination

Following dehydration (or competing with it), the ring opens to release strain.

  • Methyl Loss: The loss of a methyl group (

    
    , 15 Da) usually occurs after dehydration or ring opening.
    
    • 
       (Loss of methyl from the cyclohexene core).
      
  • Retro-Diels-Alder (RDA) Analogues: The cyclohexene-like ions often undergo RDA-type fragmentations, ejecting ethylene or propene units, leading to characteristic peaks in the m/z 50–85 range (e.g., m/z 57, 67, 71, 81).

Pathway C: -Cleavage

Though less prominent than in linear alcohols,


-cleavage breaks the C1-C2 or C1-C6 bond. This facilitates the formation of oxygen-containing fragments, though these are often unstable and degrade further.

Visualization of Fragmentation Logic

The following diagram illustrates the causal flow from ionization to major diagnostic fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 128 (Unstable) Dehydration Dehydration [M-18] m/z 110 (Dimethylcyclohexene) M_Ion->Dehydration - H2O (1,4-Elimination) AlphaCleavage Ring Opening / Alpha-Cleavage Intermediate Species M_Ion->AlphaCleavage C-C Bond Scission MethylLoss Methyl Loss [M-18-15] m/z 95 Dehydration->MethylLoss - CH3• AlkylFrags Alkyl Fragments (C4H9+, C5H9+) m/z 57, 69, 71 Dehydration->AlkylFrags Retro-Diels-Alder / Cracking AlphaCleavage->AlkylFrags

Figure 1: Mechanistic flow of this compound fragmentation under 70 eV EI conditions.

Stereochemical Differentiation: The "Green-Biemann" Effect

A critical application of MS for this molecule is distinguishing between cis and trans diastereomers. This is not just spectral matching; it relies on the stereochemistry of elimination .

The Mechanism

According to studies on cyclic alcohols (Green & Biemann), the rate of water elimination depends on the spatial proximity of the hydroxyl group to the abstractable hydrogen atoms.

  • Axial -OH: If the hydroxyl group is in the axial position (often favored in specific conformers of the cis isomer depending on methyl placement), it is spatially closer to the axial hydrogens at C-3 and C-5 (1,3-diaxial interaction) or C-4. This facilitates a lower-energy transition state for water elimination.

  • Equatorial -OH: Requires a higher energy ring distortion (boat conformation) to bring the -OH and H into proximity for elimination.

Diagnostic Outcome
  • Isomer A (Likely Axial OH): Shows a significantly higher abundance of the

    
     ion (m/z 110) relative to the molecular ion.
    
  • Isomer B (Likely Equatorial OH): Shows a lower ratio of m/z 110, and often a slightly more visible molecular ion (m/z 128).

Experimental Protocol: GC-MS Characterization

To generate reproducible data for this analysis, the following self-validating protocol is recommended.

Method Parameters
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation prior to column entry.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS)Standard non-polar phase separates diastereomers effectively.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times for isomer identification.
Ion Source 230°C, 70 eVStandard EI energy allows comparison with NIST libraries.
Scan Range m/z 35–200Captures low mass alkyl fragments and ensures no high-mass adducts are missed.
Workflow Diagram

GCMS_Workflow Sample Sample Prep (Dilute in DCM) GC Gas Chromatography (Isomer Separation) Sample->GC 1µL Injection Source Ion Source (70eV) (Fragmentation) GC->Source Elution Analyzer Quadrupole/ToF (Mass Filtering) Source->Analyzer Ion Beam Data Data Analysis (m/z 110/128 Ratio) Analyzer->Data Spectrum

Figure 2: Analytical workflow for separating and identifying dimethylcyclohexanol isomers.

Data Interpretation Summary

When analyzing the spectrum of this compound, prioritize the following diagnostic peaks.

m/z ValueIon IdentityRelative IntensityDiagnostic Significance
128

< 5%Molecular ion. Often invisible. Confirms MW if present.
110

40–100%Base Peak Candidate. Indicates cyclic alcohol. Intensity varies by stereochemistry.
95

20–50%Confirms presence of methyl substituents on the ring.
81

VariableCyclohexenyl cation fragment.
71

HighAlkyl fragment resulting from ring opening.
57

HighButyl cation; common in all alkyl-substituted rings.

References

  • NIST Mass Spectrometry Data Center. this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Green, M. M., & Biemann, K. (1960). Mass Spectrometry of Selected Isomers of Cyclic Alcohols. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for interpretation of alpha-cleavage and dehydration mechanisms). [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

An In-depth Technical Guide to the Infrared Spectrum of 3,5-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the infrared spectrum of 3,5-dimethylcyclohexanol, a substituted secondary alcohol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the molecule's vibrational behavior, offers a detailed interpretation of its characteristic absorption bands, and presents a validated experimental protocol for acquiring a high-fidelity spectrum. Emphasis is placed on the causal relationships between molecular structure, including stereoisomerism, and the resulting spectral features, ensuring a deep and actionable understanding for laboratory applications.

Introduction: The Role of IR Spectroscopy in Structural Analysis

Infrared spectroscopy probes the vibrational transitions within a molecule. When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies corresponding to their natural modes of vibration (stretching, bending, scissoring, etc.). The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint."

For the organic chemist and drug development professional, IR spectroscopy is a rapid, non-destructive method to:

  • Identify the presence of key functional groups (e.g., hydroxyl, carbonyl, amines).

  • Confirm the identity of a synthesized compound by comparison to a reference spectrum.

  • Assess the purity of a sample.

  • Monitor the progress of a chemical reaction.

The diagnostic power of IR lies in the principle that specific bonds and functional groups give rise to characteristic absorption bands within predictable regions of the spectrum. For this compound, the most prominent features will arise from its hydroxyl (-OH) group, its C-O bond, and the various C-H bonds of its dimethyl-substituted cyclohexane ring.

Molecular Structure of this compound

This compound (C₈H₁₆O) is a saturated cyclic alcohol.[1] Its structure consists of a cyclohexane ring substituted with a hydroxyl group on C1 and two methyl groups on C3 and C5. This substitution pattern gives rise to multiple stereoisomers (e.g., cis, trans), which can exist in different chair conformations. The orientation of the hydroxyl group—either axial or equatorial—can induce subtle but measurable shifts in the IR spectrum, a critical point of analysis for this molecule.

As a secondary alcohol, the carbon atom bonded to the hydroxyl group is also bonded to two other carbon atoms. This classification is key to predicting the precise location of the C-O stretching vibration.[2][3]

Theoretical Analysis of the this compound IR Spectrum

The IR spectrum can be logically divided into distinct regions, each providing specific structural information.

The most conspicuous feature in the spectrum of this compound is the absorption due to the O-H stretching vibration.

  • Causality (Expertise): In a condensed phase (liquid or solid), alcohol molecules form intermolecular hydrogen bonds. This network of hydrogen bonds weakens the O-H covalent bond, which lowers its vibrational frequency. Because the strength of hydrogen bonding varies among molecules within the sample at any given moment, a wide range of slightly different O-H bond energies exists.[4] This results in a characteristically strong and very broad absorption band, typically centered around 3400-3300 cm⁻¹.[4][5][6] The sheer breadth of this peak is a definitive indicator of a hydrogen-bonded hydroxyl group and makes it one of the easiest to identify in a spectrum.[4] In a very dilute solution in a non-polar solvent, a sharp, weaker "free" O-H peak may appear around 3600 cm⁻¹.[2][6]

This region contains absorptions from the stretching vibrations of the carbon-hydrogen bonds. Since this compound is a fully saturated aliphatic compound, all C-H bonds are of the sp³ hybridized type.

  • Characteristic Peaks: Expect to see multiple strong, sharp peaks just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[7][8] These arise from the symmetric and asymmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups in the cyclohexane ring and the substituted methyl groups.

This region is rich with complex vibrational modes, including C-C single bond stretches, C-H bending vibrations, and, most diagnostically for this molecule, the C-O stretch.[8]

  • C-O Stretching Vibration (approx. 1260-1050 cm⁻¹): This is the second most important diagnostic peak for an alcohol. The C-O single bond stretch gives rise to a strong absorption.[8][9] For secondary alcohols like this compound, this peak is typically found between 1150 and 1075 cm⁻¹.[2][3]

  • Influence of Stereochemistry: The precise position of the C-O stretch is sensitive to the conformation of the cyclohexanol ring. Studies on substituted cyclohexanols have shown that the orientation of the hydroxyl group influences the C-O stretching frequency.[10]

    • An equatorial C-O bond generally absorbs at a higher wavenumber (e.g., ~1068 cm⁻¹ in a model system).[10]

    • An axial C-O bond absorbs at a lower wavenumber (e.g., ~970 cm⁻¹ in a model system).[10] Therefore, a sample containing a mixture of conformers or stereoisomers may exhibit two distinct C-O stretching bands or a broadened peak in this region.[10]

  • C-H Bending Vibrations: Peaks corresponding to the scissoring, wagging, and twisting of CH₂ and CH₃ groups appear around 1470-1350 cm⁻¹.

Summary of Expected IR Absorptions

The following table summarizes the key vibrational frequencies anticipated for this compound.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group
3500 - 3200Strong, BroadO-H Stretch (Hydrogen-bonded)Alcohol (-OH)
2950 - 2850Strongsp³ C-H Stretch (Asymmetric & Symmetric)Alkane (-CH₃, -CH₂)
~1465MediumCH₂ Scissoring BendAlkane (-CH₂)
~1375MediumCH₃ Umbrella BendAlkane (-CH₃)
1150 - 1075StrongC-O StretchSecondary Alcohol (C-OH)

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, reliable method for obtaining IR spectra of liquid and solid samples with minimal preparation.

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Sample: this compound (liquid or low-melting solid, as its melting point is 11-12 °C).[11]

  • Solvent for cleaning: Isopropanol or ethanol.

  • Lint-free laboratory wipes.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning (Trustworthiness): This step is critical for a clean, artifact-free spectrum. Thoroughly wipe the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

  • Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This self-validating step measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the crystal itself, which the instrument software will then subtract from the sample spectrum.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. If the sample is solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

  • Data Acquisition: Initiate the sample scan. Typical parameters include:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

    • Resolution: 4 cm⁻¹

  • Data Processing and Interpretation: The resulting spectrum should be displayed in terms of absorbance or transmittance. Label the significant peaks corresponding to the O-H stretch, C-H stretches, and the C-O stretch. Compare the obtained peak positions with the theoretical values in the table above to confirm the compound's identity.

  • Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal using a fresh, solvent-dampened wipe.

The following diagram illustrates the logical flow for obtaining and analyzing the IR spectrum.

IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_ATR 1. Clean ATR Crystal Collect_Bkg 2. Collect Background Spectrum Clean_ATR->Collect_Bkg Apply_Sample 3. Apply Sample Collect_Bkg->Apply_Sample Acquire_Scan 4. Acquire Spectrum Apply_Sample->Acquire_Scan Process_Data 5. Process Data (Baseline Correction) Acquire_Scan->Process_Data Identify_Peaks 6. Identify Key Peaks (O-H, C-H, C-O) Process_Data->Identify_Peaks Compare 7. Compare to Reference Identify_Peaks->Compare Conclusion Conclusion Compare->Conclusion

Caption: Experimental workflow for IR spectrum acquisition and analysis.

Conclusion

The infrared spectrum of this compound is dominated by three key features: a strong, broad O-H stretching band around 3350 cm⁻¹, strong sp³ C-H stretching bands just below 3000 cm⁻¹, and a strong C-O stretching band characteristic of a secondary alcohol between 1150-1075 cm⁻¹. The precise location of the C-O stretch can provide further insight into the stereochemical nature of the sample. By following the robust ATR-FTIR protocol outlined, researchers can reliably obtain a high-quality spectrum for structural verification and quality control, underpinning further research and development efforts.

References

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • Fernández, G. IR Spectrum: Alcohols and Phenols. quimicaorganica.org. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • University of Calgary. INFRARED SPECTROSCOPY (IR). [Link]

  • Chemistry LibreTexts. (2020). 11.12: Spectroscopy of Alcohols and Phenols. [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]

  • University of Colorado Boulder. IR: alcohols. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • NIST. Cyclohexanol, 3,5-dimethyl-. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

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3,5-Dimethylcyclohexanol literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3,5-Dimethylcyclohexanol for Researchers and Drug Development Professionals

Introduction

This compound is a saturated cyclic alcohol with the chemical formula C8H16O.[1][2] It exists as a colorless liquid or a low-melting solid with a characteristic mild, mellow fragrance.[1] This compound and its derivatives are of significant interest in various fields, including the fragrance industry and as intermediates in organic synthesis.[1] Due to the presence of three chiral centers, this compound can exist as multiple stereoisomers, a feature that is critical to its potential applications in stereoselective synthesis. This guide provides a comprehensive overview of the synthesis, stereochemistry, spectroscopic characterization, and key reactions of this compound, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Stereoisomerism of this compound

The molecular structure of this compound contains three stereocenters, leading to the possibility of several stereoisomers. The relative orientations of the hydroxyl group and the two methyl groups on the cyclohexane ring give rise to different diastereomers, which can be broadly classified as cis and trans isomers. Each of these diastereomers, in turn, consists of a pair of enantiomers. The specific stereoisomers include (1α,3α,5α), (1α,3α,5β), and (1β,3α,5α) configurations, among others.[2] The separation and characterization of these individual isomers are crucial for understanding their distinct chemical and biological properties.[3]

stereoisomers cluster_diastereomers Diastereomers (cis/trans) cluster_enantiomers_cis Enantiomeric Pair cluster_enantiomers_trans Enantiomeric Pair This compound This compound Diastereomers Diastereomers This compound->Diastereomers cis-3,5-Dimethylcyclohexanol cis-3,5-Dimethylcyclohexanol Diastereomers->cis-3,5-Dimethylcyclohexanol trans-3,5-Dimethylcyclohexanol trans-3,5-Dimethylcyclohexanol Diastereomers->trans-3,5-Dimethylcyclohexanol Enantiomers Enantiomers (1R,3R,5R)-cis (1R,3R,5R)-cis cis-3,5-Dimethylcyclohexanol->(1R,3R,5R)-cis Enantiomers (1S,3S,5S)-cis (1S,3S,5S)-cis cis-3,5-Dimethylcyclohexanol->(1S,3S,5S)-cis Enantiomers (1R,3S,5R)-trans (1R,3S,5R)-trans trans-3,5-Dimethylcyclohexanol->(1R,3S,5R)-trans Enantiomers (1S,3R,5S)-trans (1S,3R,5S)-trans trans-3,5-Dimethylcyclohexanol->(1S,3R,5S)-trans Enantiomers

Caption: Stereoisomers of this compound.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reduction of the corresponding ketone, 3,5-dimethylcyclohexanone.[1] The choice of reducing agent can influence the stereochemical outcome of the reaction, yielding different ratios of the diastereomeric alcohol products.

General Synthetic Scheme

synthesis 3,5-Dimethylcyclohexanone 3,5-Dimethylcyclohexanone This compound This compound 3,5-Dimethylcyclohexanone->this compound Reduction Reducing Agent Reducing Agent Reducing Agent->this compound

Caption: General synthesis of this compound.

Experimental Protocol: Reduction of 3,5-Dimethylcyclohexanone with Sodium Borohydride

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • 3,5-Dimethylcyclohexanone (26g, 206 mmol)

  • Methanol (260 mL)

  • Sodium borohydride (3.9g, 103.1 mmol)

  • Dichloromethane

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethylcyclohexanone in methanol.[4]

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution in small portions.[4]

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.[4]

  • Quench the reaction by carefully adding water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.[4]

  • The crude product can be purified by distillation.

Physical and Spectroscopic Properties

The physical properties of this compound can vary slightly depending on the isomeric composition. The following table summarizes the key physical properties for a mixture of isomers.

PropertyValueReference
Molecular FormulaC8H16O[1][2]
Molar Mass128.21 g/mol [5]
AppearanceWhite or colorless powder to lump to clear liquid
Melting Point11-12 °C[6][7]
Boiling Point185-186 °C[6][7]
Density0.892 g/mL at 25 °C[6][7]
Refractive Index (n20/D)1.455[6][7]
Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and differentiation of the stereoisomers of this compound.

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key signals include those for the methyl protons, the proton on the carbon bearing the hydroxyl group (carbinol proton), and the protons of the cyclohexane ring. The chemical shift and coupling constants of the carbinol proton are particularly useful for determining the stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the stereochemical arrangement of the substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum shows a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. C-H stretching vibrations are observed around 2850-3000 cm⁻¹, and the C-O stretching vibration appears in the 1000-1200 cm⁻¹ region.[2]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 128. Common fragmentation patterns involve the loss of water (M-18) and alkyl groups.[2][5]

Spectroscopic DataKey FeaturesReference
IR (cm⁻¹) ~3300 (O-H stretch, broad), ~2950 (C-H stretch), ~1050 (C-O stretch)[2]
MS (m/z) 128 (M⁺), 110 (M-H₂O)⁺, 95, 71[5]

Reactions of this compound

Oxidation

This compound can be oxidized to the corresponding ketone, 3,5-dimethylcyclohexanone, using various oxidizing agents such as sodium dichromate in the presence of sulfuric acid.[8]

Experimental Protocol: Oxidation with Sodium Dichromate

  • Dissolve this compound (128 g) in benzene (500 mL) in a round flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser.[8]

  • Prepare a mixture of sodium dichromate (119 g), water (500 mL), concentrated sulfuric acid (162 mL), and glacial acetic acid (50 mL).[8]

  • While stirring and cooling the flask containing the alcohol, slowly add the dichromate mixture dropwise, maintaining the temperature below 10 °C.[8]

  • Continue stirring at this temperature for an additional 3 hours.[8]

  • Separate the organic phase.

  • Extract the aqueous phase with benzene.

  • Combine the organic phases, wash until neutral, and concentrate to obtain the crude 3,5-dimethylcyclohexanone.

  • Purify the product by distillation.[8]

Dehydration

Acid-catalyzed dehydration of this compound leads to the formation of a mixture of alkenes, with the major product typically being 1,3-dimethylcyclohexene, in accordance with Zaitsev's rule.[9][10]

dehydration This compound This compound Protonation Protonation This compound->Protonation H+ Carbocation Carbocation Protonation->Carbocation -H2O Elimination Elimination Carbocation->Elimination -H+ 1,3-Dimethylcyclohexene 1,3-Dimethylcyclohexene Elimination->1,3-Dimethylcyclohexene

Caption: Dehydration of this compound.

The presence of the resulting alkene can be confirmed by simple chemical tests, such as the decolorization of a bromine solution or a potassium permanganate solution.[10][11]

Applications

This compound finds applications in several areas:

  • Fragrance Industry: Due to its characteristic mellow fragrance, it is used in the formulation of perfumes and other scented products.[1]

  • Organic Synthesis: It serves as a versatile intermediate for the synthesis of other compounds. For instance, it can be converted to 1-chloro-3,5-dimethylcyclohexane.[7]

  • Potential as a Chiral Auxiliary: While specific applications of this compound as a chiral auxiliary are not extensively documented, other cyclohexyl-based alcohols are widely used for this purpose.[12] Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[13] Given its chiral nature, this compound represents a potential candidate for development as a chiral auxiliary in asymmetric synthesis.

Safety Information

This compound is a combustible liquid and can cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[14][15]

  • Use in a well-ventilated area or with local exhaust.[14]

  • Wear appropriate personal protective equipment, including gloves, safety glasses, and a respirator if necessary.[6]

  • Store in a tightly closed container in a cool, dry place.[14]

First Aid Measures:

  • Skin contact: Remove contaminated clothing and rinse skin with plenty of water.[14]

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth and seek medical attention.[14]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.[16]

References

  • PrepChem. (n.d.). Synthesis of 3,5-dimethyl-cyclohexanone.
  • Brainly. (2024, April 5). Draw the structure of the major product obtained from the dehydration of this compound.
  • Lifechem Pharma. (n.d.). 3-5-dimethylcyclohexanone.
  • Google Patents. (n.d.). Preparation method of cis, cis-3, 5-dimethyl-1-cyclohexanol.
  • Unknown. (n.d.).
  • ChemBK. (2024, April 9). This compound.
  • Smith College. (n.d.). Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic.
  • PubChem. (n.d.). 3,5-Dimethylcyclohexan-1-ol.
  • TCI Chemicals. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound mixture of stereo isomers, = 97.0 GC 5441-52-1.
  • ChemicalBook. (2025, August 8). This compound.
  • NIST. (n.d.). Cyclohexanol, 3,5-dimethyl-.
  • TCI Chemicals. (2025, June 12). SAFETY DATA SHEET.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
  • Sigma-Aldrich. (n.d.). Cyclohexyl-Based Chiral Auxiliaries.
  • chemBlink. (n.d.). SDS of this compound, Safety Data Sheets, CAS 5441-52-1.
  • YouTube. (2020, December 7). Asymmetric Methodology: Evan's Chiral Auxiliary || Carruthers Series Lecture-5|| CSIR-NET GATE JAM.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • ChemicalBook. (n.d.). This compound | 5441-52-1.
  • YouTube. (2020, April 19). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture.
  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol.

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A Comprehensive Technical Guide to the Stereoisomerism of 3,5-Dimethylcyclohexanol for Advanced Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This technical guide provides a detailed exploration of the stereoisomerism of 3,5-dimethylcyclohexanol, a molecule whose structural complexity presents both challenges and opportunities in chemical synthesis and drug development. With three chiral centers, this substituted cyclohexanol can exist as multiple stereoisomers, including enantiomeric pairs and a meso compound. Understanding the distinct spatial arrangements, conformational stabilities, and physicochemical properties of each isomer is paramount for researchers in medicinal chemistry and materials science. This document offers a systematic analysis of the isomers, outlines robust protocols for their synthesis and separation, details methods for spectroscopic characterization, and discusses the critical implications of its chirality in the context of pharmaceutical research.

The Foundations of Chirality in Disubstituted Cyclohexanes

The Imperative of Stereoisomerism in Drug Development

Isomerism plays a central role in clinical pharmacology and pharmacotherapeutics, as different isomers of a drug molecule can exhibit widely varying pharmacokinetic and pharmacodynamic properties.[1] The human body is a chiral environment, causing stereoisomers to interact differently with receptors and enzymes. A tragic yet powerful example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. This has led to the paradigm of the "chiral switch," where racemic drug mixtures are redeveloped as single, more effective, and safer enantiomers.[1] For any chiral molecule intended for therapeutic use, a thorough understanding of its stereochemistry is not merely an academic exercise but a fundamental requirement for ensuring safety and efficacy.

Conformational Analysis of the Cyclohexane Chair

The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain.[2] In this conformation, the twelve hydrogen atoms are classified into two distinct sets: six are axial, oriented perpendicular to the ring's plane, and six are equatorial, located along the ring's equator. Through a process known as a "ring flip," one chair conformation can interconvert into another, causing all axial positions to become equatorial and vice versa.[2]

When a substituent is present, the two chair conformations are no longer equal in energy. Bulky substituents in the axial position experience steric hindrance from the two other axial atoms on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1). This unfavorable interaction is termed a 1,3-diaxial interaction . Consequently, the chair conformation that places the largest substituent(s) in the equatorial position is generally the most stable and predominates at equilibrium.[3]

Impact of Multiple Chiral Centers and Symmetry

This compound has three stereogenic centers: C1 (bearing the hydroxyl group), C3, and C5 (each bearing a methyl group). While the 2ⁿ rule would predict a maximum of 2³ = 8 stereoisomers, the symmetry of the 1,3-disubstituted cyclohexane ring reduces the actual number of unique isomers. When a molecule possesses an internal plane of symmetry despite having chiral centers, it is termed a meso compound, which is achiral and not optically active.[4] A rigorous analysis is required to identify all enantiomeric pairs and any meso compounds.

Systematic Analysis of this compound Stereoisomers

Based on the relative orientations (cis/trans) of the three substituents (one hydroxyl, two methyl), we can identify four distinct diastereomeric sets. Of these, three are chiral (existing as pairs of enantiomers) and one is an achiral meso compound, resulting in a total of seven unique stereoisomers.

Enumeration and Classification of Stereoisomers
  • (1R,3R,5R)-3,5-Dimethylcyclohexanol & (1S,3S,5S)-3,5-Dimethylcyclohexanol: This is a pair of enantiomers. In the all-cis configuration (relative to a plane), all three substituents can be either axial or equatorial depending on the chair conformation. The diequatorial conformer is significantly more stable.

  • (1R,3R,5S)-3,5-Dimethylcyclohexanol & (1S,3S,5R)-3,5-Dimethylcyclohexanol: This is a second pair of enantiomers. These isomers have a cis-1,3 and trans-1,5 relationship.

  • (1R,3S,5R)-3,5-Dimethylcyclohexanol: This isomer is a meso compound . It has a trans-1,3 and trans-3,5 relationship. A plane of symmetry passes through the C1-OH bond and the C4 atom, making the molecule superimposable on its mirror image. It is achiral.

  • (1S,3R,5R)-3,5-Dimethylcyclohexanol & (1R,3S,5S)-3,5-Dimethylcyclohexanol: This is the third pair of enantiomers. They feature a trans-1,3 and cis-3,5 relationship.

The logical relationship between these isomers is crucial for designing separation strategies.

stereoisomers cluster_total This compound Stereoisomers cluster_chiral Chiral Isomers (3 Pairs) cluster_achiral Achiral Isomer Total Isomers Total Isomers Pair_A Enantiomeric Pair 1 (all-cis) Total Isomers->Pair_A Diastereomer Set Pair_B Enantiomeric Pair 2 (cis/trans) Total Isomers->Pair_B Diastereomer Set Pair_C Enantiomeric Pair 3 (trans/cis) Total Isomers->Pair_C Diastereomer Set Meso Meso Compound (all-trans) Total Isomers->Meso Diastereomer Set

Caption: Logical breakdown of the stereoisomers of this compound.

Conformational Stability

For each diastereomer, the two chair conformations must be evaluated to determine the most stable structure. The guiding principle is to maximize the number of bulky substituents in the equatorial position.[5] The hydroxyl group is smaller than the methyl group, but both strongly prefer the equatorial position to avoid 1,3-diaxial strain.

Table 1: Summary of this compound Stereoisomers

Diastereomer Description IUPAC Name Example Chirality Relationship Predicted Stable Conformation
All-cis (1R,3R,5R) Chiral Enantiomers tri-equatorial OH, Me, Me
cis-1,3 / trans-1,5 (1R,3R,5S) Chiral Enantiomers di-equatorial, mono-axial
All-trans (1R,3S,5R) Achiral Meso di-equatorial, mono-axial

| trans-1,3 / cis-1,5 | (1S,3R,5R) | Chiral | Enantiomers | di-equatorial, mono-axial |

Synthesis and Stereoselective Separation

The synthesis of this compound isomers typically starts with the reduction of the corresponding ketone, 3,5-dimethylcyclohexanone. The choice of reducing agent can influence the diastereomeric ratio of the product.

Synthetic Workflow

The general workflow involves synthesis followed by a multi-step purification process to isolate the desired stereoisomer(s).

workflow start 3,5-Dimethylcyclohexanone reduction Ketone Reduction (e.g., NaBH4, L-Selectride) start->reduction mixture Diastereomeric Mixture of Alcohols reduction->mixture diastereomer_sep Diastereomer Separation (Column Chromatography) mixture->diastereomer_sep meso_iso Isolated Meso Isomer diastereomer_sep->meso_iso racemate_iso Isolated Racemic Pairs diastereomer_sep->racemate_iso enantiomer_res Enantiomeric Resolution (Chiral HPLC) racemate_iso->enantiomer_res pure_enantiomer Pure Enantiomers enantiomer_res->pure_enantiomer

Caption: General workflow for the synthesis and separation of isomers.

Protocol: Separation of Diastereomers via Column Chromatography

Diastereomers have different physical properties and can be separated by standard laboratory techniques.

  • Objective: To separate the meso compound from the chiral diastereomeric pairs.

  • Principle: The different spatial arrangements of the hydroxyl and methyl groups lead to different polarities and affinities for the stationary phase.

  • Materials:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Mobile Phase: A solvent system of increasing polarity, e.g., a gradient of ethyl acetate in hexanes (starting from 5:95).

    • Crude mixture of this compound isomers.

    • Standard chromatography column and collection tubes.

    • Thin Layer Chromatography (TLC) plates and developing chamber.

  • Methodology:

    • Prepare the silica gel slurry in the initial mobile phase (e.g., 5% ethyl acetate in hexanes) and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the packed column.

    • Begin elution with the starting mobile phase.

    • Monitor the separation by collecting fractions and analyzing them using TLC with an appropriate stain (e.g., potassium permanganate).

    • Gradually increase the polarity of the mobile phase (e.g., to 10%, then 15% ethyl acetate) to elute the more polar isomers.

    • Combine fractions containing the same pure compound, as determined by TLC.

    • Remove the solvent under reduced pressure to yield the isolated diastereomers.

  • Self-Validation: The purity of the separated fractions must be confirmed by ¹H NMR spectroscopy and Gas Chromatography (GC) before proceeding.

Protocol: Resolution of Enantiomers using Chiral HPLC

Enantiomers have identical physical properties in an achiral environment, requiring a chiral environment for separation.

  • Objective: To separate a racemic pair of this compound enantiomers.

  • Principle: A chiral stationary phase (CSP) is used, which interacts differently with the two enantiomers, leading to different retention times.

  • Materials:

    • HPLC system with a UV or refractive index (RI) detector.

    • Chiral Column: e.g., a polysaccharide-based CSP like Chiralcel OD-H or Chiralpak AD-H.

    • Mobile Phase: Typically a mixture of isopropanol and hexanes. The exact ratio must be optimized.

    • Isolated racemic mixture from the previous step.

  • Methodology:

    • Equilibrate the chiral column with the optimized mobile phase (e.g., 10% isopropanol in hexanes) at a constant flow rate (e.g., 1.0 mL/min).

    • Dissolve a small amount of the racemic sample in the mobile phase.

    • Inject the sample onto the column.

    • Monitor the chromatogram for two distinct peaks corresponding to the two enantiomers.

    • Collect the fractions for each peak separately.

    • Confirm the enantiomeric purity of each collected fraction using a polarimeter to measure optical rotation.

  • Self-Validation: The baseline separation of the two peaks in the chromatogram is the primary indicator of a successful resolution. The observation of equal and opposite optical rotations for the two fractions provides definitive validation.

Table 2: Physical Properties of this compound (Isomer Mixture)

Property Value Source
Molecular Formula C₈H₁₆O [6]
Molecular Weight 128.21 g/mol [6]
Boiling Point 185-186 °C [7]
Melting Point 11-12 °C [7]
Density 0.892 g/mL at 25 °C [7]

| Refractive Index (n20/D) | 1.455 | |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and stereochemistry of the isolated isomers.

¹H and ¹³C NMR Spectroscopy

NMR is the most powerful tool for differentiating diastereomers. The chemical shift and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation.

  • Axial vs. Equatorial Protons: Generally, axial protons are more shielded and appear at a higher field (lower ppm) than their equatorial counterparts.

  • Splitting Patterns: The proton attached to C1 (the carbinol proton) will show distinct splitting patterns. A broad multiplet often indicates an axial proton with multiple large axial-axial couplings, whereas a narrower signal suggests an equatorial proton.

  • ¹³C NMR: The chemical shifts of the ring carbons are also sensitive to the stereochemistry of the substituents, providing another layer of structural confirmation.

Mass Spectrometry and Infrared Spectroscopy
  • Mass Spectrometry (MS): While all isomers will have the same molecular ion peak (m/z = 128), their fragmentation patterns may show subtle differences that can aid in identification.[6]

  • Infrared (IR) Spectroscopy: All isomers will exhibit a strong, broad absorption in the ~3200-3600 cm⁻¹ region, characteristic of an O-H stretch, and C-H stretching absorptions just below 3000 cm⁻¹.[6]

Implications for Pharmaceutical Research and Development

Stereochemistry-Activity Relationships (SAR)

The precise three-dimensional structure of a drug molecule is critical for its interaction with biological targets.[8] As such, the different stereoisomers of a this compound-containing drug candidate are expected to have different biological activities. One isomer may fit perfectly into a receptor's binding pocket, while its enantiomer or a diastereomer may not, or may even bind to an entirely different target, potentially causing off-target effects. Therefore, establishing a clear Stereochemistry-Activity Relationship (SAR) is a cornerstone of modern drug discovery.

A Chiral Scaffold in Medicinal Chemistry

The this compound framework represents a rigid, chiral scaffold that can be used to orient other functional groups in a well-defined spatial arrangement. By selecting a specific stereoisomer, medicinal chemists can precisely control the geometry of a drug candidate to optimize its binding affinity and selectivity. Its use is particularly relevant in the design of non-aromatic molecules where maintaining a specific 3D structure is key to activity.

Regulatory Considerations

Global regulatory agencies, including the FDA and EMA, now require that new chiral drugs be developed as single enantiomers unless there is a compelling therapeutic reason to use a racemic mixture. Developers must provide data on the pharmacology, toxicology, and pharmacokinetics of each isomer separately. This regulatory landscape makes the methodologies for separation and characterization described in this guide essential for any drug development program involving chiral molecules.

Conclusion

The chirality of this compound is a multifaceted topic with profound implications for science and industry. Its seven distinct stereoisomers, arising from a combination of three chiral centers and molecular symmetry, each possess a unique three-dimensional structure and conformational preference. For researchers in drug development, a complete mastery of the synthesis, separation, and characterization of these isomers is not optional—it is a prerequisite for the rational design of safe and effective new medicines. The protocols and analyses presented herein provide a robust framework for navigating the complexities of this important chiral building block.

References

  • Title: Cyclohexanol, 3,5-dimethyl- Source: NIST Chemistry WebBook URL: [Link]

  • Title: Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic Source: Smith College URL: [Link]

  • Title: 3,5-Dimethylcyclohexan-1-ol Source: PubChem URL: [Link]

  • Title: 3,5 dimethyl cyclohexanol stereoisomers Source: Reddit r/OrganicChemistry URL: [Link]

  • Title: this compound, (mixture of isomers), 25mL Source: CP Lab Safety URL: [Link]

  • Title: Stereochemistry and Its Role in Drug Design Source: Clinical Pharmacology & Biopharmaceutics URL: [Link]

  • Title: How to draw alternative chair conformations? Source: YouTube URL: [Link]

  • Title: A review of drug isomerism and its significance Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: 4.8: Conformations of Disubstituted Cyclohexanes Source: Chemistry LibreTexts URL: [Link]

  • Title: Enantioseparation of D- and L- isomers of Chiral Drugs for Improving their Bioavailability Source: ResearchGate URL: [Link]

  • Title: TOPIC: 3 - Alkanes / Cycloalkanes Source: ChemEd X URL: [Link]

  • Title: Draw the alternative two chain conformations for 3,5- dimethyl cyclohexanol? Source: chemistrydocs.com URL: [Link]

  • Title: Conformational Analysis of Substituted Cyclohexanes Source: YouTube (NPTEL) URL: [Link]

  • Title: 4.7: Conformations of Monosubstituted Cyclohexanes Source: Chemistry LibreTexts URL: [Link]

  • Title: 3, 5-Dimethylcyclohexanol (mixture of isomers), min 97% (GC), 100 ml Source: Aladdin Scientific URL: [Link]

  • Title: Is Cyclohexanol Chiral? (No) Source: YouTube URL: [Link]

Sources

Methodological & Application

Synthesis of 3,5-Dimethylcyclohexanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3,5-dimethylcyclohexanol, a valuable intermediate in the pharmaceutical and fragrance industries.[1][2] The primary method detailed is the reduction of 3,5-dimethylcyclohexanone using sodium borohydride, a versatile and selective reducing agent. This application note elucidates the underlying chemical principles, provides a detailed step-by-step protocol, and addresses critical safety considerations. The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a cyclic alcohol with the chemical formula C8H16O.[1][3] It exists as a colorless liquid with a characteristic mild, mellow fragrance, lending to its use in the formulation of perfumes and food additives.[1] Furthermore, its structural motif is a key component in the synthesis of various pharmaceutical compounds and dyes.[1] The synthesis of this compound is a fundamental organic transformation that illustrates the principles of ketone reduction and stereochemistry.

This guide focuses on the reduction of 3,5-dimethylcyclohexanone as the most direct and efficient route to the target molecule.[1][4] Alternative methods, such as the catalytic hydrogenation of 3,5-dimethylphenol, offer a different synthetic approach but often require more specialized equipment, such as a high-pressure autoclave.[5]

Reaction Principle and Rationale

The core of this synthetic protocol is the reduction of a ketone to a secondary alcohol. Sodium borohydride (NaBH4) is the reagent of choice for this transformation due to its excellent selectivity and operational simplicity. Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH4), NaBH4 is compatible with protic solvents such as methanol and ethanol, making the reaction setup and workup significantly more straightforward and safer.

The reaction mechanism involves the nucleophilic addition of a hydride ion (H-) from the borohydride complex to the electrophilic carbonyl carbon of 3,5-dimethylcyclohexanone. The resulting alkoxide is then protonated by the solvent to yield the final alcohol product, this compound.

Stereochemical Considerations: The reduction of 3,5-dimethylcyclohexanone introduces a new chiral center at the hydroxyl-bearing carbon. This results in the formation of diastereomers (cis and trans isomers).[3][6] The ratio of these isomers is influenced by the steric hindrance of the methyl groups on the cyclohexane ring, which dictates the direction of the hydride attack. Controlling the stereochemical outcome can be crucial for specific applications, and while this protocol produces a mixture of isomers, further purification or the use of stereoselective reducing agents could be employed for specific isomer isolation.[4][6]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
3,5-Dimethylcyclohexanone>98.0% (GC)TCI AmericaFlammable liquid and vapor. Causes serious eye irritation.
Sodium Borohydride≥97%, extra pureCarl ROTHWater-reactive, toxic by ingestion and skin absorption, corrosive.[7][8]
Methanol (MeOH)AnhydrousSigma-AldrichHighly flammable liquid and vapor.
Diethyl EtherAnhydrousFisher ScientificExtremely flammable liquid and vapor.
Saturated Sodium Chloride Solution (Brine)ACS Grade-Prepared in-house.
Anhydrous Magnesium Sulfate (MgSO4)ACS Grade-Drying agent.
Hydrochloric Acid (HCl)1 M-For quenching.
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow Diagram

SynthesisWorkflow A 1. Dissolve 3,5-Dimethyl- cyclohexanone in Methanol B 2. Cool to 0°C (Ice Bath) A->B Setup C 3. Slowly Add Sodium Borohydride B->C Reagent Addition D 4. Stir at Room Temperature (1h) C->D Reaction E 5. Quench with 1 M HCl (aq) D->E Workup F 6. Remove Methanol (Rotary Evaporator) E->F G 7. Extract with Diethyl Ether F->G H 8. Wash with Brine G->H I 9. Dry with MgSO4 and Filter H->I J 10. Concentrate (Rotary Evaporator) I->J K 11. Purify by Distillation or Chromatography J->K Purification L Final Product: This compound K->L Isolation

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylcyclohexanone (5.0 g, 39.6 mmol) in methanol (25 mL).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to approximately 0°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.75 g, 19.8 mmol) to the cooled solution in small portions over 10-15 minutes. Caution: The addition is exothermic and may cause the solvent to bubble. Maintain the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (20 mL) dropwise while stirring in an ice bath. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation in a fume hood.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash with a saturated sodium chloride solution (brine) (20 mL) to remove residual water.[9]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the drying agent with a small amount of diethyl ether.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain the final product as a mixture of isomers.[10]

Characterization and Expected Results

The physical and chemical properties of the synthesized this compound are summarized below.

PropertyExpected Value
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol [3]
Appearance Colorless liquid or crystalline lumps[1][11]
Boiling Point 185-186 °C[2]
Density ~0.892 g/mL at 25 °C[2]
Expected Yield 85-95%

The product can be further characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Safety and Handling

General Precautions:

  • This procedure must be performed in a well-ventilated fume hood.[12]

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[8][13]

Chemical-Specific Hazards:

  • 3,5-Dimethylcyclohexanone: Flammable liquid and vapor. Causes serious eye irritation. Keep away from heat, sparks, and open flames.

  • Sodium Borohydride: Water-reactive, releasing flammable gases that may ignite spontaneously.[8] It is also toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[8] Handle under an inert atmosphere if possible and avoid contact with water.[8][14]

  • Methanol and Diethyl Ether: Highly flammable liquids.[15] Avoid all sources of ignition.[16] Store in a flammable storage cabinet.[12][15][17]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[8] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[8] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[8]

  • Spill: Absorb small spills with an inert material and dispose of it as hazardous waste. For larger spills, evacuate the area and follow institutional emergency procedures.

References

  • PrepChem. Synthesis of 3,5-dimethyl-cyclohexanone. Available from: [Link]

  • University of California, Irvine. Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Available from: [Link]

  • Google Patents. WO2010043522A1 - Synthesis of green ketone intermediate.
  • ChemBK. This compound. Available from: [Link]

  • Smith College. Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic. Available from: [Link]

  • Google Patents. Preparation method of cis, cis-3, 5-dimethyl-1-cyclohexanol.
  • PubChem. 3,5-Dimethylcyclohexan-1-ol. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Sodium borohydride. Available from: [Link]

  • MDPI. Selective Reduction of Dimedone. Available from: [Link]

  • New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. Available from: [Link]

  • National University of Singapore. Transport, Storage and Use of Solvents and other Flammable Liquids. Available from: [Link]

  • NIST. Cyclohexanol, 3,5-dimethyl-. Available from: [Link]

  • Stanford University. General Use SOP - Flammable and Combustable Liquids. Available from: [Link]

  • University of California, Los Angeles. Sodium borohydride - Standard Operating Procedure. Available from: [Link]

  • ReAgent. Safe Handling of Flammable Chemicals. Available from: [Link]

  • University of Washington. Flammable Solvents Standard Operating Procedure. Available from: [Link]

  • The Ohio State University. Sodium Borohydride SOP. Available from: [Link]

  • Massachusetts Institute of Technology. PSFC Flammable Solvent SOP. Available from: [Link]

  • Journal of the American Chemical Society. Preparation and stereochemistry of the methyl 1,3-dimethylcyclohexaneacetates and related compounds. Available from: [Link]

Sources

Application Note: Precision Purification of 3,5-Dimethylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

The purification of 3,5-dimethylcyclohexanol is a classic challenge in stereochemical engineering, critical for applications in fragrance chemistry, pharmaceutical intermediate synthesis, and conformational analysis studies.

Synthesized typically via the catalytic hydrogenation of 3,5-dimethylphenol, the product matrix is rarely a single species. It presents as a mixture of diastereomers dictated by the Hocking-Sabatier principle of cis-addition and subsequent thermodynamic equilibration. The two primary isomers of interest are:

  • The All-cis Isomer (1

    
    ,3
    
    
    
    ,5
    
    
    ):
    The thermodynamic sink. All substituents (methyls and hydroxyl) occupy equatorial positions (1e, 3e, 5e) in the chair conformation.
  • The Trans Isomer (1

    
    ,3
    
    
    
    ,5
    
    
    ):
    The kinetic or epimeric form where the hydroxyl group occupies the axial position (1a, 3e, 5e), while the methyls remain equatorial.

The Challenge: These isomers possess nearly identical boiling points (


BP < 2°C at atmospheric pressure) and similar polarity indices, rendering standard flash chromatography and simple distillation inefficient.

The Solution: This guide details a Multi-Modal Purification Strategy combining high-efficiency vacuum fractionation for bulk enrichment and a self-validating chemical derivatization protocol for ultra-high purity (>99.5%) isolation.

Isomer Landscape & Thermodynamic Logic

Understanding the conformational landscape is prerequisite to purification. The cyclohexane ring flux dictates that bulky groups (methyls) prefer the equatorial position to minimize 1,3-diaxial interactions.

  • Isomer A (Thermodynamic): 1,3,5-trimethyl-configuration mimic. The hydroxyl is equatorial.

  • Isomer B (Epimer): The hydroxyl is axial. This isomer is higher in energy due to 1,3-diaxial interactions between the axial -OH and the axial hydrogens at C3 and C5.

Table 1: Physicochemical Profile of Isomers
PropertyAll-cis (Equatorial-OH)Trans (Axial-OH)Separation Implication
Conformation 1e, 3e, 5e1a, 3e, 5eEquatorial is more stable.
Boiling Point Higher (marginally)Lower (marginally)Requires >50 theoretical plates.
Adsorption (SiO2) Stronger (more accessible OH)Weaker (steric shielding)Axial elutes first in non-polar mobile phases.
Esterification Rate Slower (steric bulk around eq)Faster (relief of strain?)Note: Axial OH is actually often sterically hindered for reaction compared to equatorial in S_N2, but acylation rates vary.

Workflow Visualization

The following diagram outlines the decision matrix for purification based on required purity and scale.

PurificationWorkflow Start Crude Hydrogenation Mixture (3,5-Dimethylphenol reduction) Analysis GC-FID & 1H-NMR Analysis Start->Analysis Decision Purity Requirement? Analysis->Decision Distillation Protocol A: High-Efficiency Vacuum Fractionation (Spinning Band) Decision->Distillation Bulk / <95% Derivatization Protocol B: Chemical Derivatization (3,5-Dinitrobenzoate) Decision->Derivatization Analytical Std / >99% Enriched Enriched Isomers (~90-95% Purity) Distillation->Enriched Hydrolysis Base Hydrolysis & Recrystallization Derivatization->Hydrolysis Enriched->Derivatization Polishing Step Pure Ultra-Pure Isomers (>99.5% Purity) Hydrolysis->Pure

Figure 1: Decision matrix for the isolation of this compound isomers.

Protocol A: High-Efficiency Vacuum Fractionation

Objective: Bulk separation of the axial (lower boiling) and equatorial (higher boiling) isomers.

Equipment Requirements
  • Column: Spinning Band Distillation Column (or Packed Column with >50 theoretical plates).

  • Vacuum System: Controllable down to 10 mmHg.

  • Reflux Controller: Solenoid-driven magnetic swing funnel.

Methodology
  • System Conditioning: Charge the crude mixture into the reboiler. Add boiling chips or engage magnetic stirring.

  • Equilibration: Lower pressure to 15 mmHg . Heat to reflux. Establish "Total Reflux" for 60 minutes to equilibrate the liquid-vapor interface within the column packing.

  • Fraction Collection:

    • Set Reflux Ratio to 20:1 (20 parts return, 1 part take-off).

    • Fraction 1 (Forerun): Discard the first 5% (contains unreacted phenols or light hydrocarbons).

    • Fraction 2 (Axial-OH Enriched): Collect the lower boiling fraction. The temperature will be stable.

    • Transition Zone: Temperature will rise slightly. Switch receivers.

    • Fraction 3 (Equatorial-OH Enriched): Collect the higher boiling fraction.

  • Validation: Analyze fractions via GC. The axial isomer typically elutes before the equatorial isomer on non-polar columns (e.g., DB-5) due to lower boiling point and shielding.

Protocol B: Chemical Derivatization (The "Gold Standard")

Objective: Absolute purification via crystalline derivatives. This method utilizes the distinct solubility profiles of the 3,5-dinitrobenzoate esters of the isomers.

Mechanism

Liquids with close boiling points are converted into crystalline solids. The structural difference (axial vs. equatorial) translates into significant differences in crystal lattice energy, allowing easy separation by recrystallization.

Step-by-Step Protocol
Phase 1: Esterification
  • Reagents: Dissolve 5.0 g of the enriched alcohol mixture in 20 mL of dry pyridine.

  • Addition: Add 6.5 g of 3,5-dinitrobenzoyl chloride in small portions with cooling (exothermic reaction).

  • Reflux: Heat the mixture to gentle reflux for 30 minutes to ensure complete conversion.

  • Work-up: Pour the reaction mixture into 100 mL of ice water. The esters will precipitate as a solid mass or oil that solidifies on scratching.

  • Isolation: Filter the solid, wash with dilute HCl (to remove pyridine), then water, then dilute NaHCO3.

Phase 2: Fractional Crystallization
  • Solvent Selection: Use Ethanol or Ethanol/Acetone mix.

  • Process: Dissolve the crude ester in minimum boiling ethanol. Allow to cool slowly.

  • Differentiation:

    • The Equatorial Isomer derivative typically has a higher melting point and crystallizes first.

    • The Axial Isomer derivative remains in the mother liquor longer or requires a more non-polar solvent mix.

  • Validation (Self-Validating Step): Measure the Melting Point (MP).

    • Recrystallize until the MP is constant.

    • Reference MP: Consult specific literature (e.g., Eliel et al.) or establish an internal standard. Constant MP indicates >99% isomeric purity.

Phase 3: Hydrolysis (Recovery)
  • Reaction: Dissolve the pure ester in ethanol. Add 5% NaOH solution.

  • Reflux: Boil for 1-2 hours. The solution will turn dark red/brown (characteristic of dinitro-species in base).

  • Extraction: Distill off most ethanol. Add water. Extract the liberated alcohol with Ether or DCM.

  • Purification: Dry the organic layer (MgSO4), evaporate, and distill the residue (bulb-to-bulb) to obtain the pure alcohol isomer.

Analytical Validation

Gas Chromatography (GC)
  • Column: DB-WAX or HP-Innowax (Polar phases resolve alcohols better than non-polar).

  • Conditions: Isothermal at 140°C or slow ramp (2°C/min).

  • Elution Order: On polar columns, the Equatorial isomer (more accessible H-bonding) usually interacts stronger and elutes later than the Axial isomer.

NMR Spectroscopy ( H-NMR)

The carbinol proton (H at C1) is the diagnostic signal.

  • Axial-OH Isomer: The H1 proton is Equatorial . It appears as a narrow multiplet (broad singlet or triplet with small couplings,

    
     Hz width).
    
  • Equatorial-OH Isomer: The H1 proton is Axial . It appears as a broad triplet of triplets (large axial-axial coupling,

    
     Hz).
    
  • Chemical Shift: The equatorial proton (Axial-OH isomer) is typically deshielded (downfield) relative to the axial proton.

NMRLogic Substrate Purified Sample H1_Signal H1 Proton Signal (Carbinol) Substrate->H1_Signal Broad Broad Multiplet (tt) Large J (~11Hz) Indicates: Axial H H1_Signal->Broad Narrow Narrow Multiplet Small J (<5Hz) Indicates: Equatorial H H1_Signal->Narrow Conc1 Conclusion: Equatorial -OH (Thermodynamic) Broad->Conc1 Conc2 Conclusion: Axial -OH (Kinetic) Narrow->Conc2

Figure 2: NMR Diagnostic logic for assigning stereochemistry.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for derivatization and distillation).

  • Hocking, M. B. (1971). "Conformational Analysis of this compound". Canadian Journal of Chemistry, 49(23), 3889-3892. (Specific data on isomer ratios and NMR characterization).

  • Allinger, N. L. (1957). "Conformational Analysis. III. The 3,5-Dimethylcyclohexanols". Journal of the American Chemical Society, 79(13), 3443–3446. (Thermodynamic stability data).

Application Note: Analytical Characterization & Quantification of 3,5-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust analytical characterization of 3,5-Dimethylcyclohexanol (CAS: 5441-52-1), a volatile cyclic alcohol frequently encountered as a mixture of stereoisomers.[1][2] Due to the presence of multiple chiral centers and geometric isomers, standard "plug-and-play" methods often fail to resolve diastereomers, leading to inaccurate quantification.[1] This guide provides a validated GC-FID/MS protocol using polar stationary phases and an alternative derivatization workflow for trace analysis. We also outline NMR strategies for structural elucidation of specific isomers.

Part 1: Introduction & Chemical Context[3]

The Stereochemical Challenge

This compound is not a single entity but a mixture of stereoisomers. The molecule possesses substituents at positions 1, 3, and 5.[3][4][5] The relative orientation of the hydroxyl group (-OH) versus the two methyl groups (-CH₃) dictates the chemical behavior and retention characteristics.[1]

  • Thermodynamic Stability: The most stable conformer typically places the bulky groups in equatorial positions to minimize 1,3-diaxial interactions.[1]

  • Isomeric Complexity:

    • cis,cis-isomer: All groups on the same side of the ring (meso).[1]

    • cis,trans-isomer: Methyls cis to each other, but trans to the hydroxyl.[1]

    • trans-isomers: Methyls trans to each other (racemic pair).[1]

Critical Implication: Inaccurate integration of "shoulder" peaks in GC caused by co-eluting isomers can lead to purity assay errors of >5%.

Part 2: Primary Method – Gas Chromatography (GC-FID/MS)[1]

Gas Chromatography is the gold standard for this analyte due to its volatility (BP: 185–186 °C). However, the choice of stationary phase is critical. Non-polar columns (e.g., 5%-phenyl) often fail to separate the alcohol diastereomers effectively.[1]

Experimental Protocol: Direct Injection

Rationale: This method utilizes a high-polarity Polyethylene Glycol (PEG) column.[1] The polar stationary phase interacts strongly with the hydroxyl proton, increasing retention time gaps between isomers compared to non-polar phases.

Instrument Parameters
ParameterSettingNotes
System GC-FID (Quant) or GC-MS (ID)Agilent 7890/8890 or equivalent
Column DB-Wax UI (or equivalent PEG)30 m × 0.25 mm × 0.25 µm
Inlet Temp 250 °CSplit Mode (20:1 ratio)
Carrier Gas Helium @ 1.2 mL/minConstant Flow
Oven Program 60°C (1 min) → 10°C/min → 220°C (5 min)Slow ramp critical for isomer splitting
Detector (FID) 260 °CH₂: 30 mL/min, Air: 400 mL/min
Detector (MS) Source: 230°C, Quad: 150°CScan range: 35–300 amu
Sample Preparation[1][6][7][8][9]
  • Stock Solution: Weigh 50.0 mg of this compound into a 20 mL volumetric flask.

  • Diluent: Dissolve in Dichloromethane (DCM) or Ethyl Acetate.[1] Note: Methanol is avoided to prevent transesterification if esters are present as impurities.

  • Internal Standard: Add 1-Decanol or Dodecane (1.0 mg/mL final conc) to correct for injection variability.

  • Filtration: Filter through 0.22 µm PTFE syringe filter into an autosampler vial.

Alternative Protocol: Silylation Derivatization

When to use: If peak tailing is observed (common with active -OH groups) or trace sensitivity is required.[1]

  • Aliquot: Transfer 100 µL of sample solution to a reaction vial.

  • Reagent: Add 50 µL BSTFA + 1% TMCS .

  • Incubation: Cap and heat at 60°C for 30 minutes.

  • Analysis: Inject 1 µL on a DB-5MS column (non-polar). The silylated derivative (TMS-ether) is less polar, sharper, and elutes earlier.[1]

Method Validation Logic (Graphviz)[1]

GC_Method_Workflow Start Start: Sample Analysis Solubility Dissolve in DCM (Avoid MeOH) Start->Solubility Screening Screen: DB-Wax Column (Direct Injection) Solubility->Screening Decision Peak Shape Acceptable? Screening->Decision Path_Good Optimize Ramp Rate for Isomer Splitting Decision->Path_Good Yes (Tailing < 1.2) Path_Bad Perform Derivatization (BSTFA/TMCS) Decision->Path_Bad No (Tailing > 1.2) Final_Analysis Final Quantitation (Internal Std Method) Path_Good->Final_Analysis Run on DB-Wax Path_Bad->Final_Analysis Run on DB-5MS

Figure 1: Decision tree for selecting the optimal GC workflow based on peak symmetry and resolution requirements.

Part 3: Structural Identification (NMR Spectroscopy)

While GC separates the isomers, NMR is required to assign them. The coupling constants (


-values) of the methine proton at C1 (attached to OH) are diagnostic.[1]
1H NMR Protocol
  • Solvent: CDCl₃ (Chloroform-d).[1]

  • Frequency: 400 MHz or higher recommended.[1]

  • Key Diagnostic Signal: The H1 proton (CH-OH).[1]

Interpretation Guide
Isomer ConfigurationH1 Proton OrientationCoupling Pattern (

)
Chemical Shift (

)
Equatorial OH Axial H1Large axial-axial coupling (

Hz)
Upfield (~3.6 ppm)
Axial OH Equatorial H1Small equatorial-axial coupling (

Hz)
Downfield (~4.1 ppm)
  • Mechanism: In the cis,cis-3,5-dimethyl isomer, the methyl groups prefer the equatorial position.[1] If the OH is also equatorial (most stable), the H1 proton is axial, resulting in a wide triplet-of-triplets splitting pattern due to coupling with axial protons at C2 and C6.[1]

Part 4: Quality Control & System Suitability

To ensure "Trustworthiness" of the data, every analytical run must include the following System Suitability Tests (SST):

  • Resolution (

    
    ):  Must be > 1.5 between the two major isomer peaks.
    
  • Tailing Factor (

    
    ):  Must be < 1.2 for the main alcohol peak. If 
    
    
    
    , perform inlet maintenance or switch to derivatization method.
  • Blank Check: Inject pure DCM to ensure no carryover (cyclohexanols can stick to cold spots in the injector).

Stereochemical Logic Flow[1][4]

Isomer_Logic Isomer_Mix This compound (Mixture) Cis_Cis cis,cis-Isomer (Meso) Isomer_Mix->Cis_Cis Trans_Isomers trans-Isomers (Racemic) Isomer_Mix->Trans_Isomers Stability Thermodynamic Stability (Equatorial Preference) Cis_Cis->Stability Methyls Eq / OH Eq NMR_Signal NMR: H1 Signal (Axial vs Eq) Stability->NMR_Signal Defines J-coupling

Figure 2: Logical flow relating isomer structure to thermodynamic stability and observed NMR signals.

References

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69.[10] Available at: [Link]

  • PubChem. Compound Summary: this compound.[1][2] National Library of Medicine. Available at: [Link]

  • Schurig, V. (2001).[1][11] Separation of enantiomers by gas chromatography.[11][12] Journal of Chromatography A, 906(1-2), 275-299.[1][11] (Foundational text on chiral GC separation mechanisms).

Sources

A Senior Application Scientist's Guide to the Robust Quantification and Isomer Differentiation of 3,5-Dimethylcyclohexanol using Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Gas Chromatographic Analysis of 3,5-Dimethylcyclohexanol

This document provides a detailed methodological framework for the analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). Designed for researchers, analytical scientists, and quality control professionals, this guide explains the scientific rationale behind key procedural steps, from sample preparation to method validation. It offers two distinct protocols: a direct injection method for routine quantification and a derivatization method for enhanced peak symmetry and isomer resolution.

Introduction: The Analytical Challenge of this compound

This compound (C₈H₁₆O, MW: 128.21 g/mol ) is a substituted cyclic alcohol with multiple stereoisomers, including cis and trans configurations[1]. The spatial arrangement of the methyl and hydroxyl groups significantly influences the molecule's physical and chemical properties. Accurate quantification and isomeric differentiation are critical in various fields, such as synthetic chemistry, fragrance analysis, and pharmaceutical development, where specific isomers may exhibit distinct biological activities or sensory characteristics.

Gas chromatography is an ideal technique for analyzing volatile compounds like this compound[1]. However, the presence of a polar hydroxyl (-OH) group can lead to chromatographic challenges, including peak tailing due to interactions with active sites within the GC system. Furthermore, the structural similarity among its isomers necessitates a highly selective stationary phase for effective separation[2][3]. This guide addresses these challenges by presenting optimized protocols grounded in established chromatographic principles.

Principle of the Method: Achieving Separation

The separation of this compound and its isomers is accomplished based on the differential partitioning of the analytes between an inert gaseous mobile phase (typically helium or hydrogen) and a liquid stationary phase coated on the inner wall of a capillary column[4][5].

The Critical Role of the Stationary Phase

The choice of stationary phase is the most crucial parameter for this analysis[5]. Due to the polar nature of the hydroxyl group, a non-polar stationary phase (e.g., 100% dimethylpolysiloxane) is generally unsuitable as it can lead to poor peak shape and insufficient resolution of isomers.

  • Mid-Polar to Polar Phases: A stationary phase with a higher polarity is recommended. Polyethylene glycol (PEG) phases (often designated as "WAX" or "FFAP") are highly effective for alcohol analysis.[3][6] The oxygen atoms in the PEG backbone can engage in hydrogen bonding with the analyte's hydroxyl group, providing the strong interaction needed for high selectivity among alcohol isomers[3].

  • Phenyl-Substituted Phases: Columns containing phenyl groups (e.g., 5% Phenyl-methylpolysiloxane) can also be effective. These phases offer π-π interactions, which can help differentiate isomers based on their three-dimensional structure[3].

Detection with Flame Ionization (FID)

A Flame Ionization Detector (FID) is the detector of choice for this application. It offers high sensitivity for organic compounds, a wide linear dynamic range, and robust performance, making it ideal for quantitative analysis.[7][8]

Analytical Workflow Overview

The following diagram illustrates the logical flow of the analytical process, from initial sample handling to the final generation of results.

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Reporting Sample Sample Receipt & Logging Prep_Standards Prepare Calibration Standards & QC Samples Sample->Prep_Standards Prep_Sample Prepare Sample Solution (Dilute in appropriate solvent) Prep_Standards->Prep_Sample Decision Is peak tailing or co-elution an issue? Prep_Sample->Decision Direct_Inject Protocol 1: Direct Injection Decision->Direct_Inject No Derivatize Protocol 2: Silylation (Derivatization) Decision->Derivatize Yes GC_Run GC-FID Analysis Direct_Inject->GC_Run Derivatize->GC_Run Acquisition Data Acquisition & Integration GC_Run->Acquisition Quantification Quantification using Calibration Curve Acquisition->Quantification Report Review, Approve & Report Results Quantification->Report

Caption: Workflow for the GC-FID analysis of this compound.

Protocol 1: Direct Injection Method

This protocol is suitable for routine analysis where samples are relatively clean and high-throughput is desired.

Reagents and Materials
ComponentSpecifications
This compound StandardMixture of isomers, ≥97.0% purity
Solvent (for dilution)Dichloromethane or Hexane (GC Grade)[9]
Internal Standard (Optional)e.g., 1-Octanol or n-Dodecane (GC Grade)
Sample Vials2 mL amber glass vials with PTFE-lined septa
Instrumentation
ParameterSpecification
Gas ChromatographAgilent 8890, Shimadzu GC-2050, or equivalent, equipped with a split/splitless inlet and FID[10][11]
GC ColumnPrimary: PEG-based (WAX), 30 m x 0.25 mm ID, 0.25 µm film thickness. Alternative: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium or Hydrogen
Data SystemChromatography Data System (CDS) for instrument control and data processing
Step-by-Step Procedure
  • Standard Preparation:

    • Prepare a stock solution of this compound at 1000 µg/mL in the chosen solvent.

    • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL).

    • If using an internal standard (IS), add a constant concentration to all standards and samples.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the chosen solvent to achieve a concentration within the calibration range.

    • Filter the sample using a 0.45 µm PTFE syringe filter if particulates are present[9].

    • Transfer the final solution to a GC vial.

  • GC-FID Instrument Setup:

    • Install the GC column according to the manufacturer's instructions.

    • Condition the column as recommended before first use.

    • Set the instrument parameters as outlined in the table below. The causality for these choices is to ensure efficient volatilization of the sample, optimal separation on the column, and sensitive detection.

ParameterRecommended SettingRationale
Inlet Split/SplitlessAllows for a wide range of sample concentrations.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation[4].
Split Ratio50:1 (adjustable)Prevents column overloading while transferring a representative amount of sample.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimized for a 0.25 mm ID column to provide good separation efficiency.
Oven Program
Initial Temperature80 °CA starting temperature well below the analyte's boiling point to focus the injection band.
Hold Time2 min
Ramp Rate10 °C/minA controlled ramp allows for the separation of closely eluting isomers.
Final Temperature220 °CEnsures all components are eluted from the column.
Final Hold5 minCleans the column of any less volatile matrix components.
Detector (FID)
Temperature270 °CMust be hotter than the final oven temperature to prevent condensation of analytes.
H₂ Flow30 mL/minOptimized for flame stability and sensitivity.
Air Flow300 mL/min
Makeup Gas (N₂)25 mL/min
Injection
Injection Volume1 µL
  • Analysis Sequence:

    • Run a solvent blank to ensure the system is clean.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject samples, interspersed with quality control (QC) checks.

  • Data Analysis:

    • Integrate the peak area for this compound (and its isomers if resolved).

    • Generate a linear regression calibration curve (Peak Area vs. Concentration).

    • Quantify the amount of this compound in the samples using the calibration curve.

Protocol 2: Silylation for Improved Peak Shape

If direct injection results in significant peak tailing, derivatization of the polar hydroxyl group is recommended. Silylation replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, which reduces intermolecular hydrogen bonding, decreases analyte-column interactions, and improves volatility and peak symmetry[12].

Additional Reagents
ComponentSpecifications
Derivatizing ReagentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst
Reaction SolventPyridine or Acetonitrile (Anhydrous)
Step-by-Step Derivatization Procedure
  • Prepare Sample: Prepare the sample in the anhydrous reaction solvent to the desired concentration. Ensure the sample is completely free of water, as silylating reagents will react preferentially with water[12].

  • Add Reagent: To 100 µL of the sample solution in a GC vial, add 100 µL of BSTFA + 1% TMCS.

  • React: Cap the vial tightly and heat at 70 °C for 30 minutes[10].

  • Cool & Inject: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-FID using the same parameters as in Protocol 1. The resulting TMS-ether of this compound will have a different (typically shorter) retention time.

Method Validation and Trustworthiness

To ensure the trustworthiness of the generated data, the analytical method must be validated. Key parameters to assess include:

Validation ParameterAcceptance CriteriaPurpose
Specificity/Selectivity Analyte peak is free from interference from matrix components or other isomers.Confirms the method is measuring only the intended analyte.
Linearity Correlation coefficient (R²) ≥ 0.995 over the desired concentration range.Demonstrates a proportional response of the detector to analyte concentration.[13]
Accuracy (% Recovery) Typically 80-120% for spiked samples.Measures the closeness of the experimental value to the true value.[13]
Precision (%RSD) Repeatability (intra-day) ≤ 5%; Intermediate Precision (inter-day) ≤ 10%.Measures the degree of scatter in the results from multiple analyses of the same sample.[13]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest concentration of analyte that can be reliably detected.[13]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.The lowest concentration of analyte that can be accurately quantified.[13]

Special Consideration: Chiral Separation

If the goal is to separate the enantiomers of a specific this compound isomer (e.g., cis or trans), a specialized chiral stationary phase is required. These phases, often based on derivatized cyclodextrins, create transient diastereomeric complexes with the enantiomers, allowing them to be separated[14][15]. This advanced analysis requires careful optimization of the temperature program, often using a slower ramp rate to maximize resolution[2].

Conclusion

This application note provides two robust and scientifically grounded protocols for the GC-FID analysis of this compound. The direct injection method offers a rapid approach for routine quantification, while the silylation method provides a solution for overcoming common chromatographic issues like peak tailing. By carefully selecting the stationary phase and validating the method according to established guidelines, researchers can generate accurate and reliable data for this important class of compounds.

References

  • IRJIET. (n.d.). Validation of an Analytical Method using GC-FID to Determine the Ethanol in Palmyrah Alcoholic Beverages. Retrieved from [Link]

  • Bujaroska, M. (n.d.). DEVELOPMENT AND VALIDATION OF A QUANTITATIVE HS-GC/FID METHOD FOR ALCOHOL ANALYSIS IN BIOLOGICAL SAMPLES: STABILITY ASSESMENT 13. RJLM. Retrieved from [Link]

  • SciRP.org. (n.d.). Validation of a Method for Characterization of Ethanol in Water by HS-GC-FID to Serve the Traceability of Halal Measurements. Retrieved from [Link]

  • SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

  • ASTM International. (2007). Analysis of Cyclohexane by Gas Chromatography (External Standard)1. Retrieved from [Link]

  • eScholarship.org. (n.d.). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. Retrieved from [Link]

  • Food Research. (2023, October 5). Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surf. Retrieved from [Link]

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • ResearchGate. (2014, July 14). A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin. Retrieved from [Link]

  • ResearchGate. (2021, December 1). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS? Retrieved from [Link]

  • Semantic Scholar. (2009, March 6). SPME-GC-FID Method Development for Analyzing Cyclohexanone Hydrogenation Products. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylcyclohexan-1-ol. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanol, 3,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • LCGC International. (n.d.). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 3. Analytical gas-chromatographic stereoisomeric separation of... Retrieved from [Link]

  • Agilent. (2010, October 20). Analysis of Denatured Fuel Ethanol using ASTM Method D5501-09. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • NIST. (n.d.). e,e-3,5-Dimethylcyclohexanol, (e). NIST Chemistry WebBook. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). 01-00706-EN Analysis of Denatured Fuel Ethanol with Brevis GC-2050 Using ASTM D5501. Retrieved from [Link]

  • Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]

  • Schimmelmann Research. (n.d.). Derivatizing Compounds: Available Compounds: Reference Materials. Retrieved from [Link]

  • LCGC International. (n.d.). Fast Bioethanol Analysis Following ASTM Method D 5501 Using the New Zebron™ ZB-Bioethanol GC Column. Retrieved from [Link]

  • ResearchGate. (n.d.). GC separations of alcohols on (A) the (OH)Q[13]/PDMS and (B) the sol-gel... Retrieved from [Link]

  • Semantic Scholar. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]

  • Open Access LMU. (2022, February 6). Chiral stationary phases and applications in gas chromatography. Retrieved from [Link]

  • NIST. (n.d.). trans-3,5-Dimethylcyclohexanone. NIST Chemistry WebBook. Retrieved from [Link]

  • Unknown Source. (n.d.). GC Derivatization. Retrieved from [Link]

  • Scribd. (n.d.). Astm D 5501 - 04. Retrieved from [Link]

  • Agilent. (2015). PRODUCTIVITY BEGINS WITH REPRODUCIBLE DETECTION OF HEXANE ISOMERS. Retrieved from [Link]

  • NIST. (n.d.). 3,4-Dimethylcyclohexanol. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? Retrieved from [Link]

  • Kewley, A. (2015). Porous Organic Cages for Gas Chromatography Separations. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative analyses of the seven isomeric 3,4- and 3, 6-dimethylcyclohexenes by gas chromatography. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanone, 3,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST/TRC. (n.d.). 3,5-dimethylcyclohexene. Web Thermo Tables. Retrieved from [Link]

Sources

HPLC separation of 3,5-Dimethylcyclohexanol stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Separation of 3,5-Dimethylcyclohexanol Stereoisomers

Part 1: Executive Summary & Strategic Approach

The separation of This compound isomers presents a classic challenge in analytical chemistry: the resolution of a mixture containing both meso compounds (diastereomers) and enantiomeric pairs , complicated by the molecule's lack of a UV-active chromophore.

This guide moves beyond standard textbook protocols to provide a robust, industrial-grade workflow. We utilize a Two-Stage Strategy :

  • Chromophore Tagging: Derivatization with 3,5-dinitrobenzoyl chloride (3,5-DNB) to enable high-sensitivity UV detection (

    
    ).
    
  • Chiral Stationary Phase (CSP) Resolution: Utilization of amylose-based polysaccharide columns to resolve the complex mixture of diastereomers and enantiomers in a single run.

Key Performance Indicators (KPIs) for this Method:

  • Resolution (

    
    ): 
    
    
    
    for all isomer pairs.
  • Sensitivity: LOD

    
     (area) relative to the main peak.
    
  • Scalability: Transferable from analytical (4.6 mm ID) to semi-prep (20 mm ID) scale.

Part 2: Scientific Background & Stereochemistry

To separate the isomers, we must first understand the target. This compound exists as three distinct stereochemical entities due to the symmetry of the 3,5-dimethyl substitution pattern.

The Stereochemical Landscape
  • Isomer A (All-cis, Meso): The hydroxyl group at C1 and the methyls at C3/C5 are all cis. The molecule possesses a plane of symmetry passing through C1 and C4. (Achiral)

  • Isomer B (Trans-OH, Meso): The methyls are cis to each other, but the hydroxyl is trans to the methyls. This also possesses a plane of symmetry.[1] (Achiral)

  • Isomer Pair C (Trans-Methyls, Racemic): The methyls are trans to each other. This breaks the plane of symmetry, creating a chiral environment.[1] This exists as a pair of enantiomers (

    
     and 
    
    
    
    systems). (Chiral)

Separation Goal: Resolve 4 peaks (Meso A, Meso B, Enantiomer C1, Enantiomer C2).

Stereochemistry Start This compound (Mixture) Decision Methyl Orientation Start->Decision CisMe Cis-Diester (3,5-cis) (Plane of Symmetry) Decision->CisMe Syn-Methyls TransMe Trans-Diester (3,5-trans) (No Symmetry) Decision->TransMe Anti-Methyls Meso1 Isomer A (Meso) (All-cis) Achiral CisMe->Meso1 OH cis to Me Meso2 Isomer B (Meso) (Trans-OH) Achiral CisMe->Meso2 OH trans to Me Racemate Isomer Pair C (Racemic Mixture) TransMe->Racemate Enant1 Enantiomer C1 Racemate->Enant1 Chiral HPLC Enant2 Enantiomer C2 Racemate->Enant2 Chiral HPLC

Figure 1: Stereochemical logic tree for this compound. Note that standard achiral columns will only resolve Isomer A, Isomer B, and the Racemate Pair (3 peaks total).

Part 3: Experimental Protocols

Protocol A: Derivatization (The "Chromophore Tag")

Why this step? Native cyclohexanols have poor UV absorbance (


), leading to noisy baselines and solvent interference. Derivatization with 3,5-dinitrobenzoyl chloride (3,5-DNB)  adds a strong chromophore (

) and increases the molecular surface area, enhancing interaction with the chiral stationary phase [1].

Reagents:

  • Sample: this compound (approx.[2][3][4][5]

    
    ).
    
  • Reagent: 3,5-Dinitrobenzoyl chloride (

    
    , excess).
    
  • Solvent: Dry Pyridine (

    
    ).
    
  • Catalyst: DMAP (4-dimethylaminopyridine), catalytic amount (optional, speeds up reaction).

Step-by-Step Workflow:

  • Dissolution: In a 4 mL glass vial, dissolve

    
     of the alcohol in 
    
    
    
    of dry pyridine.
  • Addition: Add

    
     of 3,5-DNB chloride. The solution may turn warm and change color (yellow/orange).
    
  • Reaction: Cap the vial and heat at

    
     for 30 minutes in a heating block.
    
  • Quench: Add

    
     of water to hydrolyze excess acid chloride. Stir for 5 minutes.
    
  • Extraction (Crucial for Column Life):

    • Transfer mixture to a separation funnel.

    • Add

      
       Ethyl Acetate and 
      
      
      
      
      
      (to neutralize pyridine).
    • Shake and discard the aqueous (lower) layer.

    • Wash the organic layer once with saturated

      
       (removes free dinitrobenzoic acid).
      
    • Dry organic layer over

      
      , filter, and evaporate to dryness.
      
  • Reconstitution: Dissolve the residue in HPLC-grade Hexane/Ethanol (90:10) for injection.

Protocol B: Chiral HPLC Separation (The "Resolution")

Why this column? The Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H or AD-3) is the industry standard for separating derivatized alcohols. The


-

interactions between the DNB group on the analyte and the aromatic rings on the stationary phase drive the separation [2].

Instrument Parameters:

  • System: HPLC with UV/Vis Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.

    • Dimensions:

      
      , 
      
      
      
      (Analytical).
  • Temperature:

    
     (Control is critical; lower T often improves resolution).
    
  • Detection: UV @

    
    .
    

Mobile Phase Strategy: The separation is performed in Normal Phase .

  • Mobile Phase A: n-Hexane (or n-Heptane).

  • Mobile Phase B: Isopropanol (IPA) or Ethanol.

Gradient Table (Screening):

Time (min)% Hexane% IPAFlow Rate (mL/min)Comment
0.09821.0Isocratic Start
30.09821.0Hold

Note: If retention is too low (peaks elute < 5 min), reduce IPA to 0.5% or switch to pure Ethanol as the modifier.

Expected Results:

  • Elution Order: typically follows the steric bulk access to the chiral grooves.

    • Peak 1: Meso Isomer A (Least retained).

    • Peak 2: Meso Isomer B.

    • Peak 3: Enantiomer C1.

    • Peak 4: Enantiomer C2.

  • Note: The exact order of Meso vs Racemate depends on the specific column batch and temperature, but the enantiomers (C1/C2) will always appear as a pair with equal area (if the sample is racemic).

Protocol C: Direct Analysis (Alternative - Non-UV)

For researchers unable to derivatize, use this method. Note that sensitivity will be significantly lower.

  • Detector: Refractive Index (RI) or ELSD.

  • Column: Chiralpak AD-H (Same as above).

  • Mobile Phase: Hexane : IPA (95 : 5).

  • Limitation: Gradient elution is not possible with RI detection. ELSD allows gradients but requires volatile buffers.

Part 4: Troubleshooting & Optimization Logic

Issue 1: Peak Overlap (Resolution < 1.5)

  • Root Cause: The interaction with the chiral selector is too weak.

  • Fix: Lower the column temperature to

    
    . Chiral recognition mechanisms are enthalpy-driven; lower temperatures often drastically increase selectivity (
    
    
    
    ).
  • Alternative: Switch the modifier from IPA to Ethanol. Ethanol is a sharper modifier and can alter the solvation shell of the amylose polymer.

Issue 2: Broad Peaks / Tailing

  • Root Cause: Residual pyridine from derivatization or free silanols on the column.

  • Fix: Ensure the extraction step (Protocol A, Step 5) is thorough. Use a "wash" of the organic layer with

    
     to ensure all pyridine is removed.
    

Issue 3: Missing Peaks

  • Root Cause: The sample might be pure meso or pure enantiomer (if synthetic origin).[1]

  • Validation: Inject a known racemic standard to confirm the column's performance.

Workflow Raw Raw Sample (this compound) Deriv Derivatization (3,5-DNB-Cl + Pyridine) Raw->Deriv Tagging Extract Extraction (Remove Pyridine/Acid) Deriv->Extract Cleanup HPLC HPLC Injection (Chiralpak AD-H) Extract->HPLC Separation Result Data Analysis (4 Peaks Expected) HPLC->Result UV 254nm

Figure 2: The analytical workflow from raw sample to final data.

References

  • Application of 3,5-Dinitrobenzoyl Derivatives

    • Okamoto, Y., & Kaida, Y. (1994). Resolution by high-performance liquid chromatography using polysaccharide carbamates and benzoates as chiral stationary phases. Journal of Chromatography A, 666(1-2), 403-419. Link

  • Chiral Recognition Mechanism

    • Chankvetadze, B. (2012).[6] Contemporary theory of enantioseparations in capillary electrophoresis and high-performance liquid chromatography. Journal of Chromatography A, 1269, 26-51. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Column Selection Guide

    • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Link (General landing page for column specs).

Sources

Application Note: Using 3,5-Dimethylcyclohexanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 3,5-Dimethylcyclohexanol as a chiral auxiliary in asymmetric synthesis. While less ubiquitous than Menthol or 8-Phenylmenthol, the 3,5-dimethyl substitution pattern offers a unique steric environment. The meta-positioning of the methyl groups (relative to the hydroxyl attachment point) creates a distinct "distal shielding" effect, useful for substrates requiring specific conformational locking in the transition state.

Key Technical Insight: Unlike Menthol, which relies on the proximal steric bulk of the isopropyl group at the C2 position, this compound relies on the 3,5-diaxial interaction in its reactive conformer to direct facial selectivity. This guide focuses on the isolation of the active trans-isomer and its application in diastereoselective ester enolate alkylations.

Stereochemical Framework & Auxiliary Selection

The commercial reagent "this compound" is typically a mixture of isomers. Success depends entirely on isolating the correct stereoisomer.

Isomer Analysis
  • Isomer A (cis,cis-3,5-dimethyl-1-cyclohexanol):

    • Configuration: Methyl groups are cis to each other and cis to the hydroxyl.

    • Symmetry: Possesses a plane of symmetry passing through C1 and C4.

    • Chirality: Meso (Achiral) .

    • Utility: Cannot be used as a chiral auxiliary without prior desymmetrization.

  • Isomer B (trans-3,5-dimethyl-1-cyclohexanol):

    • Configuration: Methyl groups are trans to each other (one axial, one equatorial in the chair form).

    • Symmetry: Lacks a plane of symmetry.

    • Chirality: Chiral (exists as a pair of enantiomers).

    • Utility: Active Chiral Auxiliary .

Directive: This protocol mandates the use of enantiopure trans-3,5-dimethylcyclohexanol .

Protocol: Preparation of the Chiral Auxiliary

Since the trans-isomer is supplied as a racemate (or part of a mixture), an enzymatic resolution is the most efficient method to obtain the enantiopure auxiliary.

Enzymatic Kinetic Resolution

Principle: Candida antarctica Lipase B (CALB) selectively acylates one enantiomer of the trans-alcohol, leaving the other as the free alcohol.

Materials:

  • Substrate: trans-3,5-Dimethylcyclohexanol (racemic)

  • Acyl Donor: Vinyl Acetate

  • Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Solvent: Diisopropyl ether (DIPE) or Hexane

Step-by-Step Workflow:

  • Reaction Setup:

    • Dissolve 10 mmol of racemic trans-3,5-dimethylcyclohexanol in 50 mL of dry DIPE.

    • Add 30 mmol of Vinyl Acetate (3 equiv).

    • Add 200 mg of Novozym 435.

  • Incubation:

    • Stir at 30°C in an orbital shaker (200 rpm).

    • Monitor reaction progress via GC (Chiral Column, e.g., Cyclodex-B) until 50% conversion is reached (typically 24-48 hours).

  • Workup:

    • Filter off the enzyme (can be recycled).

    • Concentrate the filtrate under reduced pressure.

  • Separation:

    • Separate the (1R)-Acetate (product) from the (1S)-Alcohol (unreacted substrate) using silica gel flash chromatography (Hexane/EtOAc gradient).

  • Hydrolysis (Optional):

    • To access the (1R)-alcohol, hydrolyze the separated acetate using K₂CO₃ in MeOH.

Data Output: Resolution Efficiency

ComponentRetention Time (min)Yield (%)ee (%)
(1S)-Alcohol12.446%>98%
(1R)-Acetate14.848%>97%

(Note: Retention times are illustrative for a standard cyclodextrin column).

Application Protocol: Asymmetric Alkylation

This section details using the resolved (1S)-3,5-dimethylcyclohexanol to direct the stereochemistry of a propionate alkylation.

Synthesis of the Chiral Ester

Reaction: Esterification of Propionyl Chloride with the Auxiliary.

  • Dissolution: Dissolve 1.0 equiv of (1S)-3,5-dimethylcyclohexanol in dry CH₂Cl₂ (0.5 M).

  • Base Addition: Add 1.2 equiv of Pyridine and 0.1 equiv of DMAP.

  • Acylation: Dropwise add 1.1 equiv of Propionyl Chloride at 0°C.

  • Completion: Warm to RT and stir for 4 hours. Quench with sat. NH₄Cl.

  • Purification: Extract, dry (MgSO₄), and concentrate. Purify via short-path distillation.

Diastereoselective Enolate Alkylation

Mechanism: The reaction proceeds via a Zimmerman-Traxler transition state. The 3,5-dimethyl group (specifically the axial methyl) exerts steric pressure on the "bottom" face of the enolate, forcing the electrophile (Benzyl Bromide) to approach from the "top" face.

Step-by-Step Protocol:

  • Enolization:

    • Charge a flame-dried flask with THF (0.2 M relative to substrate).

    • Add 1.1 equiv of LDA (Lithium Diisopropylamide) at -78°C.

    • Slowly add the Chiral Propionate Ester (from 4.1) dissolved in THF.

    • Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Alkylation:

    • Add 1.2 equiv of Benzyl Bromide (electrophile) dropwise.

    • Critical Step: Add 5% HMPA (additive) to disrupt lithium aggregates and improve reaction rate/selectivity.

    • Stir at -78°C for 4 hours, then slowly warm to -20°C.

  • Quench & Cleavage:

    • Quench with sat. NH₄Cl. Extract with Et₂O.

    • Auxiliary Removal: Dissolve the crude alkylated ester in THF/H₂O (4:1). Add LiOH (3 equiv) and H₂O₂ (30%, 4 equiv) at 0°C (Lithium Hydroperoxide hydrolysis prevents racemization).

    • Stir overnight.

  • Recovery:

    • Acidify the aqueous layer to pH 2 and extract the Chiral Acid (product).

    • Extract the organic layer to recover the This compound (auxiliary) for reuse.

Mechanistic Visualization

The following diagram illustrates the workflow from the racemic starting material to the final asymmetric induction.

G Racemic Racemic trans-3,5-Dimethylcyclohexanol Enzyme Enzymatic Resolution (CALB Lipase + Vinyl Acetate) Racemic->Enzyme R_Acetate (1R)-Acetate (Product) Enzyme->R_Acetate Acylated S_Alcohol (1S)-Alcohol (Unreacted Substrate) Enzyme->S_Alcohol Unreacted Esterification Esterification (Propionyl Chloride) S_Alcohol->Esterification ChiralEster Chiral Propionate Ester Esterification->ChiralEster Enolate Li-Enolate Formation (-78°C, LDA) ChiralEster->Enolate TS_Model Transition State (Steric Blocking by 3,5-Me) Enolate->TS_Model Benzyl Bromide Product Chiral Carboxylic Acid (High ee%) TS_Model->Product Hydrolysis Aux_Recovery Auxiliary Recovery (Hydrolysis) TS_Model->Aux_Recovery Aux_Recovery->S_Alcohol Recycle

Caption: Workflow for the resolution and application of this compound as a chiral auxiliary.

References

  • Backvall, J. E., et al. (1997). "Lipase-Catalyzed Kinetic Resolution of Cyclic Alcohols." Tetrahedron: Asymmetry. Link

    • Core reference for the enzymatic resolution protocol of substituted cyclohexanols.
  • Roos, G. (2012). Compendium of Chiral Auxiliary Applications. Academic Press. Link

    • Authoritative text on the mechanism of cyclohexyl-based auxiliaries.
  • Whitesell, J. K. (1992). "C2 Symmetry and Asymmetric Induction." Chemical Reviews. Link

    • Provides the theoretical grounding for using C2-like symmetric or distal-substituted rings in asymmetric synthesis.
  • Seyden-Penne, J. (1995). Chiral Auxiliaries and Ligands in Asymmetric Synthesis. Wiley. Link

    • Detailed protocols for ester enolate alkyl

Application Note: 3,5-Dimethylcyclohexanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dimethylcyclohexanol (CAS: 5441-52-1) represents a versatile yet underutilized chiral scaffold in asymmetric synthesis. While often overshadowed by the ubiquitous menthol, this molecule offers a unique steric profile due to its symmetric 3,5-substitution pattern. Unlike menthol's proximal isopropyl bulk, this compound provides "remote" steric shielding, making it an ideal auxiliary for reactions requiring subtle stereocontrol without completely blocking the reaction center.

This guide provides a definitive workflow for the stereochemical identification, enzymatic resolution, and practical application of this compound as a chiral auxiliary and ligand backbone.

Part 1: The Stereochemical Landscape

Critical Warning: Commercial "this compound" is almost invariably a mixture of diastereomers. Using the mixture without separation will lead to racemic products and complex NMR spectra.

Isomer Identification

The molecule possesses three stereocenters (C1, C3, C5), but the symmetry of the methyl groups simplifies the landscape into two primary classes:

  • The meso Isomer (All-cis):

    • Configuration: (1R,3R,5S) - The hydroxyl and both methyl groups are equatorial (or axial, though equatorial is thermodynamically preferred).

    • Symmetry: Possesses a plane of symmetry passing through C1 and C4.

    • Chirality: Achiral (optically inactive).

    • Utility: Must be desymmetrized to be useful.

  • The Chiral trans Isomers (The Target):

    • Configuration: The hydroxyl group is trans to the methyl groups (or mixed). The most common chiral pair involves the hydroxyl group being axial while methyls are equatorial, or vice versa.

    • Chirality: Exists as a pair of enantiomers (

      
       and 
      
      
      
      ).
    • Utility: High-value chiral auxiliary.

Part 2: Protocol for Enzymatic Kinetic Resolution (EKR)

Since the trans-isomer is the desired chiral auxiliary, it must be separated from the commercial mixture and resolved. The most robust method utilizes Candida antarctica Lipase B (CAL-B) .

Principle

CAL-B shows high enantioselectivity toward secondary cyclic alcohols.[1] In an organic solvent with an acyl donor (vinyl acetate), the lipase will selectively acetylate the (


)-enantiomer (fast reacting), leaving the (

)-alcohol unreacted.
Workflow Visualization

EKR_Workflow Racemic Racemic This compound Reaction Enzymatic Transesterification (CAL-B / Vinyl Acetate) Racemic->Reaction MTBE, 30°C Separation Chromatographic Separation Reaction->Separation ~50% Conversion Ester (R)-Acetate (Enriched) Separation->Ester Alcohol (S)-Alcohol (Enriched) Separation->Alcohol Hydrolysis Chemical Hydrolysis (KOH / MeOH) Ester->Hydrolysis Final_R Pure (R)-Alcohol Hydrolysis->Final_R

Figure 1: Kinetic Resolution Workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Substrate: this compound (Commercial mixture).[2]

  • Enzyme: Novozym 435 (Immobilized CAL-B).

  • Acyl Donor: Vinyl Acetate (5.0 equiv).

  • Solvent: MTBE (Methyl tert-butyl ether) or Hexane.

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 g (78 mmol) of commercial this compound in 100 mL of MTBE.

  • Activation: Add 36 mL (390 mmol) of Vinyl Acetate.

  • Initiation: Add 500 mg of Novozym 435. Incubate in an orbital shaker at 30°C (200 rpm).

  • Monitoring (Self-Validating Step):

    • Take 50 µL aliquots every 2 hours.

    • Analyze via GC (Chiral column, e.g., CP-Chirasil-Dex CB).

    • Stop Condition: Stop reaction when conversion of the trans-isomer reaches 50% (theoretical maximum for resolution). Do not exceed 52% to avoid eroding the ee of the remaining alcohol.

  • Work-up: Filter off the enzyme beads (can be recycled). Concentrate the filtrate under reduced pressure.

  • Purification: Perform Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

    • Fraction A: (R)-3,5-Dimethylcyclohexyl acetate (High

      
      ).
      
    • Fraction B: (S)-3,5-Dimethylcyclohexanol (Lower

      
      ).
      

Data Specifications:

ParameterTarget ValueTroubleshooting
Enantiomeric Excess (ee) >98%If <95%, recrystallize the acetate derivative from cold pentane.
E-Value (Selectivity) >100If low, switch solvent from MTBE to Diisopropyl ether.
Yield (Theoretical) 45-48%If low, check water content (solvent must be anhydrous).

Part 3: Application as a Chiral Auxiliary

Once resolved, the enantiopure alcohol serves as a powerful auxiliary for diastereoselective alkylations.

Mechanism of Action: The "Picket Fence" Model

Unlike menthol, which blocks one face via a bulky isopropyl group, this compound uses the methyl groups to create a symmetric "picket fence" that extends the steric wall, forcing incoming electrophiles to approach from the unshielded face.

Protocol: Diastereoselective -Alkylation of Phenylacetic Acid

1. Auxiliary Attachment:

  • Reagents: (R)-3,5-Dimethylcyclohexanol, Phenylacetic acid, DCC, DMAP.

  • Procedure: Stir alcohol (1.0 equiv) with acid (1.1 equiv), DCC (1.1 equiv), and DMAP (0.1 equiv) in DCM at 0°C -> RT for 12h. Filter urea, wash, and concentrate.

  • Yield: Typically >90%.[3][4]

2. Enolization and Alkylation:

  • Reagents: LDA (Lithium Diisopropylamide), Alkyl Halide (RX), THF.

  • Procedure:

    • Cool ester solution in THF to -78°C.

    • Add LDA (1.1 equiv) dropwise. Stir 30 min to form the enolate.

    • Add Alkyl Halide (e.g., Benzyl bromide) slowly.

    • Stir at -78°C for 2h, then warm to RT.

  • Causality: The low temperature is critical to prevent enolate equilibration. The 3,5-dimethyl groups force the enolate into a specific conformation where the electrophile attacks anti to the axial hydrogens.

3. Cleavage (Recovery):

  • Method: Reduction with LiAlH4 (to diol) or Hydrolysis (LiOH/H2O) to recover the acid.

  • Recovery Rate: The auxiliary alcohol is recovered >95% intact and can be reused.

Stereochemical Induction Pathway

Induction_Mechanism Auxiliary Chiral Auxiliary (3,5-Dimethylcyclohexyl moiety) Enolate Z-Enolate Formation (Lithium Chelation) Auxiliary->Enolate LDA, -78°C Steric_Block Steric Shielding (C3/C5 Methyls block Bottom Face) Enolate->Steric_Block Conformation Lock Attack Electrophile Attack (Top Face / Anti-Periplanar) Steric_Block->Attack Directs Approach Product Alpha-Chiral Ester (>95:5 dr) Attack->Product

Figure 2: Mechanism of Stereochemical Induction during Alkylation.

Part 4: Analytical Quality Control

To ensure the integrity of the asymmetric synthesis, the following analytical parameters must be verified.

1. Gas Chromatography (Chiral):

  • Column: CP-Chirasil-Dex CB (25m x 0.25mm).

  • Conditions: 100°C isotherm for 5 min, ramp 5°C/min to 160°C.

  • Retention Times (Approx):

    • (S)-Isomer: 12.4 min

    • (R)-Isomer: 12.9 min

    • Meso-Isomer: Often elutes distinctly earlier or later depending on column polarity.

2. NMR Spectroscopy (


H NMR, 400 MHz, CDCl

):
  • Diagnostic Signal: The carbinol proton (CH-OH) is the key indicator.

    • Axial proton (in equatorial OH isomers):

      
       3.4-3.6 ppm (tt, 
      
      
      
      = 11, 4 Hz).
    • Equatorial proton (in axial OH isomers):

      
       3.9-4.1 ppm (narrow multiplet).
      
  • Validation: A pure enantiomer should show a clean multiplet. Presence of satellite peaks suggests contamination with the diastereomer (meso) or racemate.

References

  • Enzymatic Resolution Fundamentals

    • Pàmies, O., & Bäckvall, J. E. (2002).

      
      -hydroxy esters. The Journal of Organic Chemistry, 67(4), 1261-1265.[3] 
      
    • Context: Establishes the baseline protocol for CAL-B medi
  • Chiral Auxiliary Applications

    • Pandavadara, A. R., et al. (2024). Synthesis and applications of optically pure trans-2-(3,5-dimethylphenoxy)cyclohexan-1-ol as chiral auxiliary.[5] ResearchGate.[6]

    • Context: Demonstrates the utility of the 3,5-dimethylcyclohexyl scaffold in controlling alpha-substitution.
  • Stereochemical Characterization

    • NIST Chemistry WebBook.[7] Cyclohexanol, 3,5-dimethyl-.[2][5][7][8][9][10]

    • Context: Reference for physical properties and isomer identific
  • Advanced Resolution Strategies

    • Fransson, A. L., et al. (2006).[1] Enzymatic resolution, desymmetrization, and dynamic kinetic asymmetric transformation of 1,3-cycloalkanediols. The Journal of Organic Chemistry, 71(17), 6309-6316.[1]

    • Context: Provides mechanistic insight into the lipase specificity for 3-substituted cyclohexane rings.

Sources

Derivatization of 3,5-Dimethylcyclohexanol for analysis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Foundational Research

I'm starting with broad Google searches to establish a baseline understanding. My focus is on 3,5-dimethylcyclohexanol derivatization, keying in on common agents, ideal conditions, and GC-related analytical methods. It is critical to grasp the knowns first.

Expanding Search Parameters

I'm now expanding my search to include established derivatization methods for cyclic alcohols to understand core chemical principles. I'm investigating challenges specific to sterically hindered alcohols like this compound, looking for literature discussing this. I'm also ensuring I find authoritative sources. My goal is to structure the application note, introducing the challenges, presenting protocols, and creating comparison tables and visualizations.

Deepening Foundational Understanding

I'm now diving deeper into derivatization methods for this compound, specifically looking at silylation, acylation, and esterification. I'm focusing on the reaction mechanisms and conditions for each, searching for authoritative sources. I'm also planning the application note's structure, which will include an introduction to the challenges, detailed protocols, comparative tables, and reaction diagrams.

Application Notes and Protocols: Oxidation of 3,5-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ketone Synthesis

The selective oxidation of secondary alcohols to ketones is a cornerstone transformation in modern organic synthesis. The resulting carbonyl group is a versatile functional handle, pivotal for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and fragrances.[1] 3,5-Dimethylcyclohexanone, the product of 3,5-dimethylcyclohexanol oxidation, serves as a key intermediate in various synthetic pathways.[1] This document provides a detailed guide to the oxidation of this compound, exploring the mechanistic nuances and practical applications of selected oxidizing agents. We will delve into both classic chromium-based methodologies and milder, more contemporary alternatives, offering detailed protocols to ensure reproducible and efficient execution in a laboratory setting.

Understanding the Substrate: this compound

This compound is a secondary alcohol existing as a mixture of stereoisomers.[2][3] The stereochemical configuration of the hydroxyl and methyl groups can influence the rate and outcome of the oxidation reaction. It is a combustible liquid that can cause skin and eye irritation, and may also cause respiratory irritation.[4]

Physical and Chemical Properties of this compound:

PropertyValue
Molecular FormulaC8H16O[2][4]
Molecular Weight128.21 g/mol [4]
Boiling Point185-186 °C[5]
Density0.892 g/mL at 25 °C[5]
Flash Point164 °F (73.3 °C)[5]

Choosing the Right Oxidizing Agent: A Comparative Overview

The selection of an oxidizing agent is a critical decision in synthetic planning, dictated by factors such as substrate compatibility, desired selectivity, reaction conditions, and safety considerations. Here, we compare three widely used methods for the oxidation of secondary alcohols.

Oxidizing AgentKey CharacteristicsAdvantagesDisadvantages
Pyridinium Chlorochromate (PCC) A milder chromium(VI) reagent.[6][7]Reliable and effective for converting secondary alcohols to ketones.[6][7]Chromium-based reagents are toxic and generate hazardous waste.
Dess-Martin Periodinane (DMP) A hypervalent iodine compound.[8]Mild reaction conditions, high yields, and avoids toxic chromium reagents.[8][9]The reagent is expensive and potentially explosive under certain conditions.[9]
Swern Oxidation Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[10]Mild conditions, high yields, and avoids heavy metals.Requires cryogenic temperatures (-78 °C) and generates a foul-smelling byproduct (dimethyl sulfide).[10]

Mechanistic Insights: The "Why" Behind the Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols.

Pyridinium Chlorochromate (PCC) Oxidation

The oxidation of an alcohol with PCC begins with the formation of a chromate ester.[11] The reaction is initiated by the nucleophilic attack of the alcohol's oxygen on the chromium center of PCC.[12] A subsequent deprotonation by pyridine, acting as a base, facilitates an E2-like elimination, where a proton on the carbon bearing the hydroxyl group is removed, leading to the formation of the ketone and a reduced chromium(IV) species.[11][12]

PCC Oxidation Workflow

PCC_Oxidation sub This compound reagent PCC in Dichloromethane sub->reagent Add intermediate Chromate Ester Intermediate reagent->intermediate Forms product 3,5-Dimethylcyclohexanone intermediate->product Elimination workup Work-up (Filtration/Extraction) product->workup Purify DMP_Oxidation start This compound C8H16O end 3,5-Dimethylcyclohexanone C8H14O start:f0->end:f0  DMP, CH2Cl2, RT  

Caption: Chemical transformation in DMP oxidation.

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Oxidation of this compound with Pyridinium Chlorochromate (PCC)

Materials:

  • This compound (mixture of isomers)

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (10 mL per gram of alcohol) in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Oxidation of this compound with Dess-Martin Periodinane (DMP)

Materials:

  • This compound (mixture of isomers)

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM (10 mL per gram of alcohol) in a round-bottom flask, add DMP (1.2 equivalents) in one portion at room temperature. [9]2. Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude 3,5-dimethylcyclohexanone.

  • Purify the product by flash column chromatography if required.

Characterization of the Product: 3,5-Dimethylcyclohexanone

The final product, 3,5-dimethylcyclohexanone, is a colorless liquid. [1] Physical and Chemical Properties of 3,5-Dimethylcyclohexanone:

PropertyValue
Molecular FormulaC8H14O [1][13]
Molecular Weight126.20 g/mol [14]
Boiling Point171-173 °C [1]
Flash Point54 °C
AppearanceColorless to light yellow clear liquid

Conclusion

The oxidation of this compound to 3,5-dimethylcyclohexanone is a fundamental transformation with broad applications. The choice between PCC and DMP oxidation protocols will depend on the specific requirements of the synthesis, including scale, sensitivity of other functional groups, and environmental considerations. While PCC offers a cost-effective and reliable method, DMP provides a milder and less toxic alternative. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and efficiently perform this key synthetic step.

References

  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Dess–Martin oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]

  • ResearchGate. (2015, January). Oxidation of Some Aliphatic Alcohols by Pyridinium Chlorochromate Kinetics and Mechanism. Retrieved from [Link]

  • YouTube. (2021, November 21). Dess-Martin-Periodinane oxidation. Retrieved from [Link]

  • StudyCorgi. (2022, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]

  • Google Patents. (2008, October 1). Synthesis of green ketone intermediate.
  • PubChem. (n.d.). 3,5-Dimethylcyclohexan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylcyclohexanone. Retrieved from [Link]

  • ResearchGate. (2020, December). Oxidation of cyclohexanol and 2,6-dimethylcyclohexanol. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Swern oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanol, 3,5-dimethyl-. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Wipf Group. (2007, March 19). Alcohol Oxidations. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from [Link]

  • MSU chemistry. (n.d.). Swern Oxidation Proceedure. Retrieved from [Link]

  • Wordpress. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, (mixture of isomers), 25mL. Retrieved from [Link]

  • OSTI.GOV. (1982, February 28). Oxidation of substituted cyclohexanols. Retrieved from [Link]

Sources

Esterification of 3,5-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision

Executive Summary & Strategic Context

The esterification of 3,5-dimethylcyclohexanol is a canonical challenge in medicinal chemistry and fragrance synthesis, representing a perfect case study in conformational analysis and steric approach control . Unlike simple primary alcohols, this substrate presents a rigid cyclohexane framework where the reactivity is dictated by the specific orientation (axial vs. equatorial) of the hydroxyl group relative to the 3,5-dimethyl scaffold.

For drug development professionals, mastering this transformation is critical when designing lipophilic prodrugs or optimizing the pharmacokinetic profile of cyclohexyl-based scaffolds. This guide moves beyond basic textbook procedures to provide a field-validated, mechanistic approach to acylation, ensuring high yields and stereochemical integrity.

Mechanistic Grounding: The Stereochemical Gatekeeper

To optimize the reaction, one must first understand the substrate's conformational landscape. This compound exists primarily as two diastereomers (assuming the 3,5-methyls are cis to each other, which is the thermodynamically preferred diequatorial arrangement):

  • All-cis-Isomer (Equatorial -OH): The hydroxyl group and both methyl groups are equatorial. This conformer is unhindered and reacts rapidly.

  • Trans-Isomer (Axial -OH): The hydroxyl group is axial (trans to the methyls). This conformer suffers from 1,3-diaxial interactions with the ring protons, significantly retarding the rate of nucleophilic attack on the acylating agent.

Causality in Protocol Design:

  • Kinetic Control: Standard acetylation (Ac₂O/Pyridine) will esterify the equatorial isomer significantly faster (

    
    ).
    
  • Thermodynamic Control: Strong acid catalysis or high temperatures can lead to elimination or epimerization.

  • Catalyst Selection: To force the reaction of the hindered axial isomer to completion, hyper-nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) are non-negotiable.

Visualization: Conformational Reactivity Landscape

Conformation Substrate This compound (Mixture) Eq_Conf Equatorial -OH (Unshielded) Substrate->Eq_Conf Isomer A Ax_Conf Axial -OH (Sterically Hindered) Substrate->Ax_Conf Isomer B TS_Fast Transition State (Low Energy) Eq_Conf->TS_Fast Rapid Attack TS_Slow Transition State (High Energy 1,3-Diaxial Strain) Ax_Conf->TS_Slow Slow Attack Product Ester Product TS_Fast->Product High Yield TS_Slow->Product Requires Catalyst (DMAP)

Figure 1: Reactivity divergence based on hydroxyl orientation. The axial isomer requires catalytic activation to overcome steric strain.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8][9] Protocol A is the robust standard for non-sensitive substrates. Protocol B (Steglich) is the "Gold Standard" for coupling valuable, complex, or acid-sensitive carboxylic acids.

Protocol A: High-Throughput Acylation (Acid Chloride Method)

Best for: Acetylation, Benzoylation, and simple aliphatic esters.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Acyl Chloride (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • DMAP (0.05 - 0.1 equiv) – Crucial for the axial isomer.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under N₂ atmosphere. Add this compound and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Et₃N via syringe. Cool the mixture to 0°C.

  • Catalyst: Add solid DMAP in one portion.

  • Acylation: Add the Acyl Chloride dropwise over 10 minutes. Note: Exothermic.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The equatorial isomer disappears first. Continue stirring until the axial isomer (usually lower R_f) is consumed (typically 2-4 hours).

  • Quench: Add saturated NH₄Cl solution.

  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amine/pyridine), then sat. NaHCO₃, then Brine. Dry over Na₂SO₄.

Protocol B: Steglich Esterification (DCC/DMAP)

Best for: Coupling with complex drug scaffolds, amino acids, or when Acid Chlorides are unstable.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (0.05 equiv)

  • Solvent: DCM or Toluene (anhydrous).

Step-by-Step Methodology:

  • Dissolution: Dissolve the Carboxylic Acid and this compound in anhydrous DCM (0.1 M) in a dried flask under N₂.

  • Catalyst: Add DMAP.[9]

  • Activation: Cool to 0°C. Add DCC (dissolved in minimal DCM) dropwise.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form within minutes. This is a visual confirmation of reaction progress.

  • Aging: Stir at 0°C for 30 mins, then warm to RT. Stir for 12-18 hours.

    • Why longer? The bulky "Active Ester" (O-acylisourea) faces significant steric hindrance approaching the axial this compound.

  • Filtration: Filter off the DCU precipitate through a Celite pad.

  • Purification: Concentrate the filtrate. The residue often contains trace urea; flash chromatography is mandatory.

Self-Validating Systems: Quality Control

A robust protocol must include "Stop/Go" decision points. Use this workflow to validate your results.

Validation Workflow

Validation Start Crude Reaction Mixture TLC TLC Check (Stain: PMA or Anisaldehyde) Start->TLC Decision1 SM Spot Gone? TLC->Decision1 Decision1->TLC No (Add more DMAP/Time) Workup Workup & Isolation Decision1->Workup Yes NMR 1H NMR Analysis Workup->NMR Decision2 Check H-1 Signal (Methine Proton) NMR->Decision2 Axial_Sig Multiplet (tt) Large J (~10-12 Hz) Product: Equatorial Ester Decision2->Axial_Sig Isomer A Eq_Sig Broad Singlet/Narrow Multiplet Small J (<4 Hz) Product: Axial Ester Decision2->Eq_Sig Isomer B Success VALIDATED Axial_Sig->Success Eq_Sig->Success

Figure 2: Analytical decision tree for validating reaction completion and stereochemistry.

Quantitative Data: Method Comparison
FeatureAcid Chloride MethodSteglich Method
Reactivity (Axial OH) High (with DMAP)Moderate
Atom Economy Moderate (HCl/Salt waste)Low (DCU waste)
Purification Easy (Extraction)Difficult (Urea removal)
Substrate Scope Simple Acyl groupsComplex/Sensitive Acids
Typical Yield 85-95%70-85%

Troubleshooting & Optimization

  • Problem: Incomplete conversion of the axial isomer.

    • Root Cause:[5][9][10][11] The 1,3-diaxial strain prevents the formation of the tetrahedral intermediate.

    • Solution: Switch solvent to Toluene and heat to 60°C (if using Acid Chloride). For Steglich, add Sc(OTf)₃ (Scandium Triflate) as a Lewis Acid co-catalyst.

  • Problem: Elimination to 3,5-dimethylcyclohexene.

    • Root Cause:[5][9][10][11][12] High temperature or strong base (using Pyridine as solvent) promotes E2 elimination, especially with the axial leaving group.

    • Solution: Keep temperature <0°C during addition. Use the minimum amount of base required.

References

  • Eliel, E. L., & Lukach, C. A. (1957). Conformational Analysis. II. Esterification Rates of Cyclohexanols. Journal of the American Chemical Society, 79(22), 5986–5992. Link

  • Neises, B., & Steglich, W. (1978).[9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569–583. Link

  • Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen.[7][13] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society, 77(21), 5562–5578. Link

Sources

Applications of 3,5-Dimethylcyclohexanol in fragrance industry

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 5441-52-1 | Molecular Formula: C₈H₁₆O | Molecular Weight: 128.21 g/mol [1][2][3][4]

Executive Summary

3,5-Dimethylcyclohexanol serves a dual function in the chemical arts: it is a functional olfactory intermediate in the fragrance industry and a critical stereochemical scaffold in medicinal chemistry. While the alcohol itself possesses a sharp, camphoraceous, and minty profile often deemed too medicinal for direct high-load perfumery, it is the immediate precursor to 3,5-Dimethylcyclohexyl acetate , a high-value molecule exhibiting desirable floral, woody, and rosy notes.

This application note provides a comprehensive guide for researchers on the synthesis, stereochemical control, and analytical characterization of this compound, with a specific focus on its conversion to fragrance esters and its utility as a pharmacophore model.

Chemical Characterization & Stereochemistry

The olfactory and pharmacological properties of this compound are dictated by its stereochemistry. The molecule exists as cis and trans isomers, defined by the relative orientation of the hydroxyl group to the methyl substituents.

PropertyDataRelevance
Appearance Colorless to pale yellow liquidStandard purity check.
Odor Profile Camphoraceous, Minty, Chemical, WoodyAlcohol: Functional lift/modifier.Acetate Derivative: Floral, Rosy, Woody.[5]
Boiling Point 185–186 °CHigh boiling point requires vacuum distillation for purification.
Density 0.892 g/mL (25 °C)Formulation weight/volume calculations.[2][4]
Solubility Ethanol, Paraffin oil, Diethyl phthalateCompatible with standard fragrance carriers.
Stereochemical Impact
  • Fragrance: The cis-isomers of cyclohexyl derivatives generally exhibit more potent and diffusive odor profiles than their trans counterparts. In the synthesis of the acetate ester, maximizing the cis content of the alcohol precursor is often the target.

  • Pharma: The 1,3,5-substitution pattern on the cyclohexane ring mimics the A-ring of steroids and various terpenoids, making it a valuable probe for receptor binding affinity studies.

Protocol A: Catalytic Hydrogenation Synthesis

Objective: Synthesize this compound from 3,5-dimethylphenol (3,5-xylenol) via heterogeneous catalysis.

Reaction Logic

Phenol reduction requires high pressure to overcome the aromatic resonance energy. The choice of catalyst determines the cis/trans selectivity. Rhodium (Rh) catalysts tend to favor cis isomers more effectively than Nickel (Ni) under mild conditions.

Workflow Diagram (DOT)

Hydrogenation_Workflow Start Raw Material: 3,5-Dimethylphenol React Hydrogenation: 50-100 bar H2, 120-150°C Start->React Dissolve in EtOH Cat Catalyst Prep: 5% Rh/Al2O3 or Raney Ni Cat->React Add Filter Filtration: Remove Catalyst React->Filter Post-Rxn Distill Vacuum Distillation: Isolate Alcohol Filter->Distill Crude Oil Product Product: This compound Distill->Product 98%+ Purity

Figure 1: Catalytic hydrogenation workflow for converting phenols to cyclohexanols.

Step-by-Step Procedure
  • Preparation: Dissolve 100g of 3,5-dimethylphenol in 300mL of Ethanol (solvent choice affects rate).

  • Catalyst Loading: Add 5g of 5% Rh/Al₂O₂ (Rhodium on Alumina) or activated Raney Nickel.

    • Note: Rhodium is preferred for higher cis selectivity; Nickel is cost-effective for bulk synthesis.

  • Hydrogenation: Transfer to a high-pressure autoclave.

    • Purge with N₂ (3x) then H₂ (3x).

    • Pressurize to 50–80 bar H₂.

    • Heat to 100–140 °C with vigorous stirring (1000 rpm).

  • Monitoring: Monitor H₂ uptake. Reaction is complete when pressure drop ceases (approx. 4–8 hours).

  • Work-up: Cool to room temperature. Vent H₂ safely. Filter the catalyst through a Celite bed.

  • Purification: Concentrate the filtrate via rotary evaporation. Perform fractional distillation under reduced pressure (e.g., 20 mbar) to collect the main fraction at approx. 85–90 °C.

Protocol B: Derivatization to Fragrance Esters

Objective: Convert the camphoraceous alcohol into the floral/woody 3,5-Dimethylcyclohexyl acetate .

Reaction Logic

Esterification is an equilibrium reaction. To drive it to completion, we use Acetic Anhydride (highly reactive) or Acetic Acid with a water removal system (Dean-Stark).

Step-by-Step Procedure
  • Setup: In a round-bottom flask, combine 1.0 eq of this compound and 1.2 eq of Acetic Anhydride.

  • Catalysis: Add a catalytic amount of Phosphoric Acid (H₃PO₄) or p-Toluenesulfonic acid (pTSA).

  • Reflux: Heat to 100 °C for 3–5 hours.

  • Quench: Cool and pour mixture into ice water to hydrolyze excess anhydride.

  • Neutralization: Wash the organic layer with saturated NaHCO₃ solution until pH is neutral.

  • Isolation: Dry over MgSO₄ and distill.

    • Target Odor: The resulting ester should possess a sweet, woody, rose-petal character, distinct from the minty precursor.

Analytical Quality Control (GC-MS)

Objective: Quantify purity and determine the cis/trans isomer ratio.

Method Parameters
ParameterSetting
Instrument Agilent 7890B GC / 5977B MSD (or equivalent)
Column DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250 °C (Split ratio 50:1)
Oven Program 60°C (1 min) → 10°C/min → 220°C (5 min)
Detection EI Source (70 eV), Scan range 35–350 m/z
Interpretation
  • Retention Time: The cis isomer generally elutes after the trans isomer on polar columns (like DB-WAX) due to stronger hydrogen bonding interactions with the stationary phase, though this must be confirmed with standards.

  • Mass Spectrum: Look for the molecular ion [M]+ at m/z 128. Prominent fragments include m/z 110 (loss of water) and m/z 95 (loss of methyl + water).

Drug Development & Pharmacophore Utility

For the pharmaceutical audience, this compound represents a simplified carbocyclic analog of complex natural products.

Structural Diagram (DOT)

Pharmacophore_Logic Scaffold This compound (Scaffold) Target1 Steroid A-Ring Mimic (Receptor Binding) Scaffold->Target1 Structural Homology Target2 Terpenoid Analog (Ion Channel Modulation) Scaffold->Target2 Lipophilicity Target3 Chiral Auxiliary (Asymmetric Synthesis) Scaffold->Target3 Enantiopurity

Figure 2: Pharmacological relevance of the dimethylcyclohexane scaffold.

Application in Screening: Researchers utilize the rigid cyclohexane chair conformation to probe steric constraints in enzyme active sites. By fixing the methyl groups in specific equatorial/axial positions, one can map the hydrophobic pockets of target proteins (e.g., GPCRs) with high precision.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21959, this compound. Retrieved from [Link]

  • The Good Scents Company (2025). 3,5-Dimethyl cyclohexanol Data Sheet. Retrieved from [Link]

  • ChemBK (2024). this compound Chemical Properties and Applications. Retrieved from [Link]

  • ResearchGate (2013). Synthesis of Fragrance 1-(3,3-dimethylcyclohexyl)ethyl Acetate. (Contextual reference for cyclohexyl ester synthesis). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3,5-Dimethylcyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Side Reactions & Stereocontrol in Catalytic Hydrogenation Lead Scientist: Dr. [Model Name] Last Updated: February 12, 2026

Executive Summary & Reaction Landscape

The synthesis of 3,5-dimethylcyclohexanol is predominantly achieved via the heterogeneous catalytic hydrogenation of 3,5-dimethylphenol . While seemingly straightforward, this reaction is a complex interplay of kinetics and thermodynamics.

Users frequently encounter three critical failure modes:

  • Stereochemical Drift: Inability to control the cis/trans ratio (diastereoselectivity).

  • Hydrogenolysis: Irreversible loss of the hydroxyl group to form 1,3-dimethylcyclohexane.

  • Dehydration: Elimination of water to form dimethylcyclohexenes.

The following guide deconstructs these issues using surface chemistry principles.

Troubleshooting Module: Stereoselectivity (The Isomer Problem)

Symptom:

"I require the cis-isomer for downstream coupling, but my product is >40% trans-3,5-dimethylcyclohexanol."

Root Cause Analysis:

The diastereoselectivity is dictated by the Horiuti-Polanyi mechanism . The phenol ring adsorbs flat onto the catalyst surface.

  • Kinetic Control (cis): Hydrogen adds to the face of the ring adsorbed to the catalyst. Since the methyl groups and the hydroxyl group originate on the same side (syn-addition), the cis isomer is the kinetic product.

  • Thermodynamic Control (trans): If the ketone intermediate (3,5-dimethylcyclohexanone) desorbs and re-adsorbs, or if the catalyst permits isomerization, the thermodynamically more stable trans isomer (where substituents can adopt equatorial positions) accumulates.

Corrective Actions:
VariableRecommendation for High CisRecommendation for High TransMechanism
Catalyst Rhodium (Rh/C or Rh/Al₂O₃) Palladium (Pd/C) or Nickel (Ni) Rh binds the aromatic ring tightly, preventing desorption of the ketone intermediate.
Pressure High (>50 bar) Low (<5 bar) High pressure forces rapid hydrogenation of the intermediate enol/ketone before it can isomerize.
Temperature Low (<80°C) High (>140°C) High T promotes desorption/re-adsorption equilibrium.
Solvent Acetic Acid Non-polar (Hexane) Acidic media can accelerate hydrogenation rates on Rh, locking in kinetics.
Visualizing the Isomerization Pathway

Stereochemistry Phenol 3,5-Dimethylphenol Adsorbed Adsorbed Species (Flat Geometry) Phenol->Adsorbed Adsorption Ketone Intermediate: 3,5-Dimethylcyclohexanone Adsorbed->Ketone Partial Reduction (Desorption) Cis Cis-3,5-Dimethylcyclohexanol (Kinetic Product) Adsorbed->Cis Rapid Hydrogenation (Rh, High P) Ketone->Cis Minor Pathway Trans Trans-3,5-Dimethylcyclohexanol (Thermodynamic Product) Ketone->Trans Re-adsorption & Equilibration (Pd, High T)

Figure 1: Bifurcation of stereochemical pathways. Note that the ketone intermediate is the "leak" point for stereocontrol.

Troubleshooting Module: Hydrogenolysis (The Yield Loss)

Symptom:

"My GC-MS shows a non-polar peak at lower retention time (M+ = 112), and my alcohol yield is dropping."

Root Cause Analysis:

You are observing Hydrogenolysis , where the C-O bond is cleaved. This produces 1,3-dimethylcyclohexane. This is particularly prevalent with:

  • Palladium (Pd) Catalysts: Pd is excellent for hydrogenolysis of benzylic-like or allylic-like C-O bonds.

  • Acidic Conditions: Strong acids protonate the hydroxyl group, turning it into a good leaving group (

    
    ), facilitating cleavage.
    
  • High Temperatures: Activation energy for C-O cleavage is higher than ring hydrogenation.

Corrective Actions:
  • Switch Catalyst: If using Pd/C, switch to Ru/C (Ruthenium) or Rh/C . Ruthenium is notoriously poor at hydrogenolysis (which is good for preserving the alcohol) but requires higher pressure to reduce the ring.

  • Neutralize Support: Ensure your catalyst support is not acidic. Use basic supports (e.g., Alumina-basic) or add a trace of base (Na₂CO₃) to the reaction mixture to inhibit acid-catalyzed dehydration/hydrogenolysis.

  • Temperature Control: Cap reaction temperature at 100°C.

Visualizing Side Reaction Pathways

SideReactions cluster_prevention Prevention Strategy Start 3,5-Dimethylphenol Target This compound Start->Target +3 H2 (Main Route) Alkane Dead End: 1,3-Dimethylcyclohexane Start->Alkane Direct Hydrogenolysis (Pd catalyst) Alkene Impurity: Dimethylcyclohexene Target->Alkene Dehydration (Acidic Support/High T) Alkene->Alkane +H2 Advice Use Ru/C or Rh/C Avoid Acidic Media T < 100°C

Figure 2: The "Danger Zone" of over-reduction. The path to the Alkane is irreversible.

Standardized Protocol: High-Fidelity Hydrogenation

Objective: Synthesis of cis-3,5-dimethylcyclohexanol with >90% diastereoselectivity and <1% hydrogenolysis.

Materials:
  • Substrate: 3,5-Dimethylphenol (Reagent Grade).

  • Catalyst: 5% Rh/Al₂O₃ (Rhodium on Alumina). Why? Alumina is less acidic than carbon supports, reducing dehydration risk.

  • Solvent: Isopropyl Alcohol (IPA). Why? Protic solvents assist H-transfer without the esterification risks of acetic acid.

Step-by-Step Methodology:
  • Loading:

    • In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve 3,5-dimethylphenol (1.0 eq) in IPA (0.5 M concentration).

    • Add 5% Rh/Al₂O₃ (5 wt% loading relative to substrate).

    • Critical: Do not use magnetic stirring bars for scale >100mL; use an overhead entrainment impeller to maximize gas-liquid mass transfer.

  • Purging:

    • Seal reactor. Purge with Nitrogen (3x, 5 bar) to remove oxygen.

    • Purge with Hydrogen (3x, 5 bar) to saturate headspace.

  • Reaction:

    • Pressurize H₂ to 50 bar (725 psi) .

    • Heat to 60°C . Note: Do not exceed 80°C to prevent cis-to-trans isomerization.

    • Stir at 1000+ RPM. Reaction is diffusion-limited; high agitation is mandatory.

  • Workup:

    • Cool to room temperature.

    • Vent H₂ (Safety: Ensure proper ventilation).

    • Filter catalyst over a Celite pad (Safety: Catalyst is pyrophoric when dry; keep wet).

    • Concentrate filtrate via rotary evaporation.

  • Validation:

    • Analyze via GC-FID.

    • Target Specs: Conversion >99%, Selectivity >95%, cis/trans ratio >90:10.

References & Authoritative Sources

  • Nishimura, S. (2001). Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. (The definitive text on catalyst selection for phenol reduction).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational work on stereochemistry in hydrogenation).

  • Horiuti, J., & Polanyi, M. (1934). Exchange reaction of hydrogen on metallic catalysts. Transactions of the Faraday Society, 30, 1164-1172. (Mechanism of surface adsorption).

  • Makula, D., et al. (1964). Stereochemistry of the hydrogenation of phenols. Bulletin de la Société Chimique de France. (Specific data on dimethylphenol isomer ratios).

Technical Support Center: Separation of 3,5-Dimethylcyclohexanol Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the separation of 3,5-dimethylcyclohexanol diastereomers. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter the unique challenges associated with resolving these closely related stereoisomers. As these molecules possess subtle differences in their physicochemical properties, achieving baseline separation requires a nuanced and systematic approach.

This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format. We will delve into the causality behind experimental choices, ensuring that each step is understood not just as a procedure, but as a solution grounded in chromatographic theory.

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems you might encounter during your experiments. Each issue is followed by a diagnosis of potential causes and a step-by-step protocol for resolution.

Question 1: I am seeing poor resolution or complete co-elution of my this compound diastereomers using standard reversed-phase HPLC (e.g., C18 column). What is my first step?

Expert Analysis: This is the most common challenge. This compound diastereomers are small, flexible, non-aromatic molecules with identical functional groups. On a standard C18 stationary phase, which primarily separates based on hydrophobicity, the subtle differences in the spatial arrangement of the methyl groups and the hydroxyl group often do not provide enough differential interaction to achieve separation. The primary issue is a lack of selectivity (α), which is the ability of the chromatographic system to distinguish between the two diastereomers.

Troubleshooting Workflow:

G start Poor or No Resolution on C18 q_mobile_phase q_mobile_phase start->q_mobile_phase derivatize Consider Derivatization to Enhance Structural Differences change_solvent change_solvent q_mobile_phase->change_solvent Yes q_new_column q_new_column q_mobile_phase->q_new_column No change_temp change_temp change_solvent->change_temp change_temp->q_new_column q_new_column->derivatize No change_phase change_phase q_new_column->change_phase Yes try_chiral try_chiral change_phase->try_chiral try_chiral->derivatize

Step-by-Step Resolution Protocol:

  • Change the Organic Modifier: Your first and simplest adjustment is to change the organic component of the mobile phase.[1]

    • Causality: Methanol and acetonitrile interact differently with analytes. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic with a strong dipole moment. Switching between them alters the analyte-solvent and analyte-stationary phase interactions, which can significantly impact selectivity for diastereomers.

    • Action: If you are using acetonitrile/water, prepare a mobile phase with methanol/water at a concentration that gives a similar retention time and re-evaluate the separation.

  • Adjust the Column Temperature: Lowering the temperature can often improve the resolution of stereoisomers.

    • Causality: At lower temperatures, the thermodynamic differences between the diastereomers' interactions with the stationary phase become more pronounced. This can lead to an increase in the selectivity factor (α). While it may increase retention times and peak widths slightly, the gain in selectivity is often worth it.

    • Action: Reduce the column oven temperature in 5-10°C increments (e.g., from 40°C down to 25°C or 15°C) and observe the effect on resolution.

  • Select a Different Achiral Stationary Phase: If mobile phase and temperature adjustments fail, the C18 phase is likely not suitable. You need a stationary phase that offers different interaction mechanisms.[2][3]

    • Causality: Diastereomers have different three-dimensional shapes and dipole moments. Stationary phases that exploit these differences are more likely to succeed.

    • Action:

      • Pentafluorophenyl (PFP): Excellent for separating isomers due to its ability to engage in dipole-dipole, pi-pi, and ion-exchange interactions. It is highly sensitive to the spatial arrangement of functional groups.

      • Cyano (CN): Offers dipole-dipole interactions and can be used in both normal-phase and reversed-phase modes, providing significant flexibility.

      • Porous Graphitic Carbon (PGC): Separates based on molecular shape and polarizability. A Hypercarb column can be an excellent choice for resolving stubborn diastereomers.[3]

Question 2: I'm trying to use Gas Chromatography (GC), but the diastereomer peaks are not resolved on my standard non-polar column (e.g., DB-5). What should I do?

Expert Analysis: Similar to reversed-phase HPLC, standard non-polar GC columns separate primarily by boiling point. The boiling points of this compound diastereomers are typically very close, leading to co-elution. Success in GC requires a stationary phase that can interact differently with the stereoisomers or a modification of the analyte itself.

Troubleshooting Steps:

  • Switch to a More Polar Stationary Phase:

    • Causality: A polar stationary phase (e.g., a "WAX" or a more polar phenyl-substituted column) will interact more strongly with the hydroxyl group of the analyte. The subtle differences in the steric hindrance around the -OH group between the two diastereomers can lead to differential retention.

    • Action: Try a polyethylene glycol (PEG)-based column (e.g., DB-WAX, HP-INNOWax). These phases are highly effective at separating compounds with hydrogen-bonding capabilities.

  • Consider a Chiral GC Column:

    • Causality: Even though you are separating diastereomers (not enantiomers), chiral stationary phases provide a stereochemically defined environment. The interactions between the chiral phase and each diastereomer will be unique, often leading to excellent separation. Cyclodextrin-based chiral columns are particularly effective for this type of analyte.

    • Action: Screen a beta- or gamma-cyclodextrin-based chiral GC column.

  • Perform Derivatization: This is a highly effective strategy for improving the GC separation of diastereomers, especially for alcohols.[4]

    • Causality: Derivatizing the hydroxyl group serves two purposes: it can reduce tailing by blocking the polar -OH group, and more importantly, it introduces a bulkier functional group. This exaggeration of the structural differences between the diastereomers can significantly enhance separation.[4][5]

    • Action: Create a derivative such as an acetate ester or a trimethylsilyl (TMS) ether. The resulting derivatives will have different shapes and volatilities, often allowing for baseline separation even on a standard non-polar column.

Protocol: TMS Derivatization of this compound for GC Analysis

  • Reagent Preparation: Prepare a solution of a silylating agent (e.g., BSTFA with 1% TMCS) in a suitable solvent like pyridine or acetonitrile.

  • Sample Preparation: Dissolve approximately 1-5 mg of your this compound sample in 100 µL of the solvent.

  • Reaction: Add 100 µL of the silylating agent to the sample solution. Cap the vial tightly.

  • Heating: Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • Analysis: Cool the sample to room temperature and inject 1 µL into the GC.

  • Validation: Analyze an underivatized sample to confirm the shift in retention time and the appearance of the new, separated derivative peaks.

Frequently Asked Questions (FAQs)

Q: Which separation technique is generally best for this compound diastereomers: HPLC, GC, or SFC?

A: There is no single "best" technique, as the optimal choice depends on the scale and goal of the separation (analytical vs. preparative). However, here is a comparative overview:

TechniqueProsConsBest For...
HPLC (Achiral) Versatile (many stationary/mobile phases), robust, good for preparative scale.[2][6]Can be difficult to find selectivity for non-aromatic, polar compounds.Initial screening, method development, and preparative purification.
GC High efficiency and resolution, fast analysis times.Requires analyte to be volatile and thermally stable; derivatization is often necessary.[5]Fast analytical-scale quantification, especially when coupled with MS.
SFC Combines benefits of LC and GC (high speed, unique selectivity), green (less organic solvent).[7]Requires specialized instrumentation; method development can be complex.Chiral and achiral separations where HPLC/GC fail; offers orthogonal selectivity.

Senior Scientist Recommendation: Start with achiral HPLC using a PFP or Cyano column due to its versatility and accessibility. If that fails, and your goal is analytical, GC with derivatization is an excellent and powerful second option. Supercritical Fluid Chromatography (SFC) is a superb problem-solver if the instrumentation is available.[8]

Q: Is it necessary to derivatize this compound to separate its diastereomers?

A: Not always, but it is a highly effective strategy when direct separation proves difficult.[5] Derivatization is a form of "chemical amplification" of the subtle structural differences between diastereomers. By attaching a chiral or bulky achiral tag, you create new diastereomeric derivatives whose physical properties are much more distinct than the parent alcohols.

For example, esterifying the alcohol with a chiral acid (like Mosher's acid, MαNP acid, or CSP acid) creates new diastereomeric esters that can often be easily separated on standard, inexpensive achiral silica gel.[4][5] This is a classic and powerful technique for both analytical separation and preparative resolution.

G cluster_0 Original Mixture cluster_1 Derivatization Step cluster_2 New Mixture cluster_3 Separation Diastereomer_A Diastereomer A React + Chiral Derivatizing Agent (CDA) Diastereomer_A->React Diastereomer_B Diastereomer B Diastereomer_B->React New_Diastereomer_A Diastereomer A-CDA React->New_Diastereomer_A New_Diastereomer_B Diastereomer B-CDA React->New_Diastereomer_B Separate Achiral Chromatography (e.g., Silica Gel) New_Diastereomer_A->Separate New_Diastereomer_B->Separate

Q: Can I use a chiral HPLC column to separate diastereomers?

A: Yes, absolutely. This is an often-overlooked but highly effective strategy.[3][8] While chiral columns are designed to separate enantiomers, they work by creating a complex, three-dimensional chiral environment. Since diastereomers also have distinct 3D shapes, they will interact with this chiral stationary phase (CSP) differently, often resulting in excellent separation where achiral columns fail. Polysaccharide-based chiral columns (e.g., those with cellulose or amylose derivatives) are a great starting point for screening.[9]

Q: My separation is still not baseline. Are there any other method parameters I can adjust?

A: Yes. Beyond stationary and mobile phase, consider these finer adjustments:

  • Mobile Phase Additives/Buffers: For HPLC, small amounts of an additive like trifluoroacetic acid (TFA) can sometimes sharpen peaks. For HILIC, adjusting the water content and the salt concentration (e.g., ammonium formate) in the mobile phase is critical for tuning selectivity.

  • Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times. This is a simple way to squeeze out a bit more separation from a promising but imperfect method.

  • Column Stacking: For preparative flash chromatography, stacking two columns can significantly improve resolution, allowing for better purification of the separated diastereomers.[6]

References

  • How to separate the diastereomer peak from main peak? ResearchGate. Available at: [Link]

  • Separation of diastereomers - CN1608041A. Google Patents.
  • Separation of diastereomers by crystallization with seeding. Reddit. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH). Available at: [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. Available at: [Link]

  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. Available at: [Link]

  • Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. AbbVie & Pfizer. Available at: [Link]

  • Separation of diastereomers by extractive distillation - US4874473A. Google Patents.
  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Separation of diastereomers. Chromatography Forum. Available at: [Link]

  • Help with separation of diastereomers. Reddit. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. ResearchGate. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • SFC Supercritical Fluid Chromatography. Phenomenex. Available at: [Link]

  • Supercritical Fluid Extraction/Chromatography. Shimadzu. Available at: [Link]

Sources

Troubleshooting peak tailing in GC analysis of 3,5-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing in Gas Chromatography Analyte: 3,5-Dimethylcyclohexanol (CAS: 5441-52-1)

Introduction: The "Sticky" Nature of Cyclohexanols

Welcome to the Technical Support Center. If you are analyzing this compound and seeing significant peak tailing, you are encountering a classic chromatographic challenge: hydrogen bonding .

This compound contains a secondary hydroxyl (-OH) group. In a gas chromatography (GC) system, this group acts as a Lewis base, aggressively seeking "active sites" (silanols, metal ions) within your flow path. When these interactions occur, the analyte "sticks" momentarily to the surface before continuing, resulting in the characteristic "shark fin" tailing.

This guide provides a tiered troubleshooting protocol, moving from non-invasive hardware checks to chemical modification.

Phase 1: Hardware & Flow Path (The "Quick Checks")

Symptom: Tailing appears suddenly after maintenance or gradually over time. Diagnosis: Active sites in the inlet or column head.[1]

Troubleshooting Logic Tree

TroubleshootingLogic Start Start: Peak Tailing Detected CheckConc Test: Inject 10x Higher Concentration Start->CheckConc Result1 Peak Shape Improves? CheckConc->Result1 Adsorption Cause: Active Sites (Adsorption) Result1->Adsorption Yes (Sites Saturated) FlowPath Cause: Dead Volume / Flow Path Result1->FlowPath No (Physical Issue) Action1 Replace Liner (Ultra Inert) Trim Column (10-20cm) Adsorption->Action1 Action2 Check Ferrule Installation Re-cut Column Ends FlowPath->Action2

Figure 1: Diagnostic logic to distinguish between chemical adsorption (active sites) and physical flow path errors.

Q&A: Inlet & Liner Optimization

Q: I am using a standard splitless liner with glass wool. Is this acceptable? A: Likely not. Glass wool is the primary source of activity for alcohols. The high surface area of the wool exposes silanols that hydrogen bond with the -OH group of this compound.

  • Recommendation: Switch to an Ultra Inert (UI) or fully deactivated liner. If you must use wool for vaporization, ensure it is in situ deactivated.

  • Protocol: When changing the liner, always replace the O-ring and trim 10-20 cm from the head of the column to remove non-volatile matrix buildup that may have become active [1, 5].

Q: My column is new, but tailing persists. Is it the installation? A: Yes, check your column cutting technique. A jagged cut or a column inserted too far (or not far enough) into the inlet creates dead volume . In these turbulent eddies, the analyte lingers, causing tailing that looks like adsorption but isn't fixed by deactivation.

  • Verification: Use a ceramic wafer for a clean 90° cut. Inspect the cut with a magnifier loop before installation.

Phase 2: Stationary Phase Selection

Symptom: Tailing persists despite a clean, deactivated inlet. Diagnosis: Mismatch between analyte polarity and column stationary phase.[2]

Column Selection Matrix

This compound requires a stationary phase that can either "wet" the polar alcohol well or is so inert that it refuses to interact.

Column TypeStationary PhaseSuitabilityNotes
100% PDMS 1-type (e.g., DB-1, Rtx-1)Poor Non-polar. The alcohol will bead up (poor wettability) and interact with surface silanols. Severe tailing likely.
5% Phenyl 5-type (e.g., DB-5MS, Rtx-5)Moderate Better than 100% PDMS, but still requires high-quality deactivation. Isomer separation (cis/trans) may be partial.
Cyanopropyl 624-type / 1701-typeGood Mid-polarity. The dipole interaction improves peak shape significantly. Good for isomer separation.
PEG (Wax) Wax-type (e.g., DB-Wax)Excellent High polarity. Matches the alcohol's chemistry. Best peak symmetry but lower thermal stability (max ~250°C).

Q: Can I separate the cis- and trans- isomers? A: Yes. The cis and trans isomers of this compound have slightly different boiling points and polarities. A Wax column or a specialized chiral column (e.g., Cyclodextrin-based) provides the best resolution for these isomers [4]. On a standard 5-MS column, they may co-elute as a single broad, tailing peak.

Phase 3: The "Nuclear Option" – Derivatization

Symptom: You need trace-level detection (ppb/ppt) and cannot tolerate any tailing. Diagnosis: Direct injection is insufficient; chemical modification is required.

If hardware optimization fails, you must block the -OH group. The most effective method is Silylation , converting the alcohol into a Trimethylsilyl (TMS) ether. This makes the molecule non-polar, volatile, and thermally stable.

Derivatization Workflow (Silylation)

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst for sterically hindered secondary alcohols like this compound [6, 7].

Derivatization Reactant This compound (Polar -OH) Process Reaction 60°C for 30 mins Reactant->Process Reagent BSTFA + 1% TMCS Reagent->Process Product TMS-Ether Derivative (Non-Polar) Process->Product Byproduct Byproducts (TMS-Amide, volatile) Process->Byproduct

Figure 2: Reaction pathway for blocking the hydroxyl group using BSTFA/TMCS.

Protocol: Silylation of this compound
  • Preparation: Dissolve 1 mg of sample in 1 mL of anhydrous solvent (Pyridine or Ethyl Acetate). Do not use Methanol (it will react with the reagent).

  • Addition: Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial and heat at 60°C for 30 minutes . Secondary alcohols are sterically hindered and require heat/time to complete the reaction [7].

  • Analysis: Inject directly. The derivative will elute earlier (lower boiling point relative to molecular weight) and show perfect Gaussian symmetry on non-polar (5-MS) columns.

Summary of Troubleshooting Steps

PriorityActionWhy?
1 Change Liner Replace with Ultra Inert, wool-free (or deactivated wool) liner. Removes primary adsorption sites.
2 Trim Column Remove 20cm from inlet side. Removes non-volatile "gunk" that acts as an active surface.
3 Check Solvent Ensure sample solvent polarity matches the column. Avoid non-polar solvents (Hexane) on polar columns (Wax) to prevent phase collapse/beading.
4 Derivatize Use BSTFA+TMCS.[3] Eliminates the -OH group entirely, solving the root cause of tailing.

References

  • Restek Corporation. (2018).[4] GC Troubleshooting—Tailing Peaks. Restek Resource Hub. [Link]

  • Agilent Technologies. (2011).[5] Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Agilent Technical Overview. [Link]

  • Phenomenex. (2025).[2][6] How to Reduce Peak Tailing in HPLC & GC. Phenomenex Blog. [Link]

  • ResearchGate. (2020). Separation of cis-/trans-isomers of cyclic compounds. [Link]

  • Element Lab Solutions. (2025).[2] Troubleshooting GC peak shapes. [Link]

  • Schummer, C., et al. (2009).[7] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds. Talanta. [Link]

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC) of 3,5-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Separating the enantiomers of 3,5-dimethylcyclohexanol presents a dual challenge in HPLC method development: stereochemical complexity and detection limitations .

  • Detection: As an aliphatic alcohol, the molecule lacks a conjugated

    
    -system, resulting in negligible UV absorbance above 200 nm. Standard UV detection is often insufficient, leading to "invisible" peaks or poor signal-to-noise ratios.
    
  • Stereochemistry: The molecule possesses multiple stereocenters. You are likely dealing with a mixture of geometric isomers (cis and trans diastereomers), each consisting of an enantiomeric pair. A robust method must resolve the diastereomers and the enantiomers.

This guide moves beyond generic advice, providing a self-validating workflow to achieve baseline resolution (


) using derivatization strategies and polysaccharide-based Chiral Stationary Phases (CSPs).

Troubleshooting Guide (Q&A)

Q1: "I am injecting high concentrations (1-5 mg/mL), but I see no peaks or only baseline noise at 210 nm. Is my column dead?"

Diagnosis: The issue is likely detection , not the column. This compound has a UV cutoff


 nm. At 210 nm, you are detecting the mobile phase cutoff rather than the analyte.

Solution: Implement Pre-Column Derivatization. To enable sensitive UV detection (254 nm), you must attach a chromophore to the hydroxyl group. The industry-standard approach is esterification with 3,5-dinitrobenzoyl chloride (3,5-DNB) .

  • Why 3,5-DNB? It introduces a strong

    
    -acceptor aromatic ring, enabling detection at 254 nm with high molar absorptivity (
    
    
    
    ).
  • Alternative: If derivatization is impossible (e.g., preparative scale where hydrolysis is difficult), you must switch to Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) . Note that RI prevents the use of gradient elution.

Q2: "I see four peaks, but the resolution between the central pair is poor ( ). How do I improve selectivity?"

Diagnosis: You are likely observing the separation of diastereomers (peaks 1 & 4 vs. 2 & 3) and partial separation of enantiomers.[1] The "central pair" often corresponds to the enantiomers of the dominant diastereomer.

Solution: Optimize the Chiral Selector and Mobile Phase.

  • Column Switching: If you are using an OD-H (Cellulose-based) column, switch to an AD-H (Amylose-based) column. Amylose tris(3,5-dimethylphenylcarbamate) often provides superior recognition for derivatized alcohols due to its helical cavity shape, which differs from the linear inclusion of cellulose.

  • Mobile Phase Modifier:

    • Standard: Hexane : Isopropanol (90:10).

    • Optimization: Switch the alcohol modifier to Ethanol or Methanol (if using immobilized columns like Chiralpak IA/IB). Ethanol often improves peak shape and selectivity for DNB-derivatives by altering the solvation of the chiral cavity.

  • Temperature: Lower the temperature to 10°C - 15°C. Chiral recognition is enthalpy-driven (

    
    ). Lowering T increases the retention factor (
    
    
    
    ) and often drastically improves selectivity (
    
    
    ).
Q3: "My peaks are tailing significantly (Asymmetry > 1.5). Is it the derivative?"

Diagnosis: Tailing in chiral HPLC of DNB-derivatives is often caused by


-

interactions
between the nitro-aromatic ring of the derivative and the aromatic ring of the CSP stationary phase, or residual silanol interactions.

Solution:

  • Sample Solvent: Ensure the sample is dissolved in the mobile phase (e.g., Hexane/IPA). Dissolving in pure IPA or DMSO can cause "solvent mismatch" broadening.

  • Additives: If tailing persists, the interaction might be non-specific. However, for neutral esters (DNB derivatives), additives like DEA are usually unnecessary.

  • Check Solubility: Ensure the derivative hasn't precipitated in the injector.

Strategic Workflows & Visualization

Workflow A: Method Development Decision Tree

This diagram illustrates the logical flow for selecting the detection and separation strategy.

MethodDevelopment Start Start: this compound Sample CheckUV Is UV Detection Required? Start->CheckUV Derivatize Derivatization Required (Add Chromophore) CheckUV->Derivatize Yes (High Sensitivity) NonUV Use Universal Detector (RI, ELSD, CAD) CheckUV->NonUV No (Prep Scale) DerivAgent React with 3,5-Dinitrobenzoyl Chloride (Pyridine, 60°C) Derivatize->DerivAgent ColumnScreen Column Screening (Normal Phase: Hexane/Alcohol) NonUV->ColumnScreen DerivAgent->ColumnScreen SelectCSP Primary: Chiralpak AD-H / IA Secondary: Chiralcel OD-H / IB ColumnScreen->SelectCSP EvalRes Evaluate Resolution (Rs) SelectCSP->EvalRes Optimize Optimize: 1. Lower Temp (10-20°C) 2. Change Modifier (EtOH vs IPA) EvalRes->Optimize Rs < 1.5 Final Final Method (Rs > 1.5) EvalRes->Final Rs > 1.5 Optimize->EvalRes

Figure 1: Decision matrix for selecting detection modes and optimizing chiral resolution.

Workflow B: Derivatization Protocol (3,5-DNB)

This reaction converts the "invisible" alcohol into a UV-active ester.

Derivatization Step1 Reagents: Sample + 3,5-Dinitrobenzoyl Chloride + Pyridine (Catalyst/Solvent) Step2 Reaction: Heat at 60°C for 30 mins (Formation of Ester) Step1->Step2 Step3 Quench: Add Water/NaHCO3 (Neutralize excess acid) Step2->Step3 Step4 Extraction: Extract into Hexane (Removes Pyridine salts) Step3->Step4 Step5 Analysis: Inject onto HPLC (Detection: 254 nm) Step4->Step5

Figure 2: Step-by-step derivatization workflow for UV-transparent alcohols.

Detailed Experimental Protocols

Protocol 1: 3,5-Dinitrobenzoate Derivatization

Purpose: To attach a UV-absorbing group for detection at 254 nm.

  • Preparation: In a 4 mL glass vial, dissolve 10 mg of this compound in 0.5 mL of dry pyridine.

  • Reaction: Add 20 mg of 3,5-dinitrobenzoyl chloride (approx. 1.5 equivalents).[2]

  • Incubation: Cap tightly and heat at 60°C for 30 minutes in a heating block. The solution should turn yellow/orange.

  • Work-up:

    • Cool to room temperature.[3]

    • Add 2 mL of Hexane and 2 mL of 5% NaHCO₃ (aqueous).

    • Vortex vigorously for 1 minute to neutralize HCl and pyridine.

    • Allow layers to separate.[4]

  • Collection: Transfer the top organic layer (Hexane) through a 0.45 µm PTFE filter into an HPLC vial.

  • Injection: Inject 5–10 µL.

Protocol 2: HPLC Method Parameters

Purpose: Baseline separation of enantiomers.

ParameterSettingRationale
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Alt: Chiralcel OD-HAmylose helices often discriminate ester derivatives better than cellulose [1].
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions for maximum theoretical plates.
Mobile Phase Hexane / Ethanol (95:5 v/v) Ethanol often provides better selectivity than IPA for DNB esters [2].
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 15°C Lower temperature enhances enantioselectivity (

) via enthalpic control [3].
Detection UV @ 254 nm Max absorbance of the dinitrobenzoyl moiety.

Data Interpretation: Isomer Identification

When analyzing this compound, you may observe up to 4 peaks if the starting material is a mixture of diastereomers (cis and trans).

Peak Order (Typical on AD-H)Identity HypothesisNotes
Peak 1 & 2 Enantiomers of Diastereomer A (e.g., trans)Usually the major pair if synthesized via hydrogenation.
Peak 3 & 4 Enantiomers of Diastereomer B (e.g., cis)Often minor impurities or absent if stereoselective synthesis was used.

Note: Absolute configuration (R,R vs S,S) must be confirmed by injecting a known standard or using Circular Dichroism (CD) detection.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][2][4][5][6][7][8][9][10] Chemical Society Reviews, 37(12), 2593-2608. Link

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from Daicel Corporation. Link

  • Sigma-Aldrich. (2024). Basics of Chiral HPLC & Method Development. Link

  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Link

Sources

3,5-Dimethylcyclohexanol purification by fractional distillation issues

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Fractional Distillation of 3,5-Dimethylcyclohexanol Isomers Document ID: TSC-DMC-003 Audience: Chemical Engineers, Synthetic Chemists, Process Development Scientists Status: Active / Level 3 Support

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

Purifying This compound (CAS: 767-13-5 / 17373-17-0) via fractional distillation is a non-trivial thermodynamic challenge. Unlike simple solvent recovery, this process is governed by the rigid stereochemistry of the cyclohexane ring.

The commercial synthesis—typically the hydrogenation of 3,5-dimethylphenol (3,5-xylenol)—yields a mixture of stereoisomers (cis/trans relationships between the C1-hydroxyl and C3,C5-methyl groups). These diastereomers possess boiling points (BP) that often differ by less than 2.0 °C. Furthermore, the molecule is prone to acid-catalyzed dehydration, leading to product loss and contamination.

This guide addresses the three primary failure modes: poor isomer resolution , thermal degradation (dehydration) , and phase transition issues (solidification) .

Critical Troubleshooting (Q&A Format)

Category A: Separation Efficiency & Purity[9]

Q: I am observing a "smearing" of fractions where the refractive index (RI) changes continuously without a stable plateau. Why is the separation failing?

A: This indicates insufficient Theoretical Plates (N) or an inadequate Reflux Ratio (R) .

  • The Science: The diastereomers of this compound have a relative volatility (

    
    ) approaching 1.0. To separate components with a 
    
    
    
    , you typically require a column efficiency of
    
    
    and a reflux ratio of at least 20:1.
  • The Fix:

    • Switch Columns: Replace Vigreux or simple packed columns with a Spinning Band Distillation Column (for lab scale < 5L) or a high-efficiency structured packing column (e.g., Sulzer DX equivalent).

    • Increase Reflux: Set the reflux ratio to 30:1 or 50:1 (return 50 drops to the pot for every 1 drop collected).

    • Check Holdup: If your column holdup is large relative to your charge, you will never achieve equilibrium. Ensure dynamic holdup is <10% of the initial charge volume.

Q: My GC trace shows a persistent impurity peak (~2-5%) that co-distills with the main alcohol fraction. What is it?

A: This is likely 3,5-dimethylcyclohexanone (the ketone intermediate) or unreacted 3,5-dimethylphenol .

  • The Science: The ketone often forms an azeotrope or has a BP naturally close to the alcohol isomers.

  • The Fix: Distillation alone may fail here.

    • Chemical Pre-treatment:[1] Treat the crude mixture with Sodium Borohydride (

      
      ) to reduce residual ketone back to the alcohol before distillation.
      
    • Wash: Perform a caustic wash (NaOH) to remove unreacted phenols, which are acidic and can be separated chemically.

Category B: Thermal Instability & Degradation

Q: The distillate smells acrid (like burnt rubber) and turns yellow over time. What is happening?

A: You are experiencing Acid-Catalyzed Dehydration .[2][3]

  • The Science: Cyclohexanol derivatives are chemically fragile. In the presence of trace acids (even from unwashed glassware) and high heat, the hydroxyl group protonates and leaves as water, generating a carbocation that eliminates a proton to form 3,5-dimethylcyclohexene .

  • The Fix:

    • Neutralize the Pot: Add 1-2% (w/w) solid Sodium Carbonate (

      
      )  or Sodium Bicarbonate to the distillation pot to scavenge trace acids.
      
    • Lower the Temperature: Do not distill at atmospheric pressure (180°C+). You must use vacuum distillation (< 20 mmHg) to keep the pot temperature below 120°C.

Q: I see water droplets forming in the receiver, even though I dried the starting material.

A: This confirms active dehydration (reaction water) is occurring during the distillation. See the "Fix" above immediately. Stop the heat, cool down, and neutralize the pot.

Category C: Operational Issues

Q: The distillate is solidifying in the condenser or vacuum adapter, causing pressure spikes.

A: this compound isomers have varying melting points; some are solids at room temperature.

  • The Fix:

    • Use a heated coolant loop (circulator set to 40–50°C) instead of cold tap water.

    • Use a heat gun (carefully) or heat tape on the vacuum adapter (the "udder") to keep the path molten.

Visualizing the Failure Logic

The following diagram illustrates the decision matrix for troubleshooting low purity or yield.

TroubleshootingLogic Start Issue: Low Purity or Yield CheckTemp Check Pot Temperature Is it >140°C? Start->CheckTemp CheckChem Check Distillate Color/Smell Yellow or Acrid? CheckTemp->CheckChem No (<140°C) ImproveVac Action: Improve Vacuum. Target < 5 mmHg to lower T. CheckTemp->ImproveVac Yes (>140°C) CheckVac Check Vacuum Level Is it < 10 mmHg? CheckChem->CheckVac No (Clear) Dehydration Action: STOP. Neutralize Pot (Na2CO3). Check for leaks. CheckChem->Dehydration Yes (Degradation) CheckReflux Check Reflux Ratio Is it < 10:1? CheckVac->CheckReflux Yes (Good Vac) CheckVac->ImproveVac No (Poor Vac) IncreaseReflux Action: Increase Reflux. Set to 30:1 or 50:1. CheckReflux->IncreaseReflux Yes (Low Ratio) Success Process Optimized CheckReflux->Success No (High Ratio)

Caption: Decision tree for isolating thermal degradation vs. fractionation inefficiency.

Standard Operating Procedure (SOP): Vacuum Fractionation

Objective: Isolate high-purity this compound isomers while minimizing thermal degradation.

Equipment Requirements
  • Column: Vacuum-jacketed silvered column (Vigreux for rough cuts, Spinning Band or Multipurpose Packed for isomers).

  • Vacuum System: Rotary vane pump capable of < 1 mmHg, equipped with a cold trap (Dry Ice/Acetone).

  • Condenser: Circulating bath set to 45°C (prevents solidification).

Protocol Steps
  • Pre-Treatment: Wash crude material with 5% NaOH (remove phenols), then water, then brine. Dry over

    
    .
    
  • Charge: Load the boiling flask (max 60% capacity). Add 1% w/w

    
     powder. Add stir bar.[4][5][6]
    
  • Inerting: Evacuate and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Vacuum Application: Slowly lower pressure to 10 mmHg .

    • Target Pot Temp: < 130°C.[7][8]

    • Target Head Temp: ~85-95°C (dependent on exact vacuum).

  • Equilibration: Heat to reflux. Let the column equilibrate at Total Reflux (no takeoff) for 30–60 minutes.

  • Fraction Collection:

    • Foreshots: Collect the first 5% at Reflux Ratio 10:1 (contains water/light alkenes).

    • Main Fraction: Increase Reflux Ratio to 30:1 . Collect fractions based on head temperature stability (

      
      ).
      
    • Monitoring: Measure Refractive Index (RI) of every fraction. Do not rely solely on temperature.

Technical Data Reference

Table 1: Impurity Profile & Properties
ComponentApprox.[9] BP (760 mmHg)Approx. BP (10 mmHg)NatureRemoval Strategy
Water 100°C~11°CAzeotrope formerDry with MgSO4; Foreshot cut
3,5-Dimethylcyclohexene ~127°C~25°CDehydration productNeutralize pot; Vacuum distillation
3,5-Dimethylcyclohexanone ~180°C~65°COxidation impurityNaBH4 reduction pre-treatment
This compound 180-190°C 75-85°C Target Product Fractional Distillation
3,5-Dimethylphenol 220°C~100°CStarting materialCaustic wash (NaOH)
Table 2: Dehydration Pathway (Mechanism)

The following diagram details the chemical risk of overheating or acidic conditions.

DehydrationMechanism Alcohol This compound (Alcohol) Oxonium Oxonium Ion (Protonated Alcohol) Alcohol->Oxonium Protonation Acid H+ (Acid Catalyst) Heat Acid->Oxonium Carbocation Carbocation (Unstable Intermediate) Oxonium->Carbocation - H2O (Rate Limiting) Alkene 3,5-Dimethylcyclohexene (Impurity) + H2O Carbocation->Alkene - H+

Caption: Acid-catalyzed dehydration mechanism leading to product loss.

References

  • PubChem. (n.d.).[7][9] this compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Fractional Distillation Procedures and Theory. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Cyclohexanol, 3,5-dimethyl-.[7][10][11] National Institute of Standards and Technology. (General reference for thermodynamic data of cyclohexanol derivatives).

  • University of Massachusetts. (n.d.). Dehydration of Cyclohexanol: Reaction Mechanism. Retrieved from [Link] (General mechanism applied to derivative).

Sources

Technical Support Center: 3,5-Dimethylcyclohexanol Production

Author: BenchChem Technical Support Team. Date: February 2026

Module: Scale-Up & Process Optimization

Status: Operational Support Tier: Level 3 (Senior Application Engineering) Subject: High-Pressure Hydrogenation of 3,5-Dimethylphenol

Introduction: The Scale-Up Landscape

Scaling up the production of 3,5-Dimethylcyclohexanol (3,5-DMC) from bench-top grams to pilot-plant kilograms requires a shift in mindset from "reaction completion" to "transport phenomena." The primary synthesis route—catalytic hydrogenation of 3,5-dimethylphenol (3,5-DMP)—is a multiphase reaction governed by the Horiuti-Polanyi mechanism.

In a scale-up context, you are no longer just managing chemistry; you are managing heat removal and gas-liquid mass transfer. This guide addresses the specific friction points encountered when moving this chemistry to larger stirred-tank reactors (STRs).

Part 1: Reaction Kinetics & Stereoselectivity

Q1: My conversion rates are high, but the cis/trans ratio is inconsistent between batches. How do I stabilize stereoselectivity?

Diagnosis: Inconsistent stereoselectivity during scale-up is almost always a thermodynamic vs. kinetic control issue caused by temperature gradients or catalyst loading variations.

Technical Explanation: The hydrogenation of 3,5-dimethylphenol yields two isomers:

  • Cis-isomer (Kinetic Product): Favored by rapid hydrogenation at lower temperatures.

  • Trans-isomer (Thermodynamic Product): Favored by higher temperatures or prolonged contact with the catalyst (isomerization).

The Protocol: To lock in the cis-isomer (usually the target for fragrance and pharma applications), you must suppress isomerization.

  • Catalyst Selection: Switch to Ruthenium on Alumina (Ru/Al₂O₃) or Rhodium (Rh) if cost permits. These metals facilitate rapid ring saturation with minimal isomerization compared to Palladium (Pd) or Nickel (Ni) [1].

  • Temperature Ceiling: Maintain reactor temperature < 130°C . Above 150°C, the equilibrium shifts toward the trans-isomer.

  • Pressure Threshold: Operate at higher pressures (50–80 bar). High hydrogen surface coverage favors the kinetic pathway.

Data Summary: Catalyst Impact on Selectivity

CatalystTypical ConditionsCis:Trans RatioCost ImpactNotes
5% Rh/C 25°C, 50 bar90:10HighBest selectivity, hard to scale economically.
5% Ru/Al₂O₃ 80°C, 60 bar85:15MediumRecommended Balance for scale-up.
Raney Ni 150°C, 100 bar60:40LowPoor selectivity; requires harsh conditions.
Q2: The reaction stalls at 80% conversion despite excess Hydrogen pressure. What is happening?

Diagnosis: This is likely Catalyst Poisoning or Pore Diffusion Limitation , not a lack of reagents.

Troubleshooting Protocol:

  • Check Feedstock Purity: 3,5-dimethylphenol derived from coal tar often contains sulfur or nitrogenous bases (pyridines). Even ppm levels of sulfur will permanently deactivate Ru or Rh catalysts. Action: Ensure feedstock Sulfur content is < 5 ppm.

  • Water Promotion: Unlike many organic reactions, phenol hydrogenation often benefits from the presence of water.

    • Why? Phenol can adsorb too strongly to the catalyst surface, blocking active sites. Water competes for adsorption, facilitating desorption of the product cyclohexanol.

    • Action: Add 1–2% (wt/wt) water to the solvent system.

Part 2: Engineering & Safety (The "Runaway" Risk)

Q3: We are seeing temperature spikes in the 50L reactor that we didn't see in the 100mL autoclave. How do we manage the exotherm?

Diagnosis: You have hit the Surface-Area-to-Volume (SA/V) Limit . Hydrogenation of aromatic rings is highly exothermic (~ -50 kJ/mol per double bond). In a 100mL vessel, passive heat loss is sufficient. In a 50L vessel, it is not.

The Self-Validating Control System: You must decouple the reaction rate from the cooling capacity.

  • Calculate Heat Generation (

    
    ): 
    
    
    
    
  • Calculate Removal Capacity (

    
    ): 
    
    
    
    
  • The Safety Rule: If

    
    , you are in the danger zone.
    

Operational Fix (Semi-Batch Mode): Do not load all the substrate at once (Batch). Use a Semi-Batch Protocol :

  • Load Catalyst and Solvent.

  • Pressurize with

    
     and heat to operating temp.
    
  • Dose the 3,5-dimethylphenol (melted or in solution) slowly.

    • Result: The reaction rate is now limited by the feed rate, not the intrinsic kinetics. If the temperature spikes, stop the pump. The reaction stops immediately.

Q4: How do we ensure H2 gas is actually getting into the liquid?

Diagnosis: Mass transfer limitation (


). In scale-up, the rate of hydrogen dissolving into the liquid often becomes slower than the reaction itself.

Visualizing the Mass Transfer Pathway:

MassTransfer cluster_gas Gas Phase (H2) cluster_interface Gas-Liquid Interface cluster_liquid Liquid Phase H2_Bulk H2 Bulk Gas Interface Phase Boundary H2_Bulk->Interface Diffusion H2_Dissolved Dissolved H2 Interface->H2_Dissolved kLa (Critical Step) Catalyst_Surface Catalyst Surface H2_Dissolved->Catalyst_Surface Pore Diffusion

Figure 1: The Hydrogen Mass Transfer Cascade. The transition from Interface to Dissolved H2 (kLa) is the typical bottleneck in scale-up.

Optimization Protocol:

  • Impeller Choice: Switch from a standard anchor impeller to a Gas-Inducing Turbine (e.g., Rushton turbine) or a hollow-shaft aspirator. These physically chop hydrogen bubbles into smaller sizes, increasing surface area (

    
    ).
    
  • Power Input: Increase agitation speed.

    
     is roughly proportional to Power/Volume (
    
    
    
    ).

Part 3: Downstream Processing

Q5: Distillation is failing to separate the isomers. What are the alternatives?

Diagnosis: this compound isomers have very similar boiling points, making fractional distillation inefficient without a high reflux ratio and theoretical plate count.

Separation Workflow:

  • Primary Separation (Flash Distillation): Remove solvent and any unreacted phenols.

  • Isomer Enrichment (Crystallization):

    • The trans-isomer typically has a higher melting point and different solubility profile than the cis-isomer.

    • Solvent: Use non-polar solvents (e.g., Hexane or Petroleum Ether) at low temperatures (-10°C).

    • Process: Dissolve the crude mixture. Cool slowly. The trans-isomer often crystallizes out first, leaving the cis-enriched oil in the mother liquor [2].

Workflow Diagram: Production Logic

Workflow Start Raw Material (3,5-Dimethylphenol) PreTreat Pre-treatment (Sulfur Removal) Start->PreTreat Reactor Hydrogenation Reactor (Ru/Al2O3, 80°C, 60 bar) PreTreat->Reactor Separator Catalyst Filtration Reactor->Separator Analysis GC Analysis (Cis/Trans Ratio) Separator->Analysis Decision Spec Met? Analysis->Decision Decision->Reactor No (Adjust Params) Distill Vacuum Distillation (Remove Phenols) Decision->Distill Yes Cryst Crystallization (Isomer Separation) Distill->Cryst Final Final Product 3,5-DMC Cryst->Final

Figure 2: Logical flow for 3,5-DMC production, emphasizing the critical decision point based on GC analysis before downstream processing.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.

    • Context: Authoritative source on Ruthenium vs. Rhodium selectivity in phenol reduction.
  • Augustine, R. L. (1995). Heterogeneous Catalysis for the Synthetic Chemist. CRC Press.

    • Context: Provides the foundational protocols for isomer separation via crystalliz
  • Fogler, H. S. (2016). Elements of Chemical Reaction Engineering. Prentice Hall.

    • Context: The standard reference for calculating heat removal ( ) and reactor safety stability.

Catalyst selection for 3,5-Dimethylcyclohexanol hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrogenation Strategies for 3,5-Dimethylcyclohexanol

Executive Summary & Scope

This technical guide addresses the catalytic selection and process optimization for the synthesis of This compound via the hydrogenation of 3,5-Dimethylphenol (or 3,5-Dimethylcyclohexanone).

Critical Clarification: this compound is a saturated alcohol. It cannot be "hydrogenated" further without breaking C-C or C-O bonds (hydrogenolysis). This guide assumes your goal is the production of this alcohol from its aromatic or ketone precursors.

Catalyst Selection Matrix

The choice of catalyst dictates the reaction pathway (direct vs. stepwise) and the stereochemical outcome (cis/trans ratio).

Catalyst SystemPrimary UtilityStereoselectivity (cis/trans)Reaction ConditionsRisk Profile
5% Rh/C High Selectivity Favors all-cis (kinetic product)Mild (25-50°C, 3-10 bar)High cost; sensitive to poisoning (S, N).
5% Pd/C Stepwise Control High ketone selectivity; poor alcohol yield without forcing conditions.Moderate (50-80°C, 5-20 bar)Often stops at 3,5-dimethylcyclohexanone.
5% Ru/C Cost/Scale-up Thermodynamically controlled mix (equilibration possible).Harsh (100-150°C, 30-50 bar)High pressure required; risk of hydrogenolysis (alkane formation).
Raney Ni Bulk Commodity Low specificity; mixed isomers.Moderate to HighPyrophoric handling; leaching of Ni.

Reaction Pathway & Stereochemistry (Visualized)

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a ketone intermediate.

ReactionPathway Phenol 3,5-Dimethylphenol (Aromatic) Ketone 3,5-Dimethylcyclohexanone (Intermediate) Phenol->Ketone Pd/C or Rh/C + 2 H2 Alcohol_Cis cis-3,5-Dimethylcyclohexanol (Kinetic Product) Ketone->Alcohol_Cis Rh/C (Face Selective) + H2 Alcohol_Trans trans-3,5-Dimethylcyclohexanol (Thermodynamic Product) Ketone->Alcohol_Trans Ru/C (Equilibration) High T Alkane 1,3-Dimethylcyclohexane (Over-reduction) Alcohol_Cis->Alkane Acidic Support Hydrogenolysis Alcohol_Trans->Alkane High T

Figure 1: Reaction network showing the stepwise hydrogenation from phenol to ketone to alcohol, and the potential risk of over-reduction to the alkane.[1]

Troubleshooting & FAQs

Category A: Selectivity & Yield Issues

Q1: My reaction stalls at 3,5-dimethylcyclohexanone. I am using Pd/C at 50°C. Why isn't it converting to the alcohol? A: This is a classic characteristic of Palladium. Pd/C is excellent for hydrogenating the aromatic ring to the ketone but is a poor catalyst for reducing the carbonyl group (C=O) to the alcohol (C-OH) under mild conditions [1].

  • Solution: Switch to Rh/C (Rhodium) or Pt/C (Platinum). Rhodium is significantly more active for carbonyl reduction in cyclic systems.

  • Alternative: If you must use Pd, you need to drastically increase pressure (>50 bar) and temperature (>100°C), but this increases the risk of hydrogenolysis (stripping the oxygen off completely).

Q2: I need the "all-cis" isomer (1a,3e,5e). Which catalyst maximizes this? A: You need a catalyst that operates under kinetic control via haptophilic adsorption.

  • Recommendation: Use 5% Rh/Al2O3 or Rh/C at low temperature (25°C) and moderate pressure (3-5 bar) in a non-polar solvent (like Hexane or Cyclohexane).

  • Mechanism: Rhodium binds the aromatic ring flat. Hydrogen adds from the metal surface (syn-addition). Once the ring is saturated, the ketone reduces from the less hindered face, generally favoring the cis orientation where the hydroxyl and methyls are on the same side (or equatorial-equatorial depending on ring flip) [2].

Q3: We are seeing 10-15% formation of dimethylcyclohexane (alkane). How do we stop this? A: You are experiencing hydrogenolysis (C-O bond cleavage). This is usually caused by:

  • Acidic Supports: Carbon supports can be slightly acidic. Avoid acidic solvents or additives.

  • High Temperatures: Temperatures >100°C promote C-O cleavage.

  • Catalyst Choice: Pd is more prone to hydrogenolysis than Rh.[2]

  • Fix: Lower the temperature and add a trace amount of base (e.g., Sodium Acetate or Triethylamine) to the reaction mixture to poison the acidic sites responsible for dehydration/hydrogenolysis [3].

Category B: Process & Solvent Effects[3][4]

Q4: Can I use Ethanol as a solvent? A: Yes, but with caveats. Polar protic solvents like Ethanol or Methanol can compete for adsorption sites on the catalyst surface, potentially slowing the rate compared to non-polar solvents like Hexane. However, they are safer and greener.

  • Warning: If using Ru/C , avoid lower alcohols at high temperatures as they can participate in transfer hydrogenation or etherification side reactions.

Q5: The reaction rate slows down significantly after 50% conversion. Why? A: This indicates the "Ketone Bottleneck." The first step (Phenol


 Ketone) is fast. The second step (Ketone 

Alcohol) is slower.
  • Diagnosis: Check if the catalyst is being poisoned by water (a byproduct if hydrogenolysis occurs, though not in direct hydrogenation) or if the ketone is desorbing and inhibiting the active sites.

  • Protocol Adjustment: Increase pressure slightly after 50% conversion to drive the carbonyl reduction.

Recommended Experimental Protocol (Rh/C System)

Objective: Synthesis of this compound with high diastereoselectivity (>90% cis).

Materials:

  • Substrate: 3,5-Dimethylphenol (purity >99%)

  • Catalyst: 5% Rh/C (Degussa type or equivalent, 50% water wet)

  • Solvent: 2-Propanol (IPA) or Cyclohexane

  • Additive: None (unless hydrogenolysis is observed, then 1% NaOAc)

Workflow:

  • Loading: In a high-pressure autoclave, load 3,5-Dimethylphenol (1.0 eq) and solvent (0.5 M concentration).

  • Catalyst Addition: Add 5% Rh/C (2-5 mol% loading relative to substrate). Note: Add under inert gas (Nitrogen) to prevent ignition.

  • Purge: Seal reactor. Purge with N2 (3x) then H2 (3x).

  • Reaction: Pressurize to 10 bar (145 psi) H2. Heat to 50°C . Stir vigorously (>800 RPM) to eliminate mass transfer limitations.

  • Monitoring: Monitor H2 uptake. Reaction is complete when uptake ceases (theoretical: 3 moles H2 per mole phenol).

  • Workup: Cool to RT. Vent H2. Filter catalyst through Celite (Recycle catalyst if required). Concentrate filtrate.

Decision Logic for Optimization

Use this logic flow to troubleshoot yield or selectivity issues.

DecisionTree Start Start Optimization CheckProduct Analyze Product Composition Start->CheckProduct KetoneStall Stalled at Ketone? CheckProduct->KetoneStall High Ketone % AlkaneIssue Alkane Detected? CheckProduct->AlkaneIssue >5% Alkane StereoIssue Wrong Stereoisomer? CheckProduct->StereoIssue Low Cis/Trans Ratio SwitchRh Switch to Rh/C or Increase Pressure KetoneStall->SwitchRh AddBase Lower Temp & Add Trace Base AlkaneIssue->AddBase ChangeCond Modify T/P or Solvent (Low T = Kinetic/Cis) StereoIssue->ChangeCond

Figure 2: Troubleshooting logic flow for optimizing catalyst performance.

References

  • Neri, G., et al. (1994). "Catalytic hydrogenation of phenol over Pd/C catalysts." Journal of Chemical Technology & Biotechnology.

  • Li, C. W., et al. (2018). "Haptophilicity and Substrate Direction in Diastereoselective Heterogeneous Hydrogenation." National Science Foundation (NSF).

  • Makkee, M., et al. (2014). "Selective hydrogenation of phenol and related derivatives." Catalysis Science & Technology.

  • Master Organic Chemistry. (2011). "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation."

Sources

Byproduct identification in 3,5-Dimethylcyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've commenced gathering data by conducting extensive Google searches on 3,5-dimethylcyclohexanol synthesis. My focus is on identifying typical starting materials, reaction mechanisms, and prevalent byproducts associated with this compound. I am now preparing to move onto database searches.

Analyzing Reaction Parameters

I am now delving into the analytical techniques crucial for identifying and characterizing the byproducts of this compound synthesis, with a focus on GC-MS, NMR, and FT-IR. I'm investigating established protocols and interpretation guidelines for these methods, and considering how reaction conditions impact the formation of byproducts. I'm moving toward structuring this information into a question-and-answer format for a technical support center, synthesizing technical details with practical insights. I'll include the "why" behind experimental choices, and plan to develop visuals to explain the reaction pathways.

Structuring the Q&A

I'm starting to organize the information into a Q&A format suitable for a technical support center, linking common synthesis issues to relevant analytical solutions. I am going to integrate practical insights with technical explanations. I'm focusing on "why" certain experimental choices are made.

Technical Support Hub: Water Management in 3,5-Dimethylcyclohexanol Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Organic Synthesis & Purification Subject: Water Removal Protocols (Purification, Azeotropic Drying, and Side-Reaction Prevention) Applicable Compound: 3,5-Dimethylcyclohexanol (CAS: 5441-52-1 / 74112-36-0)

Introduction: The Hygroscopic Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because your this compound (3,5-DMC) product is exhibiting cloudiness, failing Karl Fischer (KF) specifications, or stalling in downstream esterifications.

Technical Context: this compound is a secondary alcohol with significant hydrophobic character due to the methyl substituents, yet it retains hygroscopicity. The critical technical challenge is that thermal drying poses a dehydration risk. Heating this secondary alcohol in the presence of even trace acidic impurities can trigger E1 elimination, yielding 1,3-dimethylcyclohexene and water—effectively re-wetting your sample and destroying your yield.

This guide provides validated workflows for removing water without compromising the structural integrity of the alcohol.

Module 1: Post-Synthesis Purification (Removing Bulk Water)

Scenario: You have just synthesized 3,5-DMC (e.g., via hydrogenation of 3,5-dimethylphenol) and the crude workup is wet.

The "Salting Out" Protocol

Do not rely solely on drying agents for bulk water removal. The solubility of water in cyclohexanol derivatives is non-negligible.

Step-by-Step Methodology:

  • Phase Separation: If a distinct aqueous layer exists, separate it immediately.

  • Brine Wash (Critical): Wash the organic phase with saturated NaCl (brine).

    • Mechanism:[1][2][3][4][5][6][7][8][9] This increases the ionic strength of the aqueous phase, driving dissolved organic alcohol back into the organic layer and pulling dissolved water out of the organic layer (Salting Out).

  • Predrying: Add anhydrous Magnesium Sulfate (

    
    ).
    
    • Why:

      
       is neutral and has a high capacity. Do not use 
      
      
      
      , as it can form complexes with alcohols, trapping your product.
  • Filtration: Filter off the hydrated solid.

  • Polishing: For high-purity applications (<500 ppm

    
    ), store over activated 3Å Molecular Sieves for 24 hours.
    
Workflow Visualization: Purification Logic

PurificationWorkflow Start Crude 3,5-DMC (Wet) CheckLayer Visible Aqueous Layer? Start->CheckLayer SepFunnel Physical Separation (Separatory Funnel) CheckLayer->SepFunnel Yes Brine Wash with Saturated NaCl (Salting Out) CheckLayer->Brine No (Dissolved only) SepFunnel->Brine DryAgent Add Anhydrous MgSO4 (Neutral, High Capacity) Brine->DryAgent Filter Filter Solids DryAgent->Filter SpecCheck Target Water Content? Filter->SpecCheck Sieves Store over 3Å Sieves (24-48 hrs) SpecCheck->Sieves Ultra-Dry (<100 ppm) Distill Vacuum Distillation (<100°C) SpecCheck->Distill Standard (<0.5%) Final Dry 3,5-DMC Sieves->Final Distill->Final

Figure 1: Decision matrix for removing bulk vs. trace water from crude reaction mixtures.

Module 2: Reaction Engineering (Azeotropic Water Removal)

Scenario: You are using 3,5-DMC as a reagent (e.g., in an esterification or ketal formation) and need to remove water during the reaction to drive equilibrium.

The Dean-Stark Protocol

Because 3,5-DMC boils relatively high (~183°C), you cannot simply boil off water without risking product degradation. You must use an azeotropic entrainer .

Entrainer Selection Table:

SolventBoiling Point (°C)Azeotrope with Water (°C)Compatibility
Toluene 110.685.0Excellent. High enough BP to drive kinetics, low enough to prevent alcohol dehydration.
Cyclohexane 80.769.5Good. Safer toxicity profile, but lower reaction temperature (slower kinetics).
Benzene 80.169.4Avoid. Carcinogenic. No significant advantage over cyclohexane.
DCM 39.638.1Poor. Temperature too low for efficient esterification of secondary alcohols.

Operational Procedure:

  • Setup: Equip flask with a Dean-Stark trap and reflux condenser.

  • Solvent Ratio: Use Toluene in a 1:1 to 2:1 ratio (v/v) relative to the alcohol.

  • Reflux: Heat the oil bath to ~130°C (for Toluene) to ensure vigorous reflux.

  • Monitoring: Water will collect in the trap's lower phase.[4] The reaction is complete when water accumulation ceases.

  • Cooling: Cool to room temperature before stopping agitation to prevent back-flow.

Module 3: Troubleshooting & Critical Warnings

Ticket #992: "My product smells like olefins/alkenes."

Diagnosis: Unwanted Dehydration. You likely used an acidic drying agent (like


) or distilled at atmospheric pressure with trace acid present.

The Mechanism of Failure: Secondary alcohols like 3,5-DMC are prone to Acid-Catalyzed E1 Elimination .

  • Protonation: Acid (

    
    ) protonates the hydroxyl group, turning it into a good leaving group (
    
    
    
    ).[7][9]
  • Carbocation Formation: Water leaves, forming a secondary carbocation on the ring.[9]

  • Elimination: A base (even water) removes a neighboring proton, forming the double bond (3,5-dimethylcyclohexene).[2]

Visualizing the Risk: Dehydration Pathway

DehydrationRisk Alcohol This compound (Secondary Alcohol) Intermed Protonated Alcohol (-OH2+) Alcohol->Intermed + H+ Acid Acid Catalyst (H+, Heat) Carbocation Sec-Carbocation (Unstable Intermediate) Intermed->Carbocation - H2O Water H2O (Byproduct) Intermed->Water Water released Product 3,5-Dimethylcyclohexene (Olefin Impurity) Carbocation->Product - H+ (Elimination)

Figure 2: The E1 elimination pathway.[3] This reaction is irreversible under drying conditions and must be prevented by avoiding acidic environments.

Frequently Asked Questions (FAQ)

Q: Can I use Molecular Sieves directly in the reaction flask? A: Yes. Activated 3Å or 4Å sieves can be added to the reaction mixture (e.g., during urethane formation) to scavenge water in situ. Ensure they are activated (heated to 300°C under vacuum) beforehand.

  • Warning: Do not use powdered sieves if you have high viscosity, as filtration becomes difficult.

Q: Why not use Calcium Hydride (


)? 
A: 

is effective but basic. While secondary alcohols are generally stable to base, prolonged reflux with

can lead to alkoxide formation, which might complicate downstream workup or cause isomerization if ketones are present as impurities.

or Sieves are safer for this specific substrate.

Q: My product solidified after drying. Is this normal? A: Yes. This compound has a melting point around room temperature (isomers vary, but pure trans-trans isomers can be solid). If it solidifies, gently melt it (warm water bath, <50°C) to filter off the drying agent. Do not overheat.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013. (Specific data on drying agents and solvent compatibility).

  • Lide, D. R.CRC Handbook of Chemistry and Physics, 84th Ed. CRC Press, 2003.
  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012.

Sources

Technical Support Center: 3,5-Dimethylcyclohexanol (Commercial Grade)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Technical Inquiry / Troubleshooting Subject: Impurity Profiling & Troubleshooting Guide for Commercial 3,5-Dimethylcyclohexanol Assigned Specialist: Senior Application Scientist

Executive Summary: The "Hidden" Complexity

Commercial this compound is rarely a single pure compound. It is typically produced via the catalytic hydrogenation of 3,5-dimethylphenol (3,5-xylenol). Consequently, its impurity profile is dictated by the kinetics of this reduction.

Users often encounter three distinct categories of "failure" in their experiments linked to this material:

  • Stoichiometric Errors: Due to variable isomeric ratios (molecular weight is the same, but reactivity differs).

  • Side-Reaction Interference: Caused by unreacted phenolic starting material or ketone intermediates.

  • Spectroscopic Confusion: NMR spectra that appear "messy" due to overlapping conformer signals.

This guide provides the diagnostic tools and purification protocols required to standardize your material.

Section 1: The Impurity Matrix

The following table summarizes the most common impurities found in commercial supplies, ranging from 90% to 98% purity grades.

ImpurityOriginDetection MethodImpact on ExperimentsRemoval Strategy
3,5-Dimethylphenol Unreacted Starting MaterialUV-Vis (strong absorption), Smell (tarry/medicinal), TLC (stains with FeCl₃)Quenches radical reactions; acidic proton interferes with bases; cytotoxicity in bio-assays.Alkaline wash (NaOH)
3,5-Dimethylcyclohexanone Reaction IntermediateIR (1710 cm⁻¹), ¹³C NMR (~210 ppm)Reacts with nucleophiles; alters redox potential.NaBH₄ reduction
Stereoisomers (Diastereomers) Hydrogenation KineticsGC (split peaks), ¹H NMR (complex multiplets)Variable binding affinity in docking studies; different crystallization behavior.High-efficiency fractional distillation or prep-HPLC
3,5-Dimethylcyclohexane Over-reductionGC (early eluting), NMR (lack of -CH-O signal)Diluent effect (inert); lowers boiling point.Fractional distillation

Section 2: Visualizing the Origin of Impurities

To understand why these impurities exist, one must visualize the hydrogenation pathway. The reaction does not proceed directly from A to B; it passes through a ketone intermediate and can "overshoot" to the alkane.

HydrogenationPathway Phenol 3,5-Dimethylphenol (Starting Material) Ketone 3,5-Dimethylcyclohexanone (Intermediate) Phenol->Ketone + 2 H₂ (Catalyst: Ni or Pd/C) Alcohol This compound (Target Product) Ketone->Alcohol + H₂ (Reversible) Alkane 3,5-Dimethylcyclohexane (Over-Reduction) Ketone->Alkane Direct Hydrogenolysis Alcohol->Alkane + H₂ (High Temp/Press)

Figure 1: Reaction pathway showing the origin of ketonic and phenolic impurities during synthesis.

Section 3: Troubleshooting Guides (Q&A)

Topic A: Stereochemical Confusion

Q: My NMR spectrum shows multiple sets of peaks for the methine proton. Is my sample contaminated?

A: Not necessarily. You are likely observing a mixture of diastereomers . Because the methyl groups at positions 3 and 5 are fixed relative to the hydroxyl at position 1, commercial hydrogenation yields a mix of cis and trans isomers.

  • Thermodynamic Product: All substituents equatorial (most stable).

  • Kinetic Products: Various axial/equatorial combinations.

Diagnostic Protocol (GC-FID):

  • Column: Rtx-5 or HP-5 (non-polar capillary column).

  • Method: Start at 80°C (hold 2 min) → Ramp 10°C/min to 200°C.

  • Result: You will likely see 2-3 distinct peaks eluting close together. These are the isomers, not foreign contaminants.

Topic B: Phenolic Contamination

Q: My product has a faint pink hue and a "medicinal" odor. It also inhibits my enzymatic assay.

A: This indicates the presence of 3,5-Dimethylphenol .[1] Phenols are potent inhibitors of many enzymes and can act as radical scavengers, disrupting oxidative chemistries. Even 0.5% contamination is significant.

Purification Protocol: The Alkaline Wash Rationale: Phenols are acidic (pKa ~10), while cyclohexanols are neutral (pKa ~16). We can selectively deprotonate the phenol to make it water-soluble.

  • Dissolve: Dissolve 10 g of crude material in 50 mL of Diethyl Ether or Ethyl Acetate.

  • Wash 1 (Alkaline): Extract with 20 mL of 2M NaOH (aq). The phenol converts to sodium phenoxide and moves to the aqueous layer. Caution: The aqueous layer may turn dark/brown (oxidized phenoxides).

  • Wash 2 (Alkaline): Repeat with fresh 2M NaOH.

  • Wash 3 (Neutralization): Wash the organic layer with Brine (saturated NaCl) to remove excess base.

  • Dry & Concentrate: Dry over MgSO₄, filter, and evaporate the solvent.

Topic C: Carbonyl Interference

Q: I see a small peak at 1710 cm⁻¹ in my IR spectrum. How do I remove it?

A: This is 3,5-Dimethylcyclohexanone . It forms if the hydrogenation was incomplete or if the alcohol oxidized during storage.

Purification Protocol: Borohydride "Cleanup" Rationale: We chemically reduce the ketone impurity back into the desired alcohol.

  • Prepare: Dissolve the impure alcohol in Methanol (10 mL per gram).

  • React: Add 0.1 equivalents of Sodium Borohydride (NaBH₄) slowly at 0°C.

  • Monitor: Stir at room temperature for 30 minutes. Check IR or TLC for disappearance of the ketone.

  • Quench: Carefully add dilute HCl or saturated NH₄Cl to destroy excess borohydride.

  • Extract: Extract with ether, wash with water, and dry.

Section 4: Decision Logic for Purification

Use this logic tree to determine the necessary purification steps for your specific batch.

TroubleshootingTree Start Analyze Commercial Sample (GC / TLC / IR) CheckPhenol Is there UV abs or Phenolic Odor? Start->CheckPhenol ActionPhenol Perform Alkaline Wash (2M NaOH) CheckPhenol->ActionPhenol Yes CheckKetone Is there IR peak at 1710 cm⁻¹? CheckPhenol->CheckKetone No ActionPhenol->CheckKetone ActionKetone NaBH₄ Reduction CheckKetone->ActionKetone Yes CheckIsomer Is single isomer required? CheckKetone->CheckIsomer No ActionKetone->CheckIsomer ActionIsomer High-Plate Fractional Distillation or Prep-HPLC CheckIsomer->ActionIsomer Yes Ready Material Ready for Use CheckIsomer->Ready No ActionIsomer->Ready

Figure 2: Decision matrix for purifying commercial this compound.

References

  • Synthesis & Hydrogenation Pathways

    • Hydrogenation of phenol.[2][3][4] US Patent 3965187A. (Discusses catalyst efficiency and phenolic impurities).

    • Preparation method of 3,5-dimethylphenol.[1] CN Patent 104761435A. (Details the precursor synthesis which dictates the impurity profile).

  • Stereochemistry & Isomerism

    • Cis,trans,trans-3,5-dimethylcyclohexanol Properties.[5][6] VulcanChem Compound Database. (Explains the specific spatial arrangement of methyl/hydroxyl groups).

    • Separation and purification of cis and trans isomers. US Patent 3880925A. (Provides context on separating cyclohexane derivatives).

  • Safety & Handling

    • Safety Data Sheet: this compound.[7] TCI Chemicals. (Official hazard classification and handling).

    • Safety Data Sheet: Cyclohexanol.[7][8][9][10] Carl Roth.[8] (General handling for cyclohexanol class compounds).

Sources

Navigating the Complexities of 3,5-Dimethylcyclohexanol Isomeric Mixtures: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analysis of 3,5-dimethylcyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development who encounter the challenges of interpreting complex NMR spectra arising from diastereomeric and conformational isomers of this molecule. Here, we provide in-depth troubleshooting advice and FAQs to navigate these complexities with confidence.

The Challenge: Stereoisomers and Conformational Dynamics

The primary difficulty in analyzing this compound lies in its existence as a mixture of stereoisomers (cis and trans diastereomers), each of which can adopt multiple chair conformations. This results in a superposition of NMR spectra, leading to signal overlap and making straightforward interpretation challenging. The proton NMR spectra of substituted cyclohexanes can be difficult to interpret due to small chemical shift differences between ring protons, which, combined with spin-spin splitting, creates complex signal patterns.[1]

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why does my ¹H NMR spectrum of this compound show a multitude of overlapping signals?

A1: The complexity arises from the presence of multiple chemical species in equilibrium. Specifically, you are observing signals from:

  • Diastereomers: You likely have a mixture of cis-3,5-dimethylcyclohexanol and trans-3,5-dimethylcyclohexanol. These are distinct molecules with different chemical and physical properties, including unique NMR spectra.

  • Conformational Isomers (Conformers): Each diastereomer undergoes rapid ring-flipping at room temperature, creating an equilibrium of different chair conformations. For instance, in the trans isomer, one conformer will have both methyl groups in equatorial positions, while the other will have them in axial positions. The diequatorial conformation is generally more stable.[2] The observed spectrum is a population-weighted average of these conformers.

This combination of diastereomers and their respective conformers leads to a crowded spectrum where many signals overlap, particularly in the aliphatic region (1.0-2.5 ppm).

Q2: How can I differentiate between the cis and trans isomers in my NMR spectrum?

A2: Distinguishing between the cis and trans isomers requires a careful analysis of chemical shifts and coupling constants, often aided by 2D NMR techniques.

  • Chemical Shifts: The orientation of the hydroxyl and methyl groups (axial vs. equatorial) significantly influences the chemical shifts of the ring protons. Protons in an axial position are typically shielded (shifted to a lower ppm value) compared to their equatorial counterparts. The chemical shifts of the methyl groups can also be indicative of their orientation.[3]

  • Coupling Constants (³JHH): The magnitude of the coupling constant between adjacent protons (vicinal coupling) is dependent on the dihedral angle between them, as described by the Karplus relationship. This is a powerful tool for determining the relative stereochemistry. For example, a large coupling constant (typically 8-13 Hz) is observed between two axial protons (¹Hₐₓ-¹Hₐₓ), while smaller coupling constants (1-5 Hz) are seen for axial-equatorial (¹Hₐₓ-¹Hₑq) and equatorial-equatorial (¹Hₑq-¹Hₑq) interactions. By analyzing the multiplicity of the proton attached to the carbon bearing the hydroxyl group (the carbinol proton), you can deduce its orientation and, by extension, the stereochemistry of the isomer.

G cluster_trans Trans Isomer cluster_cis Cis Isomer trans_eq Diequatorial (More Stable) trans_ax Diaxial (Less Stable) trans_eq->trans_ax Ring Flip cis_ax_eq Axial-Equatorial cis_eq_ax Equatorial-Axial cis_ax_eq->cis_eq_ax Ring Flip Mixture This compound Mixture Mixture->trans_eq Contains Mixture->cis_ax_eq Contains

Q3: The hydroxyl proton signal in my spectrum is broad and its chemical shift seems variable. Why is this, and can I improve it?

A3: The broadening and variable chemical shift of the hydroxyl (-OH) proton are due to chemical exchange with other protic substances in the sample, such as trace amounts of water or acid.[4][5] The rate of this exchange affects the appearance of the signal.

To confirm the identity of the -OH peak and often sharpen it, you can perform a D₂O shake experiment .

  • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃).

  • Add a single drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for about 30 seconds to ensure mixing. The D₂O does not need to be fully miscible.[6]

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The hydroxyl proton will exchange with the deuterium from D₂O, and its signal will disappear from the spectrum.[6][7] A new, often broad, signal for HOD may appear around 4.7 ppm in CDCl₃.

Q4: My methyl group signals are not sharp doublets as I would expect. What does this indicate?

A4: The appearance of the methyl signals provides valuable information about the conformational dynamics of the cyclohexane ring.

  • Sharp Doublets: If you observe sharp doublets for the methyl groups, it suggests that the ring is conformationally locked or that one conformer is significantly more stable and therefore predominates.

  • Broadened Signals or Multiple Doublets: If the signals are broadened or you see more than two doublets, this indicates that the molecule is undergoing a ring flip at a rate that is intermediate on the NMR timescale. You are observing an average of the axial and equatorial environments. In some cases, cooling the sample can slow down this exchange and resolve the individual signals for each conformer.

Q5: What is the best approach for assigning the complex ring proton signals?

A5: For unambiguous assignment of the cyclohexane ring protons, a combination of 1D and 2D NMR experiments is highly recommended.

G A Acquire ¹H NMR C Perform D₂O Shake A->C Identify -OH proton D Acquire COSY Spectrum A->D Establish H-H connectivity B Acquire ¹³C NMR & DEPT F Integrate and Analyze Data B->F C->F E Acquire NOESY/ROESY Spectrum D->E Determine through-space correlations for stereochemistry D->F E->F

  • ¹H NMR: Provides the initial overview of proton chemical shifts and coupling patterns.

  • ¹³C NMR with DEPT (Distortionless Enhancement by Polarization Transfer): The ¹³C NMR spectrum will show the number of unique carbon environments. A DEPT experiment will further differentiate between CH, CH₂, and CH₃ groups. For example, the equatorial methyl carbons in related compounds typically appear around 22.3 ppm.[8]

  • COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other (typically through 2-3 bonds).[9] Cross-peaks in the COSY spectrum connect coupled protons, allowing you to "walk" around the cyclohexane ring and establish the connectivity of the proton network.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are bonded. This is crucial for determining stereochemistry. For example, a NOESY cross-peak between a methyl group and a ring proton would indicate that they are on the same face of the ring (i.e., both axial or both equatorial). Strong NOE signals are often observed between groups that are spatially close.[10]

The following table provides approximate ¹H NMR chemical shift ranges for the different types of protons in this compound. Note that the exact values will depend on the specific isomer, conformation, and solvent.

Proton TypeAxial Position (ppm)Equatorial Position (ppm)
H-C-O (Carbinol) ~3.9 - 4.2~3.4 - 3.7
H-C-CH₃ ~1.5 - 1.8~1.8 - 2.1
Ring CH₂ ~1.0 - 1.6~1.6 - 2.0
Methyl (CH₃) ~0.8 - 1.0~0.9 - 1.2

Note: These are generalized ranges and can vary.

Advanced Troubleshooting: When Standard Methods Are Not Enough

Q6: I have performed all the standard experiments, but the spectra are still too complex to interpret definitively. What's next?

A6: In cases of extreme spectral overlap, you may need to employ more advanced techniques or computational methods.

  • Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can help to resolve signals from different conformers. At low temperatures, the ring flip can be "frozen out," leading to sharp signals for each individual conformer.

  • Computational Chemistry: Quantum mechanical calculations (e.g., using Density Functional Theory - DFT) can be used to predict the stable conformations of each isomer and their corresponding NMR chemical shifts and coupling constants.[11][12] These calculated parameters can then be compared to your experimental data to aid in assignment.

  • Lanthanide Shift Reagents: Although less common now, adding a lanthanide shift reagent can help to resolve overlapping signals by inducing large changes in the chemical shifts of protons close to the hydroxyl group.

By systematically applying these troubleshooting strategies and advanced analytical techniques, you can successfully unravel the complex NMR spectra of this compound mixtures and gain valuable insights into their stereochemical and conformational properties.

References

  • Study.com. (n.d.). The following is one cis,trans isomer of this compound. Complete the alternative chair conformations. Retrieved from [Link]

  • Lippmaa, E., et al. (1975). Carbon-13 chemical shifts and conformations of dimethylcyclohexanols. Organic Magnetic Resonance, 7(11), 571-576.
  • Roberts, J. D., & Caserio, M. C. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Retrieved from [Link]

  • Meszaros, C., et al. (2003). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 41(10), 805-810.
  • Harned, A. (2015). NMR and Stereochemistry. University of Minnesota.
  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]

  • Mary, Y. S., et al. (2022). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Journal of Molecular Structure, 1248, 131448.
  • Nanalysis. (2017). To D2O or not to D2O? Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supporting Information. Retrieved from [Link]

  • SlideShare. (n.d.). Stereochemistry of cyclohexane. Retrieved from [Link]

  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of the hydroxyl protons of 0.5 M 3OMG in D2O solution at... Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational properties of 1-methyl-1-germacyclohexane: Low-temperature NMR and quantum chemical calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of thermodynamic and NMR properties of some cyclohexane derivatives. Retrieved from [Link]

  • Frontiers. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for... Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007). Proton NMR Assignment Tools - The D2O Shake. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from [Link]

  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • PubChem. (n.d.). 3,3,5-Trimethylcyclohexanol. Retrieved from [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Retrieved from [Link]

  • ResearchGate. (n.d.). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Reactivity: 3,5-Dimethylcyclohexanol vs. 4-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of how molecular structure dictates reactivity is paramount. This guide provides an in-depth comparison of the reactivity of two closely related substituted cyclohexanols: 3,5-dimethylcyclohexanol and 4-methylcyclohexanol. By examining their structural and stereochemical differences, we can elucidate the underlying principles governing their behavior in common organic transformations. This analysis is grounded in established chemical principles and supported by experimental protocols to provide a practical framework for laboratory applications.

Structural and Stereochemical Considerations

At first glance, this compound and 4-methylcyclohexanol are simple isomers. However, the positioning of their methyl substituents creates significant differences in their steric and electronic environments, which in turn dictates their reactivity.

  • 4-Methylcyclohexanol exists as cis and trans isomers, where the methyl and hydroxyl groups are on the same or opposite faces of the cyclohexane ring, respectively. In the more stable chair conformation, the substituents prefer to occupy equatorial positions to minimize steric strain. For trans-4-methylcyclohexanol, both the hydroxyl and methyl groups can be equatorial. In the cis isomer, one group must be axial while the other is equatorial.

  • This compound also possesses multiple stereoisomers. The relative positions of the two methyl groups and the hydroxyl group lead to a more complex stereochemical landscape. The key distinction is the presence of two methyl groups, which can create significant steric hindrance around the hydroxyl group, depending on the specific isomer. For instance, in the all-cis isomer (hydroxyl and both methyls on the same face), the hydroxyl group's accessibility is significantly impeded.

The differing substitution patterns are the primary determinants of the reactivity differences we will explore.

Comparative Reactivity in Key Transformations

We will now examine the reactivity of these two alcohols in three common and informative reactions: oxidation, esterification, and dehydration.

Oxidation to the Corresponding Cyclohexanone

The oxidation of a secondary alcohol to a ketone is a fundamental transformation. The rate of this reaction is highly sensitive to steric hindrance around the hydroxyl group.

Theoretical Basis: The mechanism of oxidation, for instance with chromic acid, involves the formation of a chromate ester intermediate. The rate-determining step is often the removal of the hydrogen atom from the carbon bearing the hydroxyl group by a base. Steric hindrance can impede both the formation of the chromate ester and the approach of the base.

Expected Outcome: 4-Methylcyclohexanol is expected to undergo oxidation more readily than this compound. The single methyl group at the 4-position exerts minimal steric influence on the hydroxyl group at the 1-position. In contrast, the two methyl groups in this compound, particularly in certain stereoisomers, can significantly shield the hydroxyl group, slowing down the reaction rate.

Experimental Protocol: Comparative Oxidation of this compound and 4-Methylcyclohexanol

This protocol outlines a method to compare the relative rates of oxidation.

Materials:

  • This compound (mixture of isomers)

  • 4-Methylcyclohexanol (mixture of isomers)

  • Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid)

  • Acetone (reagent grade)

  • Isopropanol (for quenching)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Gas chromatograph (GC) with a suitable column (e.g., DB-5)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of this compound and 4-methylcyclohexanol in acetone. Place the flasks in an ice bath to maintain a constant temperature.

  • Initiation of Oxidation: To each flask, add Jones reagent dropwise with stirring until the orange-brown color of the Cr(VI) species persists, indicating that the alcohol has been consumed.

  • Monitoring the Reaction: At regular time intervals (e.g., every 2 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching and Workup: Immediately quench the aliquot with a small amount of isopropanol. Dilute the quenched aliquot with water and extract the organic components with dichloromethane. Dry the organic layer over anhydrous sodium sulfate.

  • GC Analysis: Analyze the organic extract by gas chromatography to determine the relative amounts of the starting alcohol and the product ketone.

  • Data Analysis: Plot the concentration of the starting material versus time for both reactions. The initial rate of reaction can be determined from the slope of this curve.

Data Presentation:

Time (min)4-Methylcyclohexanol Remaining (%)This compound Remaining (%)
0100100
28595
47290
66086
85082
104278

Note: The data presented are illustrative and will vary based on specific reaction conditions.

Workflow for Comparative Oxidation:

cluster_prep Reaction Preparation cluster_reaction Oxidation cluster_analysis Analysis A Dissolve Alcohols in Acetone C Place in Ice Bath A->C B Equimolar Amounts of This compound and 4-Methylcyclohexanol B->A D Add Jones Reagent Dropwise C->D E Withdraw Aliquots at Time Intervals D->E F Quench with Isopropanol E->F G Extract with Dichloromethane F->G H Analyze by GC G->H I Plot Concentration vs. Time H->I

Caption: Workflow for the comparative oxidation of substituted cyclohexanols.

Esterification

Esterification, particularly acid-catalyzed esterification with a carboxylic acid (Fischer esterification), is another reaction sensitive to steric effects around the hydroxyl group.

Theoretical Basis: The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol's hydroxyl group. The tetrahedral intermediate then eliminates water to form the ester. Steric hindrance around the hydroxyl group can hinder its approach to the protonated carboxylic acid.

Expected Outcome: Similar to oxidation, 4-methylcyclohexanol is expected to undergo esterification more rapidly than this compound. The less hindered hydroxyl group of 4-methylcyclohexanol will more readily attack the electrophilic carbonyl carbon of the carboxylic acid.

Dehydration

Acid-catalyzed dehydration of alcohols proceeds via an E1 or E2 mechanism, leading to the formation of alkenes. The regioselectivity and stereoselectivity of this reaction are influenced by the structure of the alcohol.

Theoretical Basis:

  • E1 Mechanism: The reaction proceeds through a carbocation intermediate. The stability of the carbocation is a key factor. Zaitsev's rule generally predicts that the more substituted alkene will be the major product.

  • E2 Mechanism: This is a concerted reaction where a base removes a proton anti-periplanar to the leaving group (the protonated hydroxyl group). The geometry of the cyclohexane ring plays a crucial role in determining which protons are accessible for abstraction.

Expected Outcome:

  • 4-Methylcyclohexanol: Dehydration will likely proceed via an E1 mechanism, forming a secondary carbocation. The major product will be 1-methylcyclohexene (the more substituted, Zaitsev product), with a smaller amount of 4-methylcyclohexene.

  • This compound: The dehydration of this compound can lead to a more complex mixture of products. The stability of the potential carbocation intermediates and the availability of anti-periplanar protons for an E2-like elimination will depend on the stereochemistry of the starting alcohol. The presence of the methyl groups can influence the regioselectivity of the double bond formation.

Reaction Pathway for Dehydration:

cluster_4_methyl Dehydration of 4-Methylcyclohexanol cluster_3_5_dimethyl Dehydration of this compound A 4-Methylcyclohexanol B Protonation of OH A->B C Loss of H2O to form Secondary Carbocation B->C D Proton Abstraction C->D E 1-Methylcyclohexene (Major Product) D->E Zaitsev F 4-Methylcyclohexene (Minor Product) D->F Hofmann G This compound H Protonation of OH G->H I Loss of H2O to form Secondary Carbocation H->I J Proton Abstraction I->J K Mixture of Dimethylcyclohexenes J->K

Caption: Generalized dehydration pathways for the two cyclohexanols.

Conclusion

The seemingly minor structural difference between this compound and 4-methylcyclohexanol leads to significant and predictable differences in their chemical reactivity. The increased steric hindrance around the hydroxyl group in this compound, conferred by the two methyl substituents, generally results in slower reaction rates for transformations involving this functional group, such as oxidation and esterification, when compared to the less hindered 4-methylcyclohexanol. Furthermore, the substitution pattern in this compound can lead to a more complex product distribution in reactions like dehydration.

For chemists engaged in synthesis and drug development, this comparative analysis underscores the critical importance of considering not just the functional groups present in a molecule, but also their steric and electronic environment. This understanding is essential for predicting reaction outcomes, optimizing reaction conditions, and ultimately, designing efficient and selective synthetic routes.

References

  • This guide synthesizes fundamental principles of organic chemistry. For further reading on reaction mechanisms and stereochemistry, consult a standard organic chemistry textbook.

A Comparative Analysis of 3,5-Dimethylcyclohexanol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of stereoisomerism is paramount. The subtle rearrangement of atoms in three-dimensional space can dramatically alter a molecule's physicochemical properties, biological activity, and spectroscopic signature. This guide provides an in-depth comparative analysis of the isomers of 3,5-dimethylcyclohexanol, offering experimental data and theoretical insights to aid in their identification, separation, and application.

The Stereoisomers of this compound: An Introduction

This compound possesses three chiral centers, giving rise to a number of stereoisomers. These can be broadly categorized into cis and trans diastereomers, based on the relative orientation of the two methyl groups. Within these categories, further isomerism exists based on the orientation of the hydroxyl group. The most stable conformations are typically chair forms, where substituents can occupy either axial or equatorial positions to minimize steric strain. Understanding the principles of conformational analysis is crucial for interpreting the properties of these isomers. Generally, substituents prefer the more spacious equatorial position to avoid 1,3-diaxial interactions, which are a significant source of steric strain.[1]

The chair conformations of a cis,trans isomer of this compound illustrate the dynamic equilibrium between different spatial arrangements.[2][3] The relative stability of these conformers, and thus the overall properties of the isomer, is determined by the energetic favorability of the substituent positions.

Physicochemical Properties: A Tale of Two Isomers

PropertyMixture of Isomerscis,trans,trans-3,5-Dimethylcyclohexanol
CAS Number 5441-52-1[4][5][6][7]17373-17-0
Boiling Point (°C) 185-186[4][5][6]187
Melting Point (°C) 11-12[5][6]-
Density (g/mL at 25°C) 0.892[5][6]0.893
Refractive Index (n20/D) 1.455[5][6]1.451

Note: Data for the mixture of isomers is compiled from various commercial sources. Data for cis,trans,trans-3,5-dimethylcyclohexanol is from specialized chemical databases.

The slight variations in boiling point, density, and refractive index underscore the impact of stereochemistry on intermolecular forces. These differences, though subtle, are critical for developing effective separation protocols.

Spectroscopic Fingerprints: Differentiating the Isomers

Spectroscopic techniques provide the most powerful tools for distinguishing between the isomers of this compound. Each isomer presents a unique spectral signature based on the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: A Clear Distinction

Carbon-13 NMR spectroscopy is particularly effective for differentiating between the isomers due to the sensitivity of carbon chemical shifts to the steric environment. A seminal study on the ¹³C NMR of dimethylcyclohexanols provides valuable data for this comparison.[8] The chemical shifts of the ring carbons are influenced by the axial or equatorial orientation of the methyl and hydroxyl groups.

Carboncis-3,5-Dimethylcyclohexanol (ppm)trans-3,5-Dimethylcyclohexanol (ppm)
C1 (CH-OH) 66.471.1
C2, C6 43.145.9
C3, C5 28.132.4
C4 44.944.3
CH₃ 22.522.8

Data extracted from "Carbon-13 chemical shifts and conformations of dimethylcyclohexanols".[8]

The upfield shift of the C1 carbon in the cis isomer compared to the trans isomer is a key diagnostic feature. This is attributable to the greater steric shielding experienced by the carbon atom in the cis configuration.

¹H NMR: Unraveling Proton Environments

Infrared (IR) Spectroscopy

The IR spectra of the this compound isomers are expected to be broadly similar, with characteristic absorptions for the O-H and C-O stretching vibrations. However, subtle differences in the position and shape of these bands can arise from variations in hydrogen bonding and the conformational rigidity of the isomers. The C-O stretching band, typically found in the 1260-1000 cm⁻¹ region, can be particularly informative. The exact frequency can be influenced by whether the hydroxyl group is in an axial or equatorial position.

Mass Spectrometry (MS)

In mass spectrometry, the isomers of this compound will exhibit the same molecular ion peak (m/z 128). However, the fragmentation patterns may differ due to the varying stereochemistry influencing the stability of the resulting fragment ions. Common fragmentation pathways for cyclic alcohols include the loss of water (M-18), loss of a methyl group (M-15), and ring cleavage. The relative intensities of these fragment ions can provide clues to the stereochemistry of the parent molecule.

Experimental Protocols: Synthesis, Separation, and Characterization

Synthesis of a this compound Isomer Mixture

A common method for synthesizing a mixture of this compound isomers is the catalytic hydrogenation of 3,5-dimethylphenol or 3,5-dimethylcyclohexanone.[8]

Workflow for Synthesis:

cluster_synthesis Synthesis of this compound Isomer Mixture Start Start Dissolve Dissolve 3,5-dimethylphenol in a suitable solvent (e.g., ethanol) Start->Dissolve Add_Catalyst Add a hydrogenation catalyst (e.g., Pd/C or PtO₂) Dissolve->Add_Catalyst Hydrogenate Hydrogenate under pressure (e.g., 50 psi H₂) at elevated temperature Add_Catalyst->Hydrogenate Filter Filter to remove catalyst Hydrogenate->Filter Evaporate Evaporate solvent Filter->Evaporate Product Mixture of this compound isomers Evaporate->Product

Caption: Workflow for the synthesis of a this compound isomer mixture.

Detailed Protocol:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3,5-dimethylphenol in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂).[8]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to approximately 50 psi with hydrogen and heat to a temperature of 50-70 °C. Maintain the reaction with vigorous stirring for several hours until hydrogen uptake ceases.

  • Workup: Cool the reaction mixture to room temperature and carefully vent the excess hydrogen. Filter the mixture through a pad of celite to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield a mixture of this compound isomers.

Separation of Isomers by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating the different isomers of this compound. The choice of the stationary phase is critical for achieving good resolution.

Workflow for GC Separation:

cluster_gc GC Separation of this compound Isomers Start Isomer Mixture Inject Inject sample into GC Start->Inject Separate Separation on a capillary column (e.g., PPE or PEG) Inject->Separate Detect Detection by FID or MS Separate->Detect Analyze Chromatogram with separated isomer peaks Detect->Analyze

Caption: Workflow for the GC separation of this compound isomers.

Detailed Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is required.

  • Column: A capillary column with a polar stationary phase, such as polyethylene glycol (PEG) or polyphenyl ether (PPE), is recommended for separating the isomers.[8] For preparative scale separation, a packed column with a stationary phase like Apiezon on Chromosorb can be used.[8]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min.

    • Detector Temperature: 280 °C

  • Sample Preparation: Dilute the isomer mixture in a suitable solvent (e.g., dichloromethane or diethyl ether) before injection.

  • Analysis: The different isomers will elute at different retention times, allowing for their quantification and, if coupled with a mass spectrometer, their individual mass spectra to be obtained.

Characterization by NMR Spectroscopy

Detailed Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer or isomer mixture in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment is typically sufficient.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. For more detailed structural elucidation, 2D NMR experiments such as COSY and HSQC can be employed to establish proton-proton and proton-carbon correlations.

  • Data Analysis: Process the spectra and compare the chemical shifts and coupling constants to literature values or theoretical predictions to assign the stereochemistry of the isomers.

Conclusion

The isomers of this compound, while structurally similar, exhibit distinct physicochemical and spectroscopic properties. A thorough understanding of these differences is essential for their effective separation, identification, and utilization in various research and development applications. This guide provides a foundational framework for the comparative analysis of these important chiral molecules, emphasizing the interplay between stereochemistry and observable chemical characteristics.

References

  • Study.com. (n.d.). The following is one cis,trans isomer of this compound. Complete the alternative chair conformations. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane.
  • Blunt, J. W., & Stothers, J. B. (1977). ¹³C N.M.R. spectra of steroids—a survey and commentary. Organic Magnetic Resonance, 9(8), 439-464.
  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, (mixture of isomers), 25mL. Retrieved from [Link]

Sources

Spectroscopic Differentiation of cis- and trans-3,5-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 3,5-dimethylcyclohexanol. It is designed for researchers requiring definitive structural assignment of these stereoisomers in synthetic or metabolic studies.

Executive Summary

The stereochemical assignment of this compound hinges on the orientation of the hydroxyl group relative to the dimethyl scaffold. In the thermodynamically preferred chair conformation, the two methyl groups at positions 3 and 5 occupy equatorial positions to minimize 1,3-diaxial strain.

  • cis-Isomer (Thermodynamic Product): The hydroxyl group is equatorial . (All-equatorial conformation).

  • trans-Isomer (Kinetic Product): The hydroxyl group is axial . (Methyls equatorial, OH axial).

Distinguishing these isomers requires analyzing the carbinol proton (


) coupling constants (

) and the

C chemical shifts affected by

-gauche shielding.

Conformational Analysis & Stability

To interpret the spectra, one must first understand the solution-state dynamics. The 3,5-dimethyl substitution pattern locks the cyclohexane ring into a specific chair conformation to avoid severe 1,3-diaxial interactions between the methyl groups.

The "Anomeric" Anchor
  • Scaffold: The 3,5-dimethyl groups are cis to each other in the standard diastereomer, allowing both to be equatorial . This "locks" the ring flipping; the alternative diequatorial-to-diaxial flip is energetically prohibitive (

    
     kcal/mol).
    
  • Variable: The Hydroxyl group at C1.

    • Equatorial OH (cis-isomer): No 1,3-diaxial interactions. Most stable.

    • Axial OH (trans-isomer): Two 1,3-diaxial interactions with protons at C3 and C5. Less stable by ~0.9 kcal/mol (A-value of OH).

Decision Logic for Assignment

The following flowchart illustrates the logical pathway for assigning stereochemistry based on raw spectral data.

G Start Unknown Isomer (this compound) HNMR 1H-NMR Analysis (Focus on H1 Carbinol Proton) Start->HNMR Splitting Analyze Splitting Pattern (J-coupling) HNMR->Splitting Wide Wide Multiplet (tt) J ≈ 10-12 Hz Splitting->Wide Large ax-ax coupling Narrow Narrow Multiplet (quintet) J ≈ 2-4 Hz Splitting->Narrow Small eq-ax/eq-eq coupling AssignCis ASSIGNMENT: cis-Isomer (OH Equatorial / H1 Axial) Wide->AssignCis AssignTrans ASSIGNMENT: trans-Isomer (OH Axial / H1 Equatorial) Narrow->AssignTrans CNMR Confirmation: 13C-NMR (Gamma-Gauche Effect) AssignCis->CNMR AssignTrans->CNMR End Cis: C3/C5 Downfield Trans: C3/C5 Upfield (Shielded) CNMR->End C3/C5 Shift Comparison

Figure 1: Decision tree for spectroscopic assignment of this compound isomers.

Spectroscopic Comparison

A. Proton NMR ( H-NMR)

The carbinol proton (


) is the definitive handle for assignment. Its chemical shift and multiplicity are dictated by its axial or equatorial orientation.
Featurecis-Isomer (Equatorial OH)trans-Isomer (Axial OH)Mechanistic Reason
H1 Orientation Axial (

)
Equatorial (

)
Ring locked by 3,5-dimethyls.
Chemical Shift (

)
~3.4 – 3.6 ppm (Upfield)~4.0 – 4.2 ppm (Downfield)Equatorial protons are deshielded by C-C bond anisotropy.
Multiplicity Triplet of Triplets (tt) Narrow Quintet / Broad Singlet Karplus relationship.
Coupling (

)

Hz

Hz

Hz

Hz
Axial-Axial coupling is large (

dihedral).
Width at Half-Height > 20 Hz < 10 Hz Sum of coupling constants.

Expert Insight: In the cis-isomer, the H1 proton is anti-periplanar to the axial protons at C2 and C6, resulting in two large couplings (~11 Hz). In the trans-isomer, the H1 proton is equatorial and has no anti-periplanar partners, resulting in only small gauche couplings (~3 Hz).

B. Carbon-13 NMR ( C-NMR)

Carbon NMR provides confirmation through steric compression effects (Gamma-gauche effect).

Carboncis-Isomer (Equatorial OH)trans-Isomer (Axial OH)Mechanistic Reason
C1 (Carbinol) ~70.5 ppm ~66.0 ppm Equatorial carbons generally resonate downfield.
C3 / C5 (Methyl-bearing) ~43.0 ppm ~39.5 ppm Key Diagnostic: Axial OH exerts a

-gauche shielding effect on C3/C5.
Methyl Groups ~22.5 ppm~22.0 ppmMinor differences.
C. Infrared Spectroscopy (IR)

While less definitive than NMR in dilute solution, IR shows shifts based on bond force constants and hydrogen bonding accessibility.

  • C-O Stretch:

    • cis (Equatorial C-O): ~1060–1070 cm⁻¹ (Stronger bond, higher frequency).

    • trans (Axial C-O): ~1035–1045 cm⁻¹ (Weaker bond, lower frequency).

  • O-H Stretch:

    • The equatorial OH (cis) is more sterically accessible and forms stronger intermolecular hydrogen bonds in concentrated samples, leading to a broader, lower-frequency O-H band compared to the more hindered axial OH.

Experimental Protocols

Protocol 1: Synthesis of Isomer Standards

To verify these assignments, it is best to generate samples enriched in each isomer using stereoselective reduction of 3,5-dimethylcyclohexanone.

A. Thermodynamic Control (Yields cis-Isomer)

  • Reagents: Sodium metal, Ethanol (Bouveault-Blanc reduction) or

    
    .
    
  • Mechanism: Equilibration allows the formation of the more stable all-equatorial product.

  • Procedure: Dissolve ketone in absolute ethanol. Add sodium metal in small pieces at reflux. Quench with water, extract with ether.

  • Result: >90% cis-3,5-dimethylcyclohexanol.

B. Kinetic Control (Yields trans-Isomer)

  • Reagents: L-Selectride® (Lithium tri-sec-butylborohydride) in THF at -78°C.

  • Mechanism: The bulky hydride reagent attacks from the less hindered equatorial face, forcing the oxygen into the axial position.

  • Procedure: Cool ketone/THF solution to -78°C. Add L-Selectride dropwise. Stir 1h. Oxidative workup (NaOH/H2O2).

  • Result: >90% trans-3,5-dimethylcyclohexanol.

Protocol 2: NMR Sample Preparation
  • Solvent:

    
     is standard. For resolution of overlapping signals, 
    
    
    
    (Benzene-d6) is recommended as it induces ASIS (Aromatic Solvent-Induced Shifts) that often separate methyl signals.
  • Concentration: 10-20 mg per 0.6 mL solvent.

  • Acquisition:

    • Set relaxation delay (

      
      ) to >2 seconds to ensure accurate integration of methyls.
      
    • Acquire at least 64 scans for clean

      
      C satellites if doing detailed analysis.
      

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Senda, Y., Ishiyama, J., & Imaizumi, S. (1975).[1] Carbon-13 chemical shifts and conformations of dimethylcyclohexanols. Tetrahedron, 31(13), 1601-1605. Link

  • H. Booth. (1969). Applications of 1H NMR spectroscopy to the conformational analysis of cyclic compounds. Progress in Nuclear Magnetic Resonance Spectroscopy, 5, 149-381. (Definitive review on coupling constants in cyclohexanes).
  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Link

  • LibreTexts Chemistry. (2022).[2] Axial and Equatorial Bonds in Cyclohexane. Link

Sources

Precision Analytics: Enantiomeric Excess Determination of 3,5-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stereochemical Prerequisite

Audience: Synthetic Chemists, Analytical Scientists, and Process Engineers.

Determining the enantiomeric excess (ee) of 3,5-dimethylcyclohexanol is not merely a separation challenge; it is a stereochemical logic puzzle. Unlike simple secondary alcohols, this molecule possesses three potential stereocenters (C1, C3, C5), creating a mixture of diastereomers and enantiomers.

Before selecting an analytical method, you must validate which isomer you are analyzing. The relative stereochemistry of the two methyl groups dictates chirality:

  • Cis-Methyls (Meso-Precursor): If the methyl groups at positions 3 and 5 are cis to each other, the molecule possesses a plane of symmetry passing through C1 and C4. Consequently, the resulting alcohols (axial or equatorial OH) are achiral (meso) . ee determination is undefined and irrelevant here.

  • Trans-Methyls (Chiral Pair): If the methyl groups are trans, the symmetry is broken. The resulting alcohols exist as enantiomeric pairs.[1] This guide focuses on quantifying the ee of the chiral trans-3,5-dimethylcyclohexanol isomers.

Stereochemical Decision Tree

The following diagram illustrates the critical stereochemical relationships that dictate your analytical strategy.

Stereochemistry Start This compound Sample CheckMe Relative Methyl Stereochemistry? Start->CheckMe CisMe Cis-3,5-Dimethyl (Syn relationship) CheckMe->CisMe NMR J-coupling confirms Cis TransMe Trans-3,5-Dimethyl (Anti relationship) CheckMe->TransMe NMR J-coupling confirms Trans MesoAx Axial-OH Isomer (MESO - Achiral) CisMe->MesoAx MesoEq Equatorial-OH Isomer (MESO - Achiral) CisMe->MesoEq ChiralPair Chiral Enantiomers (Target for EE) TransMe->ChiralPair Action STOP: No EE exists. MesoAx->Action MesoEq->Action Method PROCEED: Select Analytical Method ChiralPair->Method

Figure 1: Stereochemical logic flow. Enantiomeric excess determination is only valid for the trans-methyl series.

Comparative Method Analysis

For the chiral trans-isomers, three primary methodologies exist. The choice depends on sample volatility, UV activity, and the need for absolute configuration assignment.

FeatureMethod A: Chiral GC Method B: Chiral HPLC Method C: 19F-NMR (Mosher)
Primary Mechanism Inclusion complexation (Cyclodextrin)H-bonding &

-

stacking (Polysaccharide)
Diastereomeric chemical shift difference
Sample Prep Minimal (Dilute & Shoot)High (Derivatization required)High (Derivatization required)
Throughput High (20-40 min/run)Medium (30-60 min/run)Low (Synthesis + NMR time)
Detection FID (Universal for organics)UV (Requires chromophore)19F Signal (Very Clean)
Resolution (

)
Typically > 2.0 (Baseline)Variable (Depends on derivative)Excellent (

ppm)
Best For Routine QC / High Throughput Preparative Separation Absolute Configuration Assignment

Method A: Chiral Gas Chromatography (The Gold Standard)

Expert Insight: Cyclic alcohols like menthol and dimethylcyclohexanol interact strongly with cyclodextrin-based stationary phases. The cavity of the cyclodextrin discriminates based on the 3D shape of the ring. This is the preferred method due to the volatility of this compound.

Recommended Column
  • Phase:

    
    -DEX 120 (Permethylated 
    
    
    
    -cyclodextrin in SPB-35 polyimide).
  • Alternative: Rt-bDEXsm (Restek).

  • Why: The

    
    -cyclodextrin cavity size matches the cyclohexane ring dimensions, maximizing enantiomeric discrimination.
    
Experimental Protocol
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of DCM or Methanol.

  • Instrument: GC-FID (Split ratio 50:1).

  • Carrier Gas: Helium or Hydrogen (Constant linear velocity: 30 cm/sec).

  • Temperature Program:

    • Initial: 80°C (Hold 2 min) - Ensures focusing of the alcohol.

    • Ramp: 2°C/min to 140°C. (Slow ramp is critical for isomer separation).

    • Final: 200°C (Burn out).

  • Data Analysis:

    • The trans-isomers typically elute after the cis-meso isomers due to boiling point and shape differences.

    • Calculate ee using area normalization:

      
      .
      

Method B: Chiral HPLC (Derivatization Required)

Expert Insight: this compound lacks a UV chromophore (cutoff < 200 nm). Direct HPLC is impossible with standard UV detectors. You must derivatize the hydroxyl group to introduce a "handle" for both detection and chiral recognition (via


-

interactions).
Derivatization Protocol (3,5-Dinitrobenzoate)

This derivative is chosen because the electron-deficient dinitrobenzene ring interacts strongly with the electron-rich aromatic rings of standard chiral columns (Chiralpak series).

  • Reaction:

    • Mix 10 mg this compound with 15 mg 3,5-dinitrobenzoyl chloride in 1 mL dry Pyridine.

    • Heat at 60°C for 30 minutes.

    • Quench with water, extract into hexane, and dry over

      
      .
      
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

    • Note: Low polarity (high hexane) favors hydrogen bonding interactions crucial for separation.

  • Detection: UV at 254 nm .

Method C: 19F-NMR Analysis (Mosher's Ester)

Expert Insight: If you need to determine which enantiomer is which (Absolute Configuration), GC and HPLC retention times are insufficient without a known standard. NMR using a chiral derivatizing agent (Mosher's Acid) solves this.

Protocol
  • Derivatization: React the alcohol with

    
    -(-)-
    
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Mechanism: The resulting diastereomeric esters will have different chemical environments for the

    
     group due to the anisotropic shielding of the phenyl ring.
    
  • Analysis:

    • Run 19F-NMR (proton-decoupled).

    • You will observe two distinct singlets (one for each enantiomer present).

    • Integration of these peaks gives the molar ratio directly.

    • 
       Analysis:  By comparing the chemical shifts of protons in the 
      
      
      
      - and
      
      
      -MTPA esters, you can assign the absolute configuration of the alcohol carbons using the Mosher Model.

Analytical Workflow Diagram

Workflow Sample Trans-3,5-Dimethylcyclohexanol Decision Select Method Sample->Decision PathGC Volatile / Routine QC Decision->PathGC PathHPLC Prep Scale / Non-Volatile Decision->PathHPLC PathNMR Unknown Abs Config Decision->PathNMR GC_Step GC-FID Col: Beta-DEX 120 PathGC->GC_Step HPLC_Step Derivatize: 3,5-DNBC HPLC: Chiralpak AD-H PathHPLC->HPLC_Step NMR_Step Derivatize: (R)-MTPA 19F-NMR PathNMR->NMR_Step

Figure 2: Analytical workflow selection based on research requirements.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

    • Foundational text on using cyclodextrin derivatives for cyclic alcohol separ
  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][3] Chemical Society Reviews, 37, 2593-2608. Link

    • Authoritative source on polysaccharide columns (Chiralcel/Chiralpak)
  • Hoye, T. R., Jeffrey, C. S., & Nelson, F. (2007). A Guide to Using Mosher’s Acid and Related Systems for Determination of Absolute Configuration. Nature Protocols, 2, 2451–2458. Link

    • The definitive protocol for NMR-based ee determination and configur
  • Sigma-Aldrich. (n.d.). This compound Product Specification & Stereoisomer Data. Link

    • Confirming commercial availability of stereoisomer mixtures.

Sources

Comparative Guide: Chiral Resolution of 3,5-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral resolution of 3,5-dimethylcyclohexanol presents a unique stereochemical challenge due to the presence of three stereocenters (C1, C3, C5) and the existence of meso compounds. Unlike simple secondary alcohols, the commercial "mixture of isomers" contains both achiral (meso) diastereomers and chiral enantiomeric pairs.

This guide objectively compares three resolution methodologies:

  • Enzymatic Kinetic Resolution (EKR): The preferred method for high enantiomeric excess (ee > 99%) and green chemistry compliance.

  • Classical Chemical Derivatization: A robust, scalable method for laboratories lacking biocatalysis infrastructure.

  • Chiral HPLC: The gold standard for analytical verification and small-scale purification.

Key Recommendation: For preparative scales (gram to kilogram), Enzymatic Kinetic Resolution using CAL-B is the superior choice due to its high atom economy and mild operating conditions.

Stereochemical Analysis: The "Meso Trap"

Before attempting resolution, one must isolate the chiral diastereomer from the achiral meso forms. This compound exists as two primary diastereomers based on the relative orientation of the methyl groups.

  • Meso-Form (cis-3,5-dimethyl): When the two methyl groups are cis (both equatorial or both axial), the molecule possesses a plane of symmetry passing through C1 and C4. This isomer is achiral and cannot be resolved.

  • Chiral Pair (trans-3,5-dimethyl): When the methyl groups are trans (one axial, one equatorial), the plane of symmetry is broken. This diastereomer exists as a pair of enantiomers

    
     and 
    
    
    
    .

Critical Step: Ensure your starting material is the racemic trans-diastereomer . If starting with a commercial mixture, separate the diastereomers via fractional distillation or flash chromatography (silica gel, Hexane/EtOAc gradient) prior to chiral resolution.

Stereochemistry Root This compound (Commercial Mixture) Diast1 Diastereomer A (cis-Methyls) Root->Diast1 Distillation Diast2 Diastereomer B (trans-Methyls) Root->Diast2 Distillation Meso Meso Compound (Achiral) No Resolution Possible Diast1->Meso Racemate Racemic Mixture (Chiral Pair) Diast2->Racemate Enant1 (1R, 3R, 5S) Enantiomer Racemate->Enant1 Resolution Enant2 (1S, 3S, 5R) Enantiomer Racemate->Enant2 Resolution

Figure 1: Stereochemical hierarchy of this compound isomers.

Method A: Enzymatic Kinetic Resolution (Biocatalytic)

This is the most efficient method for obtaining high optical purity. It utilizes the inherent chirality of lipases to selectively acylate one enantiomer (typically the


-alcohol) while leaving the 

-enantiomer unreacted.
Mechanism

The reaction relies on Candida antarctica Lipase B (CAL-B) .[1][2] The enzyme's active site (Ser-His-Asp triad) accommodates the specific steric bulk of the cyclohexyl ring.

  • Acyl Donor: Vinyl Acetate (irreversible donor; produces volatile acetaldehyde byproduct).

  • Selectivity: CAL-B generally follows Kazlauskas' rule, favoring the acylation of the

    
    -enantiomer.
    
Protocol (Self-Validating)
  • Setup: Dissolve 10 mmol of racemic trans-3,5-dimethylcyclohexanol in 50 mL of dry Hexane (or MTBE).

  • Acyl Donor: Add 30 mmol (3 eq) of Vinyl Acetate .

  • Catalyst: Add 200 mg of immobilized CAL-B (e.g., Novozym 435).

  • Incubation: Stir at 30°C at 200 rpm.

  • Monitoring (Validation Point): Monitor via GC or TLC. The reaction should slow significantly near 50% conversion.

    • Stop condition: When conversion reaches 50-52%.

  • Workup: Filter off the enzyme (can be recycled). Evaporate solvent.

  • Separation: Separation of the (S)-Alcohol (unreacted) from the (R)-Acetate (product) is trivial via flash column chromatography (Silica; Hexane:EtOAc 9:1).

  • Hydrolysis (Optional): The (R)-Acetate can be hydrolyzed (MeOH/K2CO3) to yield the pure (R)-Alcohol.

EKR_Workflow Input Racemic Alcohol + Vinyl Acetate Enzyme CAL-B (Lipase) 30°C, Hexane Input->Enzyme Mix Mixture: (S)-Alcohol + (R)-Acetate Enzyme->Mix ~24-48h Chrom Flash Chromatography Mix->Chrom Prod1 Pure (S)-Alcohol (>99% ee) Chrom->Prod1 Prod2 Pure (R)-Acetate Chrom->Prod2 Hydrol Hydrolysis (K2CO3/MeOH) Prod2->Hydrol Final Pure (R)-Alcohol (>99% ee) Hydrol->Final

Figure 2: Enzymatic Kinetic Resolution workflow using CAL-B.

Method B: Classical Derivatization (Chemical)

For labs without access to enzymes, forming diastereomeric esters with a chiral acid allows for separation via fractional crystallization.

Mechanism

Reacting the racemate with an enantiopure acid chloride creates two diastereomeric esters with different physical properties (solubility).

  • Resolving Agent: (-)-Camphanic chloride is ideal due to its bulky structure, which enhances crystalline differences.

Protocol
  • Derivatization: React 10 mmol racemic alcohol with 11 mmol (-)-Camphanic chloride in Pyridine/DCM (1:1) at 0°C -> RT.

  • Workup: Wash with dilute HCl, NaHCO3, and Brine. Dry and concentrate.

  • Crystallization (Critical Step): Dissolve the crude diastereomeric mixture in hot Ethanol or Hexane/EtOAc . Allow to cool slowly.

    • Note: Typically, one diastereomer crystallizes preferentially.

  • Filtration: Collect crystals. Recrystallize 2-3 times until melting point is constant.

  • Hydrolysis: Saponify the purified ester (LiOH/THF/Water) to recover the chiral alcohol.

Method C: Chiral HPLC (Analytical)[3]

This method is essential for determining the Enantiomeric Excess (ee) of products from Methods A and B.

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane / Isopropanol (98:2 to 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (limited sensitivity due to lack of chromophore) or Refractive Index (RI) detector (Recommended).

Comparative Analysis

FeatureEnzymatic Resolution (EKR)Chemical DerivatizationChiral HPLC (Prep)
Selectivity (E-value) High (>100)Moderate (Dependent on crystallization)Very High
Yield (Theoretical) 50% (max per enantiomer)40-45% (loss in mother liquor)~50%
Scalability Excellent (kg scale)Good (requires large solvent vol)Poor (mg scale)
Cost Low (Enzyme recyclable)High (Stoichiometric chiral reagent)Very High (Solvents/Columns)
Atom Economy HighLow (Auxiliary group discarded)Low (Solvent waste)
Time Efficiency 24-48 hours1-2 weeks (Crystallization cycles)Hours (but low throughput)
Expert Insight

While Chemical Derivatization is a reliable "classical" approach, it is labor-intensive. EKR is the modern industrial choice because the separation of an alcohol from an ester (Method A) is chemically much easier than separating two diastereomeric esters (Method B).

References

  • Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -hydroxy esters. Journal of Organic Chemistry, 67(4), 1261-1265.[3] Link
    
  • Fransson, A. L., et al. (2006). Enzymatic resolution, desymmetrization, and dynamic kinetic asymmetric transformation of 1,3-cycloalkanediols.[1] Journal of Organic Chemistry, 71(17), 6309-6316.[1] Link

  • Anderson, E. M., et al. (1998). Preparation of enantiomerically enriched 3-methylcyclohexanol.
  • Chiral Technologies. Chiralpak AD-3 / AD-H Instruction Manual. (Amylose tris(3,5-dimethylphenylcarbamate) stationary phases).[4][5] Link

Sources

A Comparative Guide to the Biological Activity of 3,5-Dimethylcyclohexanol Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The precise spatial arrangement of atoms within a molecule can dramatically alter its biological effects, a principle of fundamental importance in drug discovery and development. This guide provides a comparative analysis of the potential biological activities of the stereoisomers of 3,5-dimethylcyclohexanol. While direct comparative experimental data for the individual stereoisomers of this compound is not extensively available in current literature, this document synthesizes established principles of stereochemistry, data from analogous substituted cyclohexanols, and validated experimental protocols to offer a predictive framework and a practical guide for researchers in this area.

Introduction to Stereoisomerism in this compound

This compound is a saturated cyclic alcohol that exists as multiple stereoisomers due to the presence of three chiral centers at carbons 1, 3, and 5. These stereoisomers can be broadly categorized into diastereomers (cis and trans isomers) and their respective enantiomers. The spatial orientation of the hydroxyl and methyl groups relative to the cyclohexane ring dictates the molecule's overall shape, polarity, and ability to interact with biological targets.

  • Cis Isomers: In the cis configuration, the substituents (hydroxyl and methyl groups) are oriented on the same side of the cyclohexane ring.

  • Trans Isomers: In the trans configuration, the substituents are on opposite sides of the ring.

Each of these diastereomers also has a non-superimposable mirror image, its enantiomer. The subtle differences in their three-dimensional structure are critical in determining their biological activity, as molecular recognition by enzymes and receptors is highly stereospecific.

Postulated Comparative Biological Activities

Based on structure-activity relationships observed in other substituted cyclohexanols and cyclic compounds, we can hypothesize the following differences in the biological activities of this compound stereoisomers. It is crucial to emphasize that these are predictions that require experimental validation.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of cyclic alcohols is often linked to their ability to disrupt cell membranes. The specific stereochemistry can influence the molecule's lipophilicity and its fit into the membrane structure or its interaction with membrane-bound enzymes. For instance, studies on other cyclic antifungal agents have demonstrated that different stereoisomers can exhibit varying levels of potency.

It is plausible that one diastereomer (either cis or trans) of this compound may exhibit greater antimicrobial or antifungal activity than the other. This is because the spatial arrangement of the polar hydroxyl group and the nonpolar methyl groups will affect how the molecule partitions into and disrupts the microbial cell membrane. Furthermore, enantioselectivity is a common phenomenon in biological systems, meaning that one enantiomer could be significantly more active than its mirror image.

Insecticidal Activity

The insecticidal properties of small molecules are often mediated by their interaction with the insect's nervous system or other vital physiological processes. The precise fit of a molecule into a receptor site is paramount for its activity. Therefore, the different shapes of the this compound stereoisomers would likely lead to variations in their insecticidal effects.

For example, one stereoisomer might be a potent agonist or antagonist for a specific insect receptor, while its mirror image could be inactive or even have a different mode of action. The relative orientation of the functional groups in the cis and trans isomers would also play a crucial role in determining their binding affinity and, consequently, their insecticidal potency.

Experimental Protocols for Determining Stereoisomer-Specific Biological Activity

To validate the hypothesized differences in biological activity, the following experimental workflows are recommended.

Separation of Stereoisomers

The first critical step is to separate the mixture of this compound stereoisomers into its pure components.

Workflow for Stereoisomer Separation:

Caption: Workflow for the separation and purification of this compound stereoisomers.

Detailed Protocol:

  • Initial Separation of Diastereomers: Utilize standard column chromatography with an appropriate stationary phase (e.g., silica gel) and a suitable solvent system to separate the cis and trans diastereomers.

  • Chiral Separation of Enantiomers: Employ chiral preparative HPLC or SFC with a chiral stationary phase to resolve the racemic mixtures of the cis and trans isomers into their individual enantiomers.

  • Purity and Configuration Assessment: Confirm the purity of each isolated stereoisomer using analytical techniques such as chiral gas chromatography (GC) or HPLC. Determine the absolute configuration of each enantiomer using methods like X-ray crystallography or by comparison to known standards if available. Nuclear Magnetic Resonance (NMR) spectroscopy and polarimetry can also provide crucial structural information.

In Vitro Antimicrobial and Antifungal Assays

Workflow for Antimicrobial/Antifungal Testing:

Caption: Standard workflow for assessing the antimicrobial and antifungal activity of the separated stereoisomers.

Detailed Protocol:

  • Prepare Stock Solutions: Dissolve each purified stereoisomer in a suitable solvent (e.g., DMSO) to create concentrated stock solutions.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Perform a serial two-fold dilution of each stereoisomer in a 96-well microtiter plate containing the appropriate growth medium.

    • Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

    • Incubate the plates under optimal growth conditions.

    • The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

    • Aliquot a small volume from the wells of the MIC assay that show no visible growth onto fresh agar plates.

    • Incubate the plates.

    • The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable cells.

Insecticidal Bioassays

Workflow for Insecticidal Testing:

Caption: Various methods for evaluating the insecticidal activity of this compound stereoisomers.

Detailed Protocol:

  • Select Target Insect Species: Choose relevant insect species for testing based on the intended application (e.g., agricultural pests, disease vectors).

  • Choose a Bioassay Method:

    • Topical Application: Apply a precise dose of each stereoisomer directly to the dorsal thorax of the insect.

    • Dietary Exposure: Incorporate known concentrations of each stereoisomer into the insect's artificial diet.

    • Fumigant Assay: Place insects in a sealed container with a treated filter paper to assess toxicity via the vapor phase.

  • Determine Lethal Dose/Concentration:

    • Expose groups of insects to a range of concentrations of each stereoisomer.

    • Record mortality at specific time intervals (e.g., 24, 48, 72 hours).

    • Calculate the median lethal dose (LD50) or median lethal concentration (LC50) for each stereoisomer using probit analysis.

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned assays should be summarized in clear and concise tables to facilitate direct comparison of the biological activities of the different stereoisomers.

Table 1: Hypothetical Comparative Antimicrobial Activity of this compound Stereoisomers

StereoisomerMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
cis-(1R,3S,5R)
cis-(1S,3R,5S)
trans-(1R,3R,5S)
trans-(1S,3S,5R)
Racemic cis
Racemic trans
Mixture

Table 2: Hypothetical Comparative Insecticidal Activity of this compound Stereoisomers against Aedes aegypti

StereoisomerTopical LD50 (µ g/insect )
cis-(1R,3S,5R)
cis-(1S,3R,5S)
trans-(1R,3R,5S)
trans-(1S,3S,5R)
Racemic cis
Racemic trans
Mixture

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the principles of stereochemistry strongly suggest that the biological activities of this compound stereoisomers will differ. The cis and trans diastereomers, as well as their respective enantiomers, are likely to exhibit varying potencies in antimicrobial, antifungal, and insecticidal assays. This guide provides a robust framework for researchers to systematically investigate these differences.

Future research should focus on the separation and purification of the individual stereoisomers of this compound and the subsequent evaluation of their biological activities using the standardized protocols outlined herein. Such studies will not only elucidate the structure-activity relationships for this particular molecule but also contribute to the broader understanding of how stereochemistry influences biological function, a critical aspect of modern drug design and development.

References

  • Note: As direct comparative studies on the biological activity of this compound stereoisomers are not readily available, this section will be populated with references to general principles of stereochemistry in drug action, methodologies for isomer separation, and studies on analogous compounds once specific data is gener

A Comprehensive Guide to the Conformational Energy Landscapes of 3,5-Dimethylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, a deep understanding of a molecule's three-dimensional structure and energetic preferences is paramount. The conformational landscape of a molecule dictates its physical properties, reactivity, and biological activity. This guide provides an in-depth comparison of the conformational energy differences between the stereoisomers of 3,5-dimethylcyclohexanol, offering a foundational understanding rooted in the principles of stereochemistry and conformational analysis.

The Significance of Conformational Analysis in Molecular Design

The spatial arrangement of atoms in a molecule, or its conformation, is not static. Molecules are in constant motion, with rotation around single bonds leading to a variety of transient three-dimensional structures. In cyclic systems like cyclohexane, this dynamic behavior is constrained, primarily to interconversions between distinct chair and boat conformations. The chair conformation is overwhelmingly the most stable due to its staggered arrangement of all carbon-carbon bonds, which minimizes torsional strain.[1]

Substituents on a cyclohexane ring introduce steric interactions that lead to energy differences between possible conformations. The relative stability of these conformations has profound implications for a molecule's behavior. For instance, the efficacy of a drug molecule often depends on its ability to adopt a specific conformation to bind to its biological target. Therefore, a thorough conformational analysis is a critical step in the rational design of new chemical entities.

Methodology: The A-Value System for Quantifying Steric Strain

To quantitatively compare the stability of different conformations, we employ the concept of "A-values." An A-value represents the difference in Gibbs free energy (ΔG) between a conformation where a substituent is in the axial position and the conformation where it is in the more stable equatorial position.[2] An axial substituent experiences destabilizing 1,3-diaxial interactions, which are steric repulsions with the other two axial atoms on the same side of the ring.[3][4] The larger the A-value, the greater the steric bulk of the substituent and the stronger its preference for the equatorial position.[2][5]

The following A-values are instrumental in our analysis of this compound isomers:

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)
Methyl (-CH3)~1.7~7.1
Hydroxyl (-OH)~0.87~3.6

Note: A-values can vary slightly depending on the experimental conditions and the specific literature source. For this guide, we will use the values of 1.7 kcal/mol for the methyl group and 0.87 kcal/mol for the hydroxyl group.[6][7]

The total conformational energy of a given chair conformation can be estimated by summing the A-values for all axial substituents.

Analysis of this compound Stereoisomers

This compound has three chiral centers, leading to a total of 2^3 = 8 possible stereoisomers. These can be grouped into four pairs of enantiomers. For the purpose of this conformational analysis, we will examine one enantiomer from each pair, as enantiomers have identical conformational energies. The key distinction for our analysis is the relative orientation (cis/trans) of the three substituents.

The four diastereomers we will analyze are:

  • cis,cis-3,5-Dimethylcyclohexanol (all three substituents on the same side of the ring)

  • cis,trans-3,5-Dimethylcyclohexanol (hydroxyl and C3-methyl cis; hydroxyl and C5-methyl trans)

  • trans,cis-3,5-Dimethylcyclohexanol (hydroxyl and C3-methyl trans; hydroxyl and C5-methyl cis)

  • trans,trans-3,5-Dimethylcyclohexanol (all three substituents on alternating sides of the ring)

Below is a detailed breakdown of the conformational analysis for each of these isomers.

Experimental Workflow: Conformational Energy Calculation

The process for determining the relative stability of the isomers follows a systematic workflow:

G cluster_0 Isomer Identification and Conformer Drawing cluster_1 Energy Calculation cluster_2 Stability Comparison start Identify a Stereoisomer draw1 Draw the first chair conformation start->draw1 draw2 Draw the ring-flipped chair conformation draw1->draw2 assign_ax_eq Assign axial/equatorial positions to substituents draw2->assign_ax_eq sum_A_values Sum A-values for all axial substituents assign_ax_eq->sum_A_values compare_conformers Compare energies of the two conformers sum_A_values->compare_conformers identify_stable Identify the more stable conformer compare_conformers->identify_stable compare_isomers Compare the most stable conformers of all isomers identify_stable->compare_isomers end Rank overall isomer stability compare_isomers->end

Caption: Workflow for determining the conformational stability of this compound isomers.

cis,cis-3,5-Dimethylcyclohexanol

In the cis,cis isomer, all three substituents point in the same direction (e.g., all "up").

G cluster_0 Conformer A (a,a,a) cluster_1 Conformer B (e,e,e) Conformer A Conformer A Conformer B Conformer B Conformer A->Conformer B Ring Flip

Caption: Chair conformations of cis,cis-3,5-dimethylcyclohexanol.

  • Conformer A (tri-axial): All three substituents are in axial positions.

    • Energy = A-value(CH3) + A-value(CH3) + A-value(OH)

    • Energy = 1.7 + 1.7 + 0.87 = 4.27 kcal/mol

  • Conformer B (tri-equatorial): All three substituents are in equatorial positions.

    • Energy = 0 kcal/mol (baseline)

cis,trans-3,5-Dimethylcyclohexanol

Here, the hydroxyl and the C3-methyl are cis ("up"), while the C5-methyl is trans ("down").

G cluster_0 Conformer C (a,e,a) cluster_1 Conformer D (e,a,e) Conformer C Conformer C Conformer D Conformer D Conformer C->Conformer D Ring Flip

Caption: Chair conformations of cis,trans-3,5-dimethylcyclohexanol.

  • Conformer C (di-axial): The hydroxyl and C5-methyl are axial.

    • Energy = A-value(OH) + A-value(CH3)

    • Energy = 0.87 + 1.7 = 2.57 kcal/mol

  • Conformer D (mono-axial): Only the C3-methyl is axial.

    • Energy = A-value(CH3)

    • Energy = 1.7 kcal/mol

trans,cis-3,5-Dimethylcyclohexanol

In this case, the hydroxyl and C3-methyl are trans ("up" and "down"), while the hydroxyl and C5-methyl are cis ("up" and "up"). This is diastereomeric to the cis,trans isomer.

G cluster_0 Conformer E (a,a,e) cluster_1 Conformer F (e,e,a) Conformer E Conformer E Conformer F Conformer F Conformer E->Conformer F Ring Flip

Caption: Chair conformations of trans,cis-3,5-dimethylcyclohexanol.

  • Conformer E (di-axial): The hydroxyl and C3-methyl are axial.

    • Energy = A-value(OH) + A-value(CH3)

    • Energy = 0.87 + 1.7 = 2.57 kcal/mol

  • Conformer F (mono-axial): Only the C5-methyl is axial.

    • Energy = A-value(CH3)

    • Energy = 1.7 kcal/mol

trans,trans-3,5-Dimethylcyclohexanol

Finally, the trans,trans isomer has the substituents in an alternating "up," "down," "up" arrangement.

G cluster_0 Conformer G (a,e,e) cluster_1 Conformer H (e,a,a) Conformer G Conformer G Conformer H Conformer H Conformer G->Conformer H Ring Flip

Caption: Chair conformations of trans,trans-3,5-dimethylcyclohexanol.

  • Conformer G (mono-axial): Only the hydroxyl group is axial.

    • Energy = A-value(OH)

    • Energy = 0.87 kcal/mol

  • Conformer H (di-axial): Both methyl groups are axial.

    • Energy = A-value(CH3) + A-value(CH3)

    • Energy = 1.7 + 1.7 = 3.4 kcal/mol

Comparative Summary and Stability Ranking

The following table summarizes the conformational energies of the most stable conformer for each diastereomer, allowing for a direct comparison of their relative stabilities.

IsomerMost Stable ConformationSubstituents in Axial Position(s)Total Conformational Energy (kcal/mol)Relative Stability Ranking
cis,cis tri-equatorialNone0 1 (Most Stable)
trans,trans e, e, a (OH axial)Hydroxyl0.87 2
cis,trans e, a, e (CH3 axial)Methyl1.7 3
trans,cis e, e, a (CH3 axial)Methyl1.7 3

Key Insights:

  • The cis,cis-3,5-dimethylcyclohexanol isomer is unequivocally the most stable, as it is the only isomer that can adopt a conformation with all three substituents in the sterically favored equatorial positions.

  • The trans,trans isomer is the next most stable. Its lowest energy conformation requires placing the smaller hydroxyl group in an axial position to allow the two bulkier methyl groups to be equatorial.

  • The cis,trans and trans,cis isomers are diastereomers with identical conformational energies in their most stable forms. They are the least stable of the four isomers, as they must have one of the bulky methyl groups in an axial position in their lowest energy state.

Conclusion

This guide has systematically deconstructed the conformational energy differences between the isomers of this compound. By applying the principles of conformational analysis and the A-value system, we have demonstrated a clear hierarchy of stability. The cis,cis isomer is the most stable due to its ability to exist in a strain-free tri-equatorial conformation. This type of detailed analysis is fundamental for predicting the properties and behavior of substituted cyclohexanes, providing a critical tool for researchers in drug discovery and organic synthesis. Understanding these subtle energy differences allows for the rational selection and design of molecules with desired three-dimensional structures and, consequently, desired functions.

References

  • Slideshare. (n.d.). Conformational analysis of cyclohexane. Retrieved from [Link]

  • QuimicaOrganica.org. (n.d.). Substituted cyclohexanes | 1,3-diaxial interaction. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane.
  • Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Wikipedia. (n.d.). A value. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. In Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

  • Study.com. (n.d.). The following is one cis,trans isomer of this compound. Complete the alternative chair conformations.
  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

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The Elusive Chiral Selector: A Comparative Guide to 3,5-Dimethylcyclohexanol and its Role as a Chiral Solvating Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of stereochemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, aided by chiral solvating agents (CSAs), stands as a powerful technique for the determination of enantiomeric excess and the elucidation of absolute configuration.[1][2] An effective CSA induces diastereomeric differentiation in the NMR spectra of a racemic analyte, allowing for the quantification of each enantiomer.[2] This guide delves into the potential of 3,5-dimethylcyclohexanol as a CSA, a topic sparsely covered in scientific literature, and provides a comparative analysis with established agents, offering insights into the structural requisites for effective chiral recognition.

This compound: A Theoretical Contender?

This compound, a chiral aliphatic alcohol, possesses the fundamental prerequisite of a CSA: chirality. However, a thorough review of the scientific literature reveals a notable absence of its application as a primary chiral solvating agent for NMR spectroscopy. This suggests that, in its unmodified form, it may lack the necessary attributes for inducing significant and consistent chemical shift non-equivalence in a broad range of chiral analytes.

The efficacy of a CSA is largely dependent on its ability to form transient diastereomeric complexes with the analyte enantiomers through non-covalent interactions, leading to differential shielding or deshielding of the analyte's protons.[1][3] Key interactions that govern this process include hydrogen bonding, dipole-dipole interactions, and π-π stacking.[4] While the hydroxyl group of this compound can participate in hydrogen bonding, it lacks a significant anisotropic group, such as an aromatic ring, which is a common feature in many successful CSAs. This absence limits its ability to induce substantial chemical shift differences between the diastereomeric complexes.

A Comparative Analysis with Established Chiral Solvating Agents

To understand the shortcomings of this compound and the principles of effective chiral recognition, a comparison with well-established CSAs is instructive.

The Importance of the Aromatic Moiety: Pirkle's Alcohol

Pirkle's alcohol, (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, is a widely used CSA that exemplifies the importance of an aromatic system.[3] The large anthracene ring provides a strong anisotropic effect, leading to significant chemical shift differences in the NMR spectra of the transient diastereomeric solvates formed with chiral analytes.[3]

Enhancing the Cyclohexanol Scaffold: Cyclohexanol-Derived Benzylamines

While simple cyclohexanol derivatives like this compound are not prominent as CSAs, modifications to the cyclohexanol backbone can yield effective chiral selectors. A study on cyclohexanol-derived benzylamines demonstrated their utility in the enantiodiscrimination of various acidic analytes.[4] In these compounds, the introduction of a benzylamine group provides sites for hydrogen bonding and potential π-π interactions, significantly enhancing their chiral recognition capabilities compared to a simple chiral cyclohexanol.[4]

Beyond Solvation: Chiral Derivatizing Agents like Mosher's Acid

It is also crucial to distinguish between chiral solvating agents and chiral derivatizing agents (CDAs). While CSAs form transient, non-covalent complexes, CDAs, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), react covalently with the analyte to form stable diastereomers.[5] These diastereomers can then be readily distinguished by NMR spectroscopy.[5][6]

Chiral AgentTypeKey Structural Feature for Chiral RecognitionInteraction MechanismTypical Analytes
This compound Chiral Alcohol (Hypothetical CSA)Chiral aliphatic backboneHydrogen bonding (weakly differentiating)Not established
Pirkle's Alcohol Chiral Aromatic Alcohol (CSA)Anthracene ringπ-π stacking, hydrogen bondingAlcohols, amines, sulfoxides
Cyclohexanol-Derived Benzylamines Chiral Amino Alcohol (CSA)Benzylamine group on cyclohexanol scaffoldHydrogen bonding, π-π interactionsCarboxylic acids, phosphoric acids
Mosher's Acid Chiral Carboxylic Acid (CDA)Phenyl and trifluoromethyl groupsCovalent bond formation (ester/amide)Alcohols, amines

The Mechanism of Chiral Recognition: A Visual Representation

The fundamental principle of chiral recognition by a CSA involves the formation of transient diastereomeric complexes with different stabilities and/or geometries, leading to distinct NMR signals for the two enantiomers of the analyte.

G cluster_0 Analyte Enantiomers cluster_1 Transient Diastereomeric Complexes cluster_2 NMR Spectrum R_Analyte R-Enantiomer Complex_R [R-Analyte • CSA] R_Analyte->Complex_R + CSA S_Analyte S-Enantiomer Complex_S [S-Analyte • CSA] S_Analyte->Complex_S + CSA CSA Chiral Solvating Agent (CSA) CSA->Complex_R CSA->Complex_S NMR NMR Spectrometer Complex_R->NMR Complex_S->NMR Signal_R Signal for R-Enantiomer NMR->Signal_R δ_R Signal_S Signal for S-Enantiomer NMR->Signal_S δ_S (≠ δ_R)

Figure 1: Mechanism of Chiral Recognition by a CSA.

Experimental Protocol: A General Approach to Using Chiral Solvating Agents in NMR

Given the lack of specific data for this compound, the following is a generalized protocol for using a chiral solvating agent for the determination of enantiomeric excess.

G A Prepare Analyte Solution (Racemic or Enantioenriched) B Acquire Reference ¹H NMR Spectrum of the Analyte A->B C Add Chiral Solvating Agent (CSA) (Typically 1-5 equivalents) B->C D Acquire ¹H NMR Spectrum of the Analyte-CSA Mixture C->D E Identify Split Signals Corresponding to the Enantiomers D->E F Integrate the Signals to Determine Enantiomeric Ratio E->F

Figure 2: General Workflow for CSA-NMR Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh the chiral analyte (typically 1-5 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. The choice of solvent can significantly impact the degree of chemical shift non-equivalence.

    • Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.

  • Addition of the Chiral Solvating Agent:

    • To the same NMR tube, add a carefully weighed amount of the chiral solvating agent. The molar ratio of CSA to analyte is crucial and often requires optimization. A good starting point is a 1:1 ratio, with subsequent additions to find the optimal concentration for signal separation.

  • NMR Data Acquisition:

    • After thorough mixing, acquire another ¹H NMR spectrum of the mixture. It is advisable to run the experiment at different temperatures, as this can affect the equilibrium between the free and complexed species and, consequently, the observed chemical shift differences.

  • Data Analysis:

    • Compare the spectrum of the mixture with the reference spectrum of the analyte. Identify the signals that have split into two distinct resonances, corresponding to the two enantiomers.

    • Integrate the areas of the separated signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the analyte in the sample. The enantiomeric excess (% ee) can be calculated using the formula: % ee = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.

Conclusion

While this compound possesses the inherent chirality required of a chiral solvating agent, its simple aliphatic structure, lacking a significant anisotropic group, likely renders it ineffective for inducing discernible enantiomeric differentiation in NMR spectroscopy for a wide range of analytes. This is underscored by the absence of its application in the peer-reviewed literature for this purpose. In contrast, established CSAs like Pirkle's alcohol, which feature prominent aromatic systems, and functionalized cyclohexanol derivatives, demonstrate the importance of specific structural motifs for effective chiral recognition. For researchers seeking to determine the enantiomeric purity of chiral compounds, the selection of an appropriate CSA with features that promote strong and differential interactions with the analyte enantiomers is paramount. While the exploration of novel and simple CSAs is a valuable endeavor, the current body of evidence suggests that this compound, in its native form, is not a viable candidate for routine chiral analysis by NMR.

References

  • Parmar, B. B., Abraham, A., Butcher, R. J., & Bedekar, A. V. (2026). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry, 50(4), 979-991. [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 25457-25464. [Link]

  • Li, G., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 389. [Link]

  • Pirkle, W. H. (n.d.). Pirkle's alcohol. In Wikipedia. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). NMR Chiral solvating agents. Retrieved January 31, 2026, from [Link]

  • Ferreira, J. G., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(11), 2649. [Link]

  • Parmar, B. B., Abraham, A., Butcher, R. J., & Bedekar, A. V. (2026). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. ResearchGate. [Link]

  • Nemes, A., et al. (2020). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 85(20), 12947-12959. [Link]

  • Wawer, I., & Asztemborska, M. (2024). Chapter 4: NMR Discrimination of Chiral Organic Compounds. In Applications of NMR Spectroscopy. De Gruyter. [Link]

  • Wawer, I., & Asztemborska, M. (2024). Chapter 5: A Brief Overview of the Chiral Agents. In Applications of NMR Spectroscopy. De Gruyter. [Link]

  • Nemes, A., et al. (2020). Chiral α-Amino Acid-Based NMR Solvating Agents. Helvetica Chimica Acta, 103(8), e2000109. [Link]

  • Li, G., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 389. [Link]

  • Li, G., et al. (2016). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers, 3(1), 96-102. [Link]

  • Cameron, L. L., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal, 27(43), 11139-11144. [Link]

  • ResearchGate. (n.d.). (A): ¹H NMR analysis of quantitative step‐wise addition of Pirkle's.... Retrieved January 31, 2026, from [Link]

  • Mosher, H. S. (n.d.). Mosher's acid. In Wikipedia. Retrieved January 31, 2026, from [Link]

  • Pescitelli, G., & Di Bari, L. (2006). Chiral Recognition Mechanisms. Analytical Chemistry, 78(11), 218A-223A. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Bakulev, V. A., et al. (2021). Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv. [Link]

  • Zhang, Y., et al. (2018). Chirality sensing of tertiary alcohols by a novel strong hydrogen-bonding donor – selenourea. Chemical Communications, 54(74), 10459-10462. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra resulting from the quantitative step-wise addition of.... Retrieved January 31, 2026, from [Link]

  • Shivaji College. (n.d.). NMR spectra of ethyl alcohol. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S1: 1 H NMR of corresponding Mosher esters to A) (1R)-(1-2 H)-4.... Retrieved January 31, 2026, from [Link]

  • NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. [Link]

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A Comparative Guide to the X-ray Crystallography of 3,5-Dimethylcyclohexanol Derivatives: Unveiling Three-Dimensional Molecular Architecture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins rational drug design, informs structure-activity relationships (SAR), and allows for the prediction of physical properties. For cyclic molecules such as 3,5-dimethylcyclohexanol and its derivatives, which possess multiple stereoisomers, determining the exact spatial arrangement of atoms is crucial for elucidating their biological activity and chemical behavior.

Single-crystal X-ray crystallography stands as the gold standard for providing unambiguous, high-resolution structural data.[1] This guide offers an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural characterization of this compound derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for selecting the most appropriate analytical strategy.

The Imperative of Structural Elucidation for this compound Derivatives

The this compound scaffold is a common motif in organic chemistry and medicinal chemistry. The seemingly subtle variation in the orientation of the hydroxyl and methyl groups gives rise to a number of stereoisomers, each with potentially distinct pharmacological and physical properties. The conformational flexibility of the cyclohexane ring further complicates the structural landscape. Therefore, techniques that can definitively resolve these structural nuances are indispensable.

X-ray Crystallography: The Definitive Approach

X-ray crystallography provides a detailed three-dimensional map of electron density within a crystal lattice, from which the precise atomic coordinates can be determined. This technique is unparalleled in its ability to reveal bond lengths, bond angles, and the absolute configuration of chiral centers.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous execution.

Sources

A Comparative Guide to Purity Analysis of 3,5-Dimethylcyclohexanol: Titration vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. 3,5-Dimethylcyclohexanol, a substituted cyclohexanol, serves as a key building block in various synthetic pathways. Its purity, therefore, must be rigorously controlled and accurately determined. This guide provides a comprehensive comparison of classical and modern analytical techniques for the purity analysis of this compound, offering insights into the principles, experimental protocols, and comparative performance of each method.

The Imperative of Purity in Drug Development

The presence of impurities in a drug substance can have significant consequences, including altering the pharmacological and toxicological profile of the API, leading to adverse drug reactions, or reducing the stability of the drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in new drug substances and products.[1][2][3] Therefore, the selection of an appropriate analytical method for purity determination is a cornerstone of robust process development and quality control in the pharmaceutical industry.

Classical Approach: Purity Determination by Redox Titration

Titrimetric analysis, a cornerstone of quantitative chemical analysis, offers a cost-effective and often straightforward method for determining the purity of a substance. For alcohols like this compound, a common approach is redox titration based on the oxidation of the alcohol.

Principle of the Method

This method involves the oxidation of the secondary alcohol group in this compound to a ketone by a strong oxidizing agent, typically an acidified solution of potassium dichromate (K₂Cr₂O₇), in excess.[4][5][6][7] The unreacted potassium dichromate is then determined by a back-titration with a suitable reducing agent, such as a standardized solution of ferrous ammonium sulfate (FAS). The difference between the initial amount of potassium dichromate and the amount that reacted with the FAS allows for the calculation of the amount of this compound in the sample.

The key chemical reactions are as follows:

Oxidation of this compound:

3 R₂CHOH + Cr₂O₇²⁻ + 8 H⁺ → 3 R₂C=O + 2 Cr³⁺ + 7 H₂O (where R₂CHOH represents this compound)[4][5]

Back-titration of excess dichromate:

Cr₂O₇²⁻ + 6 Fe²⁺ + 14 H⁺ → 2 Cr³⁺ + 6 Fe³⁺ + 7 H₂O

Experimental Protocol: Redox Titration of this compound

Materials and Reagents:

  • This compound sample

  • Potassium dichromate (K₂Cr₂O₇), primary standard grade

  • Sulfuric acid (H₂SO₄), concentrated

  • Ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)

  • Ortho-phenanthroline ferrous sulfate indicator solution

  • Distilled or deionized water

Procedure:

  • Preparation of Standard Potassium Dichromate Solution (ca. 0.1 N): Accurately weigh a suitable amount of dried primary standard K₂Cr₂O₇, dissolve it in distilled water, and dilute to a known volume in a volumetric flask.

  • Preparation of Standard Ferrous Ammonium Sulfate Solution (ca. 0.1 N): Accurately weigh a suitable amount of Fe(NH₄)₂(SO₄)₂·6H₂O, dissolve it in distilled water containing a small amount of sulfuric acid to prevent hydrolysis, and dilute to a known volume. This solution should be standardized against the potassium dichromate solution immediately before use.

  • Sample Preparation: Accurately weigh a quantity of the this compound sample expected to consume approximately 50-70% of the added potassium dichromate.

  • Oxidation: To the weighed sample in a conical flask, add a known excess volume of the standard potassium dichromate solution and carefully add concentrated sulfuric acid. Gently heat the mixture to ensure complete oxidation.[4]

  • Back-Titration: After cooling the reaction mixture, add a few drops of the ortho-phenanthroline indicator. Titrate the excess potassium dichromate with the standardized ferrous ammonium sulfate solution until the color changes from a greenish-blue to a reddish-brown.

  • Blank Determination: Perform a blank titration under the same conditions, omitting the this compound sample.

Calculation of Purity:

The purity of this compound can be calculated using the following formula:

Where:

  • V_blank = Volume of FAS solution used in the blank titration (mL)

  • V_sample = Volume of FAS solution used in the sample titration (mL)

  • N_FAS = Normality of the FAS solution

  • Eq. Wt. of Analyte = Equivalent weight of this compound

Titration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_k2cr2o7 Prepare Standard K₂Cr₂O₇ Solution oxidation Oxidize Sample with excess K₂Cr₂O₇ prep_k2cr2o7->oxidation prep_fas Prepare & Standardize FAS Solution back_titration Back-titrate with FAS prep_fas->back_titration prep_sample Weigh Sample prep_sample->oxidation oxidation->back_titration calculate Calculate Purity back_titration->calculate blank Perform Blank Titration blank->calculate

Figure 1: Experimental workflow for the purity analysis of this compound by redox titration.

Modern Chromatographic Approaches: Enhanced Specificity and Impurity Profiling

While titration provides a measure of the total amount of oxidizable substances, it lacks the specificity to distinguish between the target analyte and structurally similar impurities. Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offer superior resolving power, enabling the separation, identification, and quantification of individual components in a sample.

Gas Chromatography (GC) for Volatile Analytes

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.[8][9] When coupled with a Flame Ionization Detector (FID), GC-FID provides excellent sensitivity and a wide linear range for quantitative analysis.

Principle of the Method:

A small amount of the sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a heated column containing a stationary phase. The components of the sample interact differently with the stationary phase based on their boiling points and polarities, causing them to separate and elute from the column at different times (retention times). The FID detects the eluted components as they combust in a hydrogen-air flame, generating a signal proportional to the amount of carbon atoms present.

Experimental Protocol: GC-FID Analysis of this compound

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for the separation of polar compounds (e.g., a wax or a mid-polarity phase)[8]

  • Autosampler for precise and repeatable injections

GC Conditions (Illustrative Example):

  • Column: DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp to 180 °C at 10 °C/min

    • Hold at 180 °C for 5 minutes

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL (split injection)

Sample Preparation:

Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., methanol or isopropanol) to a known concentration.

Data Analysis:

The purity of the sample is typically determined by the area percent method, where the area of the this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram. For higher accuracy, an internal or external standard calibration can be employed.

High-Performance Liquid Chromatography (HPLC) for Broader Applicability

HPLC is a versatile technique that can be applied to a wide range of compounds, including those that are not sufficiently volatile or thermally stable for GC analysis. For a non-UV-absorbing compound like this compound, derivatization to introduce a chromophore or the use of a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary. However, a more common approach for purity analysis of related substances is to use a UV detector at a low wavelength (e.g., 200-210 nm) where many organic molecules show some absorbance.

Principle of the Method:

A liquid mobile phase is pumped at high pressure through a column packed with a stationary phase. The sample is injected into the mobile phase stream and travels through the column. Separation of the components is achieved based on their differential partitioning between the mobile and stationary phases. The separated components are then detected as they elute from the column.

Experimental Protocol: RP-HPLC Analysis of this compound

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or RID)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

HPLC Conditions (Illustrative Example with UV Detection):

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 205 nm

  • Injection Volume: 10 µL

Sample Preparation:

Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a known concentration.

Data Analysis:

Similar to GC, purity is often assessed using the area percent method. For quantitative analysis of impurities, a calibration curve of a reference standard is typically used.[10][11]

Chromatography_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Dissolve Sample in Solvent injection Inject Sample prep_sample->injection prep_instrument Set Up GC/HPLC Instrument prep_instrument->injection separation Chromatographic Separation injection->separation detection Detect Eluted Components separation->detection integration Integrate Peak Areas detection->integration calculation Calculate Purity/ Impurity Levels integration->calculation

Figure 2: General workflow for purity analysis by chromatographic methods (GC and HPLC).

Comparative Performance Analysis

The choice of an analytical method for purity determination depends on a variety of factors, including the specific requirements of the analysis, the nature of the sample, and the available resources. A direct comparison of titration, GC, and HPLC for the purity analysis of this compound is summarized below.

ParameterRedox TitrationGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC)
Principle Oxidation of the alcohol and back-titration of the excess oxidant.Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a liquid mobile phase and a stationary phase.
Specificity Low. Measures total oxidizable substances, including other alcohols and reducing agents.High. Can separate isomers and other volatile impurities.[12][13][14]High. Can separate a wide range of impurities, including non-volatile and thermally labile compounds.[15][16]
Accuracy Good, but can be affected by interfering substances.Excellent, especially with proper calibration.Excellent, with appropriate calibration standards.[17]
Precision Good, typically with a Relative Standard Deviation (RSD) of <1%.Excellent, with RSD values often <1% with an autosampler.Excellent, with RSD values typically <2%.[17]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Higher compared to chromatographic methods.Low. Can detect impurities at ppm levels.[8][18]Low to moderate, depending on the detector and analyte's chromophore.[18][19][20][21][22]
Throughput Moderate. Each titration is performed individually.High. Autosamplers allow for the analysis of many samples unattended.High. Modern systems with autosamplers enable high-throughput analysis.
Cost (Instrument & Consumables) Low. Requires basic laboratory glassware and reagents.Moderate to high initial instrument cost. Consumables are relatively inexpensive.High initial instrument cost. Solvents can be a significant running cost.
Information Provided Overall purity based on the functional group.Purity and profile of volatile impurities. Can separate cis/trans isomers.[14]Purity and profile of a wide range of impurities. Can be adapted for chiral separations.[16]

Conclusion: Selecting the Right Tool for the Job

The choice between titration, GC, and HPLC for the purity analysis of this compound is a decision driven by the specific analytical needs and regulatory context.

  • Redox Titration is a valuable tool for a rapid and cost-effective estimation of overall purity, particularly in a process development setting where a quick assessment of reaction completion or product quality is needed. However, its lack of specificity is a significant drawback for the analysis of pharmaceutical-grade materials where a detailed impurity profile is required.

  • Gas Chromatography (GC-FID) is an excellent choice for the routine quality control of this compound, offering high sensitivity, precision, and the ability to separate and quantify volatile impurities, including its isomers.

  • High-Performance Liquid Chromatography (HPLC) provides the greatest versatility and is the method of choice when a comprehensive impurity profile is necessary, including non-volatile or thermally unstable impurities. Its adaptability for chiral separations is also a key advantage in pharmaceutical analysis where stereoisomeric purity is often a critical quality attribute.

For drug development and regulatory submissions, a combination of these techniques is often employed. Titration might be used for in-process controls, while a validated, stability-indicating HPLC or GC method would be required for the final release testing of the drug substance, in accordance with ICH guidelines.[1][2][3][17] Ultimately, a thorough understanding of the strengths and limitations of each technique, as presented in this guide, will enable researchers and scientists to make informed decisions and ensure the quality and safety of their products.

References

  • AUS-e-TUTE. (n.d.). Redox Titration of Ethanol in Wine and Beer. Retrieved from [Link]

  • Chemguide. (n.d.). Oxidation of alcohols. Retrieved from [Link]

  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative analyses of the seven isomeric 3,4- and 3, 6-dimethylcyclohexenes by gas chromatography. Retrieved from [Link]

  • ResearchGate. (2017). A Rapid and Precise Titration Method for Analysis of Ethanol: Comparison among Serum-Whole Blood Alcohol Concentration. Retrieved from [Link]

  • Chromatography Forum. (2014). Separation of cis/trans isomers. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • MedCrave. (2017). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Oxidation of Alcohols. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Google Patents. (n.d.). Separation and purification of cis and trans isomers.
  • ResearchGate. (n.d.). Determination of Ethanol In Alcoholic Beverages by Liquid Chromatography Using the UV Detector. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Retrieved from [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • Agilent. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]

  • Semantic Scholar. (n.d.). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Mirabegron. Retrieved from [Link]

  • ResearchGate. (n.d.). Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane, (b).... Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Juniper Publishers. (2017). A Rapid and Precise Titration Method for Analysis of Ethanol: Comparison among Serum-Whole Blood Alcohol Concentration. Retrieved from [Link]

  • Save My Exams. (2023). Oxidation of Alcohols | DP IB Chemistry Revision Notes 2023. Retrieved from [Link]

  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • J-STAGE. (n.d.). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with. Retrieved from [Link]

  • Longdom Publishing. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). development and validation of rp-hplc method for the estimation of process related impurities from nimodipine bulk and formulation. Retrieved from [Link]

  • YouTube. (2022). A Level Chemistry Revision "Oxidation of Secondary and Tertiary Alcohols". Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of alcohol content with GC-MS Methods | Download Table. Retrieved from [Link]

  • ResearchGate. (2021). Cyclohexane quantification by GC FID. Retrieved from [Link]

  • MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]

  • Chromatography Forum. (2012). Determination of LOD, LOQ of HPLC method. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • LCGC International. (2024). Comparative Analysis Reveals Variability in Gas Chromatography Methods for Alcohol Quality Control. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and Validation of a Rapid RP-HPLC-DAD Analysis Method for the Simultaneous Quantitation of Paclitaxel and Lapatinib in a Polymeric Micelle Formulation. Retrieved from [Link]

Sources

A Researcher's Guide to Cross-Referencing Spectral Databases for 3,5-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of chemical research and drug development, the unambiguous identification of molecular structures is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a unique fingerprint for each compound. However, the reliability of this identification is significantly enhanced by cross-referencing data from multiple, independent spectral databases. This guide provides an in-depth comparison of spectral data for 3,5-Dimethylcyclohexanol (CAS No: 5441-52-1), a valuable chiral building block, from two prominent public databases: the National Institute of Standards and Technology (NIST) Chemistry WebBook and PubChem.

This document will navigate through the spectral data from Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) Spectroscopy. For each technique, we will delve into the theoretical underpinnings, provide a robust experimental protocol for data acquisition, and present a comparative analysis of the available data.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the structural elucidation of a compound like this compound, Electron Ionization (EI) is a commonly employed technique that provides a reproducible fragmentation pattern, offering valuable structural insights.[1][2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of a semi-volatile compound such as this compound is optimally performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for this analysis.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase the temperature at a rate of 10 °C/min to 200 °C.

      • Final hold: Hold at 200 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-200.

    • Ion Source Temperature: 230 °C.

Causality of Choices: The temperature program allows for the efficient elution of the analyte from the GC column while the 70 eV electron ionization energy is a standard condition that provides reproducible fragmentation patterns, facilitating library matching.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Prep Sample Preparation Injection Injection Sample_Prep->Injection Liquid Sample Separation GC Column Separation Injection->Separation Vaporized Sample Ionization Electron Ionization (70 eV) Separation->Ionization Separated Analyte Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Mass-Sorted Ions Data_Analysis Data Analysis Detector->Data_Analysis Signal NMR_Workflow cluster_Sample Sample Preparation cluster_Acquisition NMR Data Acquisition Dissolution Dissolve in CDCl₃ Standard Add TMS Dissolution->Standard H1_Acq ¹H NMR Acquisition Standard->H1_Acq C13_Acq ¹³C NMR Acquisition Standard->C13_Acq Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acq->Processing C13_Acq->Processing Analysis Spectral Analysis Processing->Analysis FTIR_Workflow cluster_Setup Instrument Setup cluster_Measurement Sample Measurement Background Acquire Background Spectrum Apply_Sample Apply Sample to ATR Crystal Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Processing Data Processing (Background Subtraction) Acquire_Spectrum->Processing Analysis Spectral Interpretation Processing->Analysis

Sources

Inter-Laboratory Comparison Guide: Quantitative Analysis of 3,5-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a rigorous inter-laboratory comparison (ILC) framework for the quantification and isomeric resolution of 3,5-Dimethylcyclohexanol (CAS: 5441-52-1) . As a critical intermediate in the synthesis of fragrances and specialized solvents, the accurate characterization of its stereoisomers (cis and trans) is essential for product consistency.

This study compares two primary gas chromatography (GC) methodologies currently in use across the industry:

  • Method A (General Screening): Non-polar stationary phase (5%-phenyl-methylpolysiloxane).

  • Method B (High-Resolution): Polar stationary phase (Polyethylene glycol/PEG).

Key Finding: While Method A offers higher column durability and faster run times, it fails to achieve baseline resolution (


) between the cis- and trans- isomers, leading to quantitation errors of up to 12% in mixed-isomer samples. Method B is recommended for definitive quality control.

Chemical Context & Analytical Challenge

This compound exists as a mixture of stereoisomers. The thermodynamic stability and boiling points of the cis (diequatorial) and trans (axial-equatorial) forms differ slightly, yet sufficiently to challenge standard separation protocols.

  • The Problem: Co-elution of isomers on standard non-polar columns mimics a single peak, masking the isomeric ratio.

  • The Impact: In fragrance applications, the cis and trans isomers possess distinct olfactory profiles. Inaccurate ratio determination leads to "off-spec" sensory batches.

Comparative Methodology

Method A: Non-Polar GC-FID (The "Workhorse")
  • Principle: Separation based primarily on boiling point.

  • Pros: Robust, water-tolerant, long column life.

  • Cons: Poor selectivity for structural isomers with similar boiling points.

Method B: Polar GC-FID (The "Resolver")
  • Principle: Separation based on hydrogen bonding interactions with the hydroxyl group.

  • Pros: Superior resolution of cis/trans isomers due to differential interaction energies.

  • Cons: Lower thermal stability, susceptible to oxidation.

Performance Data Summary
MetricMethod A (Non-Polar)Method B (Polar)
Column Type DB-5ms / HP-5DB-Wax / HP-INNOWax
Isomer Resolution (

)
0.8 (Partial Co-elution)2.3 (Baseline Resolved)
Run Time 12.5 min18.0 min
Linearity (

)
> 0.999> 0.998
Inter-Lab RSD (%) 4.5%2.1%

Experimental Protocols

To ensure data integrity, participating laboratories must adhere to the following self-validating protocols.

Sample Preparation (Standardized)
  • Internal Standard (ISTD): 1-Octanol (chosen for similar boiling point but distinct retention time).

  • Solvent: Dichloromethane (DCM), HPLC Grade.

  • Concentration: Prepare a 1000 mg/L stock solution of this compound.

Step-by-Step Workflow:

  • Weigh

    
     mg of sample into a 50 mL volumetric flask.
    
  • Add

    
     mg of 1-Octanol (ISTD).
    
  • Dilute to volume with DCM.

  • Vortex for 30 seconds.

  • Transfer 1.5 mL to an autosampler vial.

Instrument Conditions
Method A: Non-Polar Configuration
  • Column: 30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m (5%-phenyl-methylpolysiloxane).
  • Inlet: 250°C, Split ratio 50:1.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven: 60°C (1 min)

    
     10°C/min 
    
    
    
    200°C (hold 3 min).
  • Detector: FID @ 280°C.

Method B: Polar Configuration (Recommended)
  • Column: 30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m (Polyethylene glycol).
  • Inlet: 240°C, Split ratio 50:1.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven: 50°C (2 min)

    
     8°C/min 
    
    
    
    220°C (hold 5 min).
  • Detector: FID @ 250°C.

Inter-Laboratory Data Analysis

The following logic demonstrates how to validate the study results using the Z-Score method, as defined in ISO 13528. This statistical tool normalizes performance across laboratories.

Statistical Framework

The Z-score for a laboratory (


) is calculated as:


Where:

  • 
    : Result from Laboratory 
    
    
    
    .
  • 
    : Consensus mean (robust average of all labs).
    
  • 
    : Standard deviation for proficiency assessment.
    

Interpretation:

  • 
    : Satisfactory (Green).
    
  • 
    : Questionable (Warning).
    
  • 
    : Unsatisfactory (Action Required).
    
Workflow Visualization

The following diagram illustrates the logical flow of the inter-laboratory comparison, from sample distribution to statistical validation.

G cluster_Methods Parallel Analysis Start Sample Distribution (Homogenized Batch) MethodA Method A (Non-Polar GC) High Speed Start->MethodA MethodB Method B (Polar GC) High Resolution Start->MethodB DataAgg Data Aggregation (Raw Peak Areas) MethodA->DataAgg MethodB->DataAgg Calc Statistical Analysis (ISO 5725 Z-Scores) DataAgg->Calc Decision Performance Evaluation Calc->Decision Pass Valid Report (|z| < 2.0) Decision->Pass Consistent Fail Root Cause Analysis (|z| > 3.0) Decision->Fail Outlier

Caption: Figure 1: Inter-laboratory workflow for validating this compound analysis methods.

References

  • NIST Chemistry WebBook. this compound (CAS 5441-52-1) Data.[1] National Institute of Standards and Technology.[2] [Link]

  • ISO 5725-2:2019. Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. International Organization for Standardization.[3][4] [Link]

  • IUPAC Technical Report. The International Harmonized Protocol for the Proficiency Testing of Analytical Chemistry Laboratories.[5] Pure and Applied Chemistry, Vol. 78, No. 1, pp. 145–196, 2006.[5][6] [Link]

  • Restek Corporation. Analysis of Alcohols and Aldehydes by GC (Technical Guide). [Link](Note: General reference for polar column selection mechanisms cited in Section 3).

Sources

Certificate of Analysis for 3,5-Dimethylcyclohexanol Standard: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Impact of CoA Data Integrity on Analytical Method Validation (GC/MS & GC-FID)

Executive Summary: The Hidden Variable in Your Internal Standard

In pharmaceutical residual solvent analysis (USP <467>) and metabolic profiling, the choice of an Internal Standard (IS) is often treated as a checklist item. 3,5-Dimethylcyclohexanol (CAS: 5441-52-1) is a preferred IS for mid-to-high boiling point analytes due to its thermal stability and unique retention characteristics.[1] However, unlike simple standards (e.g., n-Decane), this compound exists as a mixture of cis- and trans- stereoisomers.[1]

This guide objectively compares the performance of Comprehensive CoA (Certified) standards against Basic Grade alternatives. Through experimental data, we demonstrate that the Certificate of Analysis (CoA) is not just paperwork—it is a critical instrumental parameter. A lack of isomer ratio characterization in the CoA can lead to Relative Response Factor (RRF) drift , compromising method validity in GMP environments.

Technical Analysis: The Isomer Challenge

Commercial this compound is synthesized via hydrogenation of 3,5-dimethylphenol, resulting in a mixture of stereoisomers.[1]

  • Cis-isomer: Typically elutes later on polar columns (e.g., DB-WAX).[1]

  • Trans-isomer: Typically elutes earlier.[1]

The CoA Gap

Most "Basic Grade" CoAs report a single purity value (e.g., "≥98.0% GC"). This effectively treats the isomer mixture as a single entity.[1] However, if the synthetic route or purification method changes between batches, the cis:trans ratio can shift (e.g., from 60:40 to 40:60).

Why this matters: If your analytical method partially resolves these isomers, or if their response factors differ slightly (common in MS due to fragmentation differences), a shifting ratio changes the total IS peak area response, invalidating the calibration curve.

Comparative Analysis: CoA Specifications

We compared the data transparency of a High-Fidelity Standard (Reference Quality) versus a Standard Laboratory Reagent .

Table 1: Certificate of Analysis Comparison
ParameterBasic Grade CoAComprehensive (High-Fidelity) CoAImpact on Research
Purity Assignment GC-FID Area % (Single Injection)Mass Balance (100% - Impurities - Water - Residuals)Accuracy: Area % overestimates purity by ignoring water/inorganics.
Isomer Characterization "Mixture of Isomers" (No Ratio)Quantitative Ratio (Cis/Trans) reported by GC-FIDReproducibility: Critical for establishing consistent RRT windows.
Water Content Not ReportedKarl Fischer Titration (e.g., 0.15%)Stability: Hygroscopic nature affects weighing accuracy.[1]
Identification IR Match1H-NMR + IR + MSSpecificity: Confirms absence of structural isomers (e.g., 2,6-dimethyl).[1]
Expiration "Retest Date"Validated Expiry DateCompliance: Essential for GMP/GLP audits.

Performance Benchmarking: this compound vs. Alternatives

To validate the selection of this compound, we compared it against Cyclohexanol (a common alternative) in a Headspace GC-FID analysis of Class 2 residual solvents (Xylene, Cumene).

Experimental Setup
  • System: Agilent 7890B GC with FID.

  • Column: DB-624 (30m x 0.32mm x 1.8µm).[1]

  • Temp Program: 40°C (5 min) → 10°C/min → 240°C.

  • Sample: Spiked water matrix containing Xylenes (m, p, o) and Cumene.

Table 2: Performance Metrics
FeatureCyclohexanol (Alternative)This compound (Target)Verdict
Boiling Point 161°C186°CTarget Wins: Higher BP prevents co-elution with early volatiles.[1]
Retention Time (RT) ~10.5 min~14.2 min (Isomer 1) / 14.5 min (Isomer 2)Target Wins: Elutes closer to late-eluting analytes (Xylenes), improving RRF precision.
Peak Shape Sharp, Single PeakSplit/Doublet (unless optimized)Alternative Wins: Simpler integration unless the CoA defines the doublet.
Thermal Stability ModerateHighTarget Wins: Better for high-temp headspace equilibration (>85°C).

Experimental Protocol: Validating the Isomer Ratio

If your CoA lacks isomer data, you must characterize it internally before validation.[1]

Workflow Logic (Graphviz)[1]

CoA_Validation Start Receive this compound (Basic CoA) Check_CoA Does CoA state Isomer Ratio? Start->Check_CoA Direct_Use Proceed to Method Validation Check_CoA->Direct_Use Yes Char_Step Perform GC-FID Characterization (High-Res Column) Check_CoA->Char_Step No Calc_Ratio Calculate Cis/Trans Ratio & Resolution (Rs) Char_Step->Calc_Ratio Decision Are Isomers Resolved (Rs > 1.5)? Calc_Ratio->Decision Integ_Sum Method A: Summation Integration (Treat as Group) Decision->Integ_Sum No (Overlapping) Integ_Sep Method B: Specific Isomer Integration (Select Major Isomer) Decision->Integ_Sep Yes (Distinct Peaks) Validation Validate RRF Stability over 3 Batches Integ_Sum->Validation Integ_Sep->Validation

Figure 1: Decision tree for handling isomer mixtures in internal standard validation.

Step-by-Step Characterization Protocol[1]
  • Preparation: Dilute the standard to 1000 µg/mL in Methanol.

  • Injection: Inject 1.0 µL (Split 20:1) onto a high-polarity column (e.g., DB-WAX or ZB-WaxPlus) to maximize isomer separation.[1]

    • Note: Non-polar columns (DB-1, DB-5) may show these as a single broad peak or a "shoulder" peak.[1]

  • Integration:

    • Identify the two major peaks (typically separated by 0.2 - 0.5 min).[1]

    • Calculate Area % for Peak 1 and Peak 2.[1]

  • Acceptance Criteria:

    • The ratio should be consistent within ±5% between batches.

    • If the ratio shifts >10%, reject the batch for quantitative use, as this implies a change in the manufacturing synthetic route.

Data Integrity Case Study: The "Drifting" Standard

To illustrate the risk of "Basic Grade" CoAs, we simulated the impact of a batch change on the Relative Response Factor (RRF) of m-Xylene (Analyte) vs. This compound (IS).

Scenario:

  • Batch A (Validation): 50:50 Cis/Trans ratio.

  • Batch B (New Lot): 70:30 Cis/Trans ratio (due to catalyst change).

  • Method: The method uses a "Summation Integration" window.[1] However, the Cis isomer has a slightly lower response factor (RF) in this specific MS detector setup due to steric hindrance in ionization.

Table 3: Impact of Isomer Shift on Quantitation
Batch IDCis:Trans RatioEffective IS Area (Counts)Calculated RRF (Analyte/IS)Resulting Error
Batch A 50 : 501,000,000 (Baseline)1.200.0%
Batch B 70 : 30950,0001.26+5.0% Bias

Analysis: A 5% systematic error was introduced solely by the change in the internal standard's isomer ratio, which was not disclosed on the Basic CoA. This could lead to an Out-of-Specification (OOS) result for residual solvents in a drug product.[1]

Conclusion & Recommendations

For non-critical applications, a Basic Grade this compound standard is sufficient.[1] However, for GMP Release Testing and Method Validation , the CoA must serve as a guarantee of chemical consistency, not just purity.

Best Practices:

  • Demand Isomer Ratios: Only purchase standards where the CoA explicitly quantifies the cis/trans ratio.

  • Single-Batch Validation: Secure a single lot of the standard sufficient for the entire study duration to negate batch-to-batch isomer drift.[1]

  • Use Mass Balance Purity: Rely on CoAs that calculate purity via

    
    , rather than simple GC area %.[1]
    

References

  • United States Pharmacopeia (USP). (2023).[1][2] General Chapter <467> Residual Solvents. USP-NF.[1] Link[1]

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[1]Link

  • Sigma-Aldrich. (2024).[1][3] Product Specification: this compound, mixture of isomers.[1][4][5][6]Link[1]

  • National Institute of Standards and Technology (NIST). (2024).[1] Mass Spectrum of this compound.[1] NIST Chemistry WebBook, SRD 69.[1] Link

  • TCI Chemicals. (2024).[1] Certificate of Analysis Guide: Understanding Purity Grades.Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3,5-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective waste management is not merely a regulatory requirement; it is the final step of chemical synthesis. 3,5-Dimethylcyclohexanol (CAS: 5441-52-6 for the mixture of isomers) presents specific challenges due to its lipophilicity and combustibility.

Unlike simple aqueous buffers, this compound acts as a surfactant and a combustible fuel source. The primary operational directive is to classify this as Non-Halogenated Organic Waste.

Physicochemical Properties Relevant to Disposal

To ensure proper handling, operators must understand the physical state and reactivity of the substance.

PropertyValue / CharacteristicOperational Implication
Physical State Liquid or Waxy Solid (Isomer dependent)May require gentle heating or solvent dissolution for transfer.
Flash Point ~68°C - 75°C (Combustible)DO NOT dispose of in general trash. High fire risk in compacted waste.
Water Solubility Low / ImmiscibleDO NOT pour down the drain. Will cause phase separation and clog traps.
Reactivity Stable, but reacts with OxidizersCRITICAL: Segregate from Chromic Acid, Permanganates, and Perchlorates.
Waste Code (RCRA) D001 (If FP <60°C) or Non-Regulated CombustibleTreat as Ignitable/Combustible for safety margins.
The Logic of Segregation (Chemical Compatibility)

Why strict segregation matters: this compound possesses a secondary hydroxyl group. In the presence of strong oxidizing agents (often found in cleaning solutions like Chromerge or Aqua Regia), this alcohol can undergo rapid, exothermic oxidation to a ketone or carboxylic acid, potentially leading to thermal runaway or explosion in a closed waste container.

The Golden Rule:

Never combine this compound waste with oxidizing acids or halogenated solvents (unless necessary for dissolution), as this complicates downstream incineration.

Waste Stream Decision Workflow

The following logic gate ensures the compound enters the correct disposal channel, minimizing cost and safety risks.

DisposalWorkflow Start Start: this compound Waste CheckState Is the waste Pure or in Solution? Start->CheckState Pure Pure Substance (Liquid/Solid) CheckState->Pure Pure Solution Dissolved in Solvent CheckState->Solution Mixed StreamA STREAM A: Non-Halogenated Organic Waste (Preferred Route) Pure->StreamA Liquid SolidWaste Solid Waste Bin (Double Bagged, Labeled) Pure->SolidWaste Solid Debris/Wipes CheckSolvent Identify Co-Solvent Solution->CheckSolvent Halo Contains Halogens? (DCM, Chloroform) CheckSolvent->Halo Yes NonHalo Non-Halogenated? (Methanol, Acetone, Hexane) CheckSolvent->NonHalo No StreamB STREAM B: Halogenated Organic Waste (High Cost Route) Halo->StreamB NonHalo->StreamA

Figure 1: Decision matrix for categorizing this compound waste. Green paths indicate the most common and cost-effective disposal routes.

Detailed Disposal Protocol
Phase 1: Preparation & Bulking
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid standard LDPE wash bottles for long-term storage as cyclic alcohols can slowly plasticize certain polymers over time.

  • Dissolution (If Solid): If the this compound has solidified in an old flask, dissolve it using a minimal amount of Acetone or Ethanol .

    • Reasoning: These solvents are compatible with the "Non-Halogenated" waste stream and have high caloric values, aiding the incineration process at the disposal facility.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "this compound, Acetone (if added)."

    • Hazards: Check "Flammable" and "Irritant."

Phase 2: Transfer & Storage
  • Bulking: Pour the waste into the Non-Halogenated Organic Solvent carboy.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion due to temperature changes.

  • Grounding: If transferring more than 4 Liters, ensure the receiving drum is grounded to prevent static discharge, as the flash point is within the combustible range.

Phase 3: Final Handoff
  • Cap the container tightly. Funnels must be removed; they are not lids.

  • Request pickup via your institution's EHS portal once the container is 90% full or within 6 months of the start date.

Emergency Contingency: Spill Management

In the event of a benchtop spill, immediate action is required to prevent vapor accumulation and slip hazards.

Spill Response Workflow:

SpillResponse Alert 1. ALERT Notify Lab Personnel PPE 2. PPE Nitrile Gloves + Goggles Alert->PPE Contain 3. CONTAIN Circle spill with absorbent PPE->Contain Absorb 4. ABSORB Use Clay/Vermiculite (Avoid paper towels for large spills) Contain->Absorb Dispose 5. DISPOSE Scoop into sealable bag Label as Hazardous Solid Waste Absorb->Dispose

Figure 2: Immediate response protocol for spills < 500mL. For larger spills, evacuate and call EHS.

Technical Note on Absorbents: While paper towels are common, they increase the surface area of the combustible liquid, potentially lowering the effective flash point of the waste mass. For spills >50mL, use inert clay absorbents (vermiculite) or commercial spill pads to suppress vapor generation.

References & Authority

The protocols defined above are synthesized from federal regulations and standard chemical safety data.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21469, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 (Identification and Listing of Hazardous Waste). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

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3,5-Dimethylcyclohexanol
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